Dimethyl tetradecanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl tetradecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJFDFNNEAPGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063681 | |
| Record name | Tetradecanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5024-21-5 | |
| Record name | 1,14-Dimethyl tetradecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5024-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl tetradecanedioate | |
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| Record name | Dimethyl tetradecanedioate | |
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| Record name | Tetradecanedioic acid, 1,14-dimethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanedioic acid, dimethyl ester | |
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| Record name | Dimethyl tetradecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.374 | |
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| Record name | DIMETHYL TETRADECANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GWB0779K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for dimethyl tetradecanedioate (B1240563), a valuable long-chain diester with applications in polymer chemistry, as a specialty chemical intermediate, and in the development of novel drug delivery systems. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the core synthetic pathways.
Direct Esterification of Tetradecanedioic Acid (Fischer Esterification)
The most direct and conventional method for synthesizing dimethyl tetradecanedioate is the Fischer esterification of its parent dicarboxylic acid. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of methanol (B129727) to drive the equilibrium towards the formation of the diester.
Experimental Protocol
Materials:
-
Tetradecanedioic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20-40 equivalents).
-
Catalyst Addition: With continuous stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) or p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature for 4 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting dicarboxylic acid.[1]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid, followed by deionized water, and finally with brine.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield the pure this compound.
Process Workflow
Synthesis from Oleic Acid via Metathesis and Oxidative Cleavage
A sustainable approach to this compound utilizes oleic acid, a renewable fatty acid. This multi-step synthesis involves the self-metathesis of methyl oleate (B1233923) to form dimethyl 9-octadecenedioate, followed by hydrogenation and oxidative cleavage.
Reaction Pathway
Experimental Protocols
Step 1: Self-Metathesis of Methyl Oleate
-
Procedure: The internal olefin metathesis of methyl oleate is carried out in the presence of a ruthenium-based catalyst, such as Grubbs II catalyst.[3] The reaction is typically performed in an inert solvent like toluene (B28343) at elevated temperatures (e.g., 75°C) under a nitrogen atmosphere.[4] The reaction yields dimethyl 9-octadecenedioate and 9-octadecene.[3]
-
Quantitative Data: A reported yield for the formation of dimethyl 9-octadecenedioate using Grubbs II catalyst is approximately 51%.[3]
Step 2: Hydrogenation of Dimethyl 9-Octadecenedioate
-
Procedure: The unsaturated diester is hydrogenated to saturate the carbon-carbon double bond. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethyl acetate. The reaction is run until the uptake of hydrogen ceases.
Step 3: Oxidative Cleavage of Dimethyl Octadecanedioate
-
Procedure (Ozonolysis): The saturated diester is dissolved in a solvent such as methanol or dichloromethane (B109758) and cooled to a low temperature (e.g., -78°C). Ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.[5]
-
Work-up:
-
Reductive Work-up: The resulting ozonide is treated with a reducing agent, such as dimethyl sulfide (B99878) or zinc dust, to yield two molecules of dimethyl heptanoate.
-
Oxidative Work-up: To obtain the desired dicarboxylic acid fragment, an oxidative work-up is necessary. After ozonolysis, the reaction mixture is treated with an oxidizing agent, such as hydrogen peroxide, which oxidizes the intermediate aldehydes to carboxylic acids.[2] Subsequent esterification would then be required to obtain this compound. A more direct route to the diester from the ozonide is less commonly reported for this specific transformation.
-
Biocatalytic Synthesis via Fermentation
Microbial fermentation presents a green alternative for the production of long-chain dicarboxylic acids, which can then be esterified to their corresponding dimethyl esters. Strains of the yeast Candida tropicalis have been engineered for the efficient production of these diacids from alkanes or fatty acids.[6]
Process Overview
Experimental Protocols
Step 1: Fermentation
-
Microorganism: A mutant strain of Candida tropicalis capable of producing dicarboxylic acids is used.[7][8]
-
Culture Conditions: The yeast is cultured in a suitable fermentation medium containing a carbon source for growth (e.g., glucose or sucrose) and the alkane precursor (n-tetradecane).[7][9] The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration.[7]
-
Product Formation: The yeast's metabolic pathways convert the n-tetradecane into tetradecanedioic acid, which is secreted into the fermentation broth.[6]
Step 2: Extraction and Esterification
-
Extraction: After fermentation, the tetradecanedioic acid is extracted from the broth. This typically involves acidification of the broth to precipitate the dicarboxylic acid, followed by filtration and washing.
-
Esterification: The extracted tetradecanedioic acid is then esterified to this compound using the Fischer esterification protocol as described in Section 1.[11]
Synthesis from Cyclododecanone (B146445)
Cyclododecanone, a readily available cyclic ketone, can serve as a precursor for the synthesis of long-chain dicarboxylic acids through oxidative ring-opening reactions.
Reaction Pathway
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Cyclododecanone
-
Procedure: Cyclododecanone is oxidized to the corresponding lactone, cyclododecanolide, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or permaleic acid.[3][7] The reaction is typically carried out in an inert solvent like dichloromethane.
Step 2: Hydrolysis of Cyclododecanolide
-
Procedure: The lactone is hydrolyzed to the corresponding ω-hydroxy carboxylic acid (12-hydroxydodecanoic acid) under acidic or basic conditions.
Step 3: Oxidation to Tetradecanedioic Acid
-
Procedure: The terminal alcohol of the hydroxy acid is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents. However, a more direct route from the cyclic ketone to the dicarboxylic acid may be possible with stronger oxidizing systems, though this is less commonly described for this specific transformation.
Step 4: Esterification
-
Procedure: The resulting tetradecanedioic acid is esterified to this compound following the Fischer esterification protocol outlined in Section 1.
Quantitative Data Summary
| Synthesis Method | Key Steps | Reported/Estimated Yield | Purity | Key Considerations |
| Direct Esterification | Fischer Esterification | >90% (estimated based on similar reactions)[1] | >98% after purification | Reversible reaction; requires excess alcohol or removal of water. |
| From Oleic Acid | 1. Metathesis2. Hydrogenation3. Oxidative Cleavage | Step 1: ~51%[3]Overall yield is lower. | >98% after purification | Multi-step process; requires specialized catalysts and ozonolysis equipment. |
| Biocatalytic Synthesis | 1. Fermentation2. Extraction & Esterification | High diacid concentration in broth (e.g., 138 g/L)[10] | >98% after purification | Requires expertise in fermentation technology; "green" approach. |
| From Cyclododecanone | 1. Baeyer-Villiger2. Hydrolysis3. Oxidation4. Esterification | Yields vary depending on specific reagents and conditions. | >98% after purification | Multi-step process involving strong oxidizing agents. |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. The direct Fischer esterification of tetradecanedioic acid is the most straightforward method, offering high yields and purity. The route from oleic acid represents a sustainable approach utilizing renewable feedstocks, though it involves a multi-step process. Biocatalytic synthesis via fermentation is a promising "green" alternative that can potentially provide high product concentrations, while the synthesis from cyclododecanone offers another route from a common chemical feedstock. The choice of method will depend on factors such as the availability of starting materials, scalability, cost, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Synthesis of Dimethyl Tetradecanedioate: A Technical Guide to Transesterification and Esterification Routes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester with applications in the synthesis of polymers, lubricants, and as an intermediate in the production of pharmaceuticals. The primary focus of this document is on the practical synthesis via acid-catalyzed esterification of tetradecanedioic acid, a robust and widely used method. Additionally, the principles of transesterification as a related synthetic strategy are discussed.
This guide includes detailed experimental protocols, a summary of relevant quantitative data from analogous syntheses, and visualizations of the reaction pathway and experimental workflow to aid in the successful laboratory-scale production of dimethyl tetradecanedioate.
Core Synthesis Pathway: Fischer-Speier Esterification
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of tetradecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process, and an excess of methanol is typically used to drive the reaction towards the formation of the diester product.
dot
Caption: Fischer esterification of tetradecanedioic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar long-chain dimethyl dicarboxylates, such as dimethyl octadecanedioate and dimethyl dodecanedioate.[2][3][4]
2.1. Materials and Equipment
-
Reagents:
-
Tetradecanedioic acid (C14H26O4)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)
-
5% aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
(Optional) Flash column chromatography setup
-
2.2. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetradecanedioic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the diacid) or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting dicarboxylic acid.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up and Extraction:
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., cold methanol) or by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[4]
-
dot
Caption: Experimental workflow for this compound synthesis.
Quantitative Data from Analogous Syntheses
| Catalyst | Substrates | Temperature (°C) | Time (h) | Yield (%) |
| Zirconium Titanium Phosphate | Phthalic Anhydride + 2-Ethyl 1-hexanol | ~140 | 10 | >90 |
| Sulfuric Acid | Octadecanedioic acid + Methanol | Reflux | 16 | High |
| p-Toluenesulfonic acid | Dodecanedioic acid + Methanol | Reflux (~65) | 4-8 | High |
Table adapted from literature on diester synthesis.[1][2][3]
Transesterification as an Alternative Synthetic Route
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[5] This reaction can be catalyzed by either acids or bases.[5] While not the most direct route for synthesizing this compound from its corresponding dicarboxylic acid, it is a viable method if starting from a different ester of tetradecanedioic acid (e.g., diethyl tetradecanedioate).
General Acid-Catalyzed Transesterification Mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the starting ester, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the new alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original alkoxy group.
-
Elimination: The original alcohol is eliminated, and the carbonyl group is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.
dot
Caption: General mechanism of acid-catalyzed transesterification.
In the context of producing this compound, one could, for example, react diethyl tetradecanedioate with an excess of methanol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired dimethyl ester, the ethanol (B145695) byproduct would need to be removed from the reaction mixture, for instance, by distillation.[5] This method is particularly useful in polymer chemistry, such as in the synthesis of polyesters where a diester is reacted with a diol.[5]
Conclusion
The synthesis of this compound is most practically and efficiently achieved through the Fischer-Speier esterification of tetradecanedioic acid with methanol, utilizing a strong acid catalyst. The provided experimental protocol, adapted from well-established procedures for analogous compounds, offers a clear pathway for its successful synthesis in a laboratory setting. While transesterification presents a theoretically viable alternative route, particularly if starting from a different dialkyl ester of tetradecanedioic acid, the direct esterification method remains the more common and straightforward approach for de novo synthesis from the corresponding dicarboxylic acid. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis and purification of this compound.
References
Chemical and physical properties of Dimethyl tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester, is a molecule of significant interest in various scientific and industrial sectors. Its chemical structure lends it properties that are valuable in the synthesis of polymers, lubricants, and as a potential intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of Dimethyl tetradecanedioate, detailed experimental protocols for its synthesis and purification, and an exploration of its metabolic context.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester; NSC 9505[2][3][4] |
| CAS Number | 5024-21-5[2][5] |
| Molecular Formula | C₁₆H₃₀O₄[2][5] |
| InChI | InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3[1] |
| InChIKey | ZDJFDFNNEAPGOP-UHFFFAOYSA-N[5] |
| SMILES | COC(=O)CCCCCCCCCCCCC(=O)OC[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 286.41 g/mol [2][3] |
| Appearance | White to almost white powder or crystal[3][6] |
| Melting Point | 43 °C (lit.)[3][6] |
| Boiling Point | 196 °C / 10 mmHg[3][6] |
| Density | 0.955 ± 0.06 g/cm³ (Predicted)[3][6] |
| Solubility | Very faint turbidity in Methanol[3][6] |
| Flash Point | 146.4 °C[3][6] |
| Purity | >98%[4] |
| Storage | Room temperature, sealed in dry conditions[3][4][6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established procedures for similar long-chain diesters.
Synthesis via Fischer Esterification
The most common method for the synthesis of this compound is the Fischer esterification of tetradecanedioic acid with methanol (B129727), using an acid catalyst.[7][8]
Materials:
-
Tetradecanedioic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or ethyl acetate (B1210297)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20 equivalents).[9]
-
Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.[9]
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9][10]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[9]
-
Dissolve the residue in diethyl ether or ethyl acetate.[9]
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[6][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[6][9]
-
Purification Methodologies
High purity is often required for applications in research and drug development. The following are standard procedures for purifying crude this compound.
Principle: This technique purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Methanol or ethanol/water mixtures can be effective.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum.[11]
Principle: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column.
Procedure:
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. The mobile phase is typically a non-polar solvent or a mixture of solvents, with the polarity adjusted to achieve good separation. A common mobile phase for diesters is a gradient of ethyl acetate in hexane.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[11]
-
Elution: Pass the mobile phase through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.[11]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]
Metabolic Pathway of Dicarboxylic Acids
While specific signaling pathways involving this compound are not extensively documented, the general metabolic pathway for long-chain dicarboxylic acids provides a crucial context for its potential biological role. Dicarboxylic acids are typically formed from monocarboxylic fatty acids via ω-oxidation and are subsequently metabolized through peroxisomal β-oxidation.[2][3][4][5]
Caption: Metabolic pathway of dicarboxylic acids.
Applications in Research and Drug Development
This compound serves as a valuable pharmaceutical intermediate.[3] Its ester functionalities can be leveraged in the synthesis of more complex molecules with potential therapeutic activities. In drug development, intermediates like this compound are crucial for modifying lead compounds to enhance their efficacy, improve their pharmacokinetic profiles, and reduce toxicity. The long aliphatic chain of tetradecanedioate can be incorporated into drug molecules to modulate their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
Based on available GHS information, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[4]
References
- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Dimethyl Tetradecanedioate (CAS 5024-21-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) (CAS 5024-21-5), also known as dimethyl 1,12-dodecanedicarboxylate, is a long-chain aliphatic diester. Its chemical structure consists of a fourteen-carbon saturated backbone with methyl ester groups at both termini. This bifunctionality makes it a versatile building block in various chemical syntheses. In the pharmaceutical and materials science sectors, long-chain diesters like dimethyl tetradecanedioate are of interest as intermediates for the synthesis of polymers, macrocycles, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and relevant biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 5024-21-5 | [1] |
| Molecular Formula | C₁₆H₃₀O₄ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 43-46 °C | |
| Boiling Point | 196 °C at 10 mmHg | |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607). Insoluble in water. |
Spectral Data
Spectroscopic analysis is fundamental for the identification and purity assessment of chemical compounds. The following tables summarize the key spectral data for this compound.
Table 2: ¹³C NMR Spectral Data [1]
| Assignment | Chemical Shift (δ, ppm) |
| C=O | ~174 |
| -OCH₃ | ~51 |
| -CH₂-COO- | ~34 |
| -CH₂-CH₂-COO- | ~29 |
| -(CH₂)₈- | ~25-29 |
Table 3: Mass Spectrometry Data [2][3]
| Technique | Key Fragments (m/z) |
| Electron Ionization (EI) | 286 (M⁺), 255, 227, 199, 185, 157, 143, 129, 115, 101, 87, 74, 59, 55 |
Table 4: Infrared (IR) Spectroscopy Data [1]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1740 |
| C-O stretch (ester) | ~1200-1170 |
| C-H stretch (alkane) | ~2920, 2850 |
| C-H bend (alkane) | ~1465 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from tetradecanedioic acid using a classic Fischer esterification reaction.
Materials:
-
Tetradecanedioic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or dichloromethane (B109758) (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend tetradecanedioic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the diacid's mass).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain the reflux for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess methanol.
-
Extraction: Dilute the residue with an organic solvent (e.g., diethyl ether) and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by flash column chromatography on silica (B1680970) gel.
Example Application: Synthesis of a Polyester (B1180765)
This compound can be used as a monomer in the synthesis of long-chain aliphatic polyesters. This protocol provides a general procedure for melt polycondensation with a diol, such as 1,6-hexanediol.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Titanium(IV) butoxide or other transesterification catalyst
-
Chloroform or dichloromethane (for purification)
-
Methanol (for purification)
-
High-purity nitrogen or argon gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with a temperature controller
-
Nitrogen/argon inlet
Procedure:
-
Monomer Charging: In a clean, dry three-neck round-bottom flask, combine equimolar amounts of this compound and the chosen diol.
-
Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diester).
-
Inert Atmosphere: Purge the reaction vessel with a slow stream of nitrogen or argon to remove oxygen and moisture.
-
First Stage (Transesterification): Heat the mixture to 180-200 °C with constant stirring. Methanol, a byproduct of the transesterification, will begin to distill off. Continue this stage until the majority of the theoretical amount of methanol has been collected (typically 2-4 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-240 °C while slowly reducing the pressure using a vacuum pump. This will facilitate the removal of excess diol and drive the polymerization to achieve a higher molecular weight. The viscosity of the reaction mixture will increase significantly.
-
Polymer Isolation: After 3-5 hours under high vacuum, cool the reaction mixture to room temperature under an inert atmosphere. The resulting polyester can be purified by dissolving it in a solvent like chloroform and precipitating it in a non-solvent such as cold methanol.
-
Drying: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.
Mandatory Visualizations
Signaling Pathway: Metabolism of Long-Chain Dicarboxylic Acids
Long-chain dicarboxylic acids, such as tetradecanedioic acid, are metabolized in the body through a combination of ω-oxidation in the endoplasmic reticulum and subsequent β-oxidation in peroxisomes. This pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids.
Caption: Metabolic pathway of long-chain dicarboxylic acids.
Experimental Workflow: Synthesis and Purification of this compound
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Application in Polyester Synthesis
This diagram shows the logical relationship of using this compound as a monomer in polyester synthesis.
Caption: Logical flow of polyester synthesis.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable difunctional molecule with applications as a monomer and chemical intermediate. This technical guide has provided a detailed overview of its properties, synthesis, and a relevant biological context. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The structured data and visualizations are intended to facilitate a deeper understanding and application of this compound in a research and development setting.
References
Spectral Data of Dimethyl Tetradecanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Dimethyl tetradecanedioate (B1240563), a dicarboxylic acid methyl ester. The information detailed herein is intended to support researchers and scientists in academic and industrial settings, particularly those involved in drug development and chemical analysis, by providing key data for compound identification, characterization, and quality control.
Spectral Data Summary
The following tables summarize the key spectral data for Dimethyl tetradecanedioate, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While publicly available databases confirm the existence of this data, this guide presents a consolidated view of expected and reported values.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₄ | [1][2] |
| Molecular Weight | 286.41 g/mol | [1] |
| Major Fragment Ions (m/z) | No specific fragmentation data found in searches. | |
| Ionization Mode | Electron Ionization (EI) |
Table 2: ¹H NMR Spectral Data (Predicted)
Note: The following are predicted chemical shifts based on the structure of this compound and data from analogous long-chain esters. Actual experimental values may vary based on solvent and spectrometer frequency.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.67 | Singlet | -OCH₃ (Methyl ester) |
| ~2.30 | Triplet | -CH₂-C=O (Methylene alpha to carbonyl) |
| ~1.62 | Multiplet | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |
| ~1.2-1.4 | Multiplet | -(CH₂)₁₀- (Methylene chain) |
Table 3: ¹³C NMR Spectral Data
Note: Specific experimental data with peak assignments for this compound were not found. The following are typical chemical shifts for the functional groups present in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (Ester carbonyl) |
| ~51 | -OCH₃ (Methyl ester) |
| ~34 | -CH₂-C=O (Methylene alpha to carbonyl) |
| ~29 | -(CH₂)₁₀- (Methylene chain) |
| ~25 | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |
Table 4: Infrared (IR) Spectroscopy Data
Note: The FTIR spectrum of this compound has been recorded as a film cast from chloroform (B151607).[1] The following are characteristic absorption bands for long-chain aliphatic esters.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (methylene) |
| ~1170 | Strong | C-O stretching (ester) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not widely available. Therefore, the following sections describe generalized, yet detailed, methodologies based on standard practices for the analysis of long-chain dicarboxylic acid methyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase such as 5% phenyl-methylpolysiloxane is suitable for this analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak will provide the molecular ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl₃ is recommended.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Acquisition Time: 4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts of the peaks are then referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Thin Film Method):
-
Place a small amount of solid this compound onto a salt plate (e.g., KBr or NaCl).
-
If the compound is a solid, a few milligrams can be dissolved in a volatile solvent like chloroform, and a drop of the solution is placed on the salt plate. The solvent is then allowed to evaporate, leaving a thin film of the sample.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
FTIR Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
An In-Depth NMR Analysis of Dimethyl Tetradecanedioate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of dimethyl tetradecanedioate (B1240563). Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data, experimental protocols for data acquisition, and a structural representation of the molecule with key NMR correlations.
Introduction to Dimethyl Tetradecanedioate
This compound is a long-chain aliphatic diester with the chemical formula C16H30O4.[1][2] Its linear structure and terminal ester groups give rise to a symmetrical molecule, which is reflected in its NMR spectra. Understanding the precise chemical environment of each proton and carbon atom through NMR spectroscopy is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted quantitative NMR data for this compound. These values are based on established chemical shift ranges for similar long-chain esters.
1H NMR Spectral Data Summary
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -OCH3 | 3.67 | Singlet (s) | 6H |
| -CH2 -COO- | 2.30 | Triplet (t) | 4H |
| -CH2 -CH2-COO- | 1.63 | Quintet (quin) | 4H |
| -(CH2 )8- | 1.25 | Multiplet (m) | 16H |
13C NMR Spectral Data Summary
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C =O | 174.3 |
| -OCH3 | 51.4 |
| -CH2 -COO- | 34.1 |
| -CH2 -CH2-COO- | 29.7 |
| -(CH2 )8- | 29.4 - 29.1 |
| -CH2-CH2 -CH2-COO- | 24.9 |
Experimental Protocols for NMR Analysis
The following are detailed methodologies for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar compounds like this compound.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).
1H NMR Spectroscopy
-
Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is used for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary to ensure full relaxation of all protons.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
13C NMR Spectroscopy
-
Instrument Setup: The same NMR spectrometer as for 1H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard pulse-and-decouple experiment is used to obtain a proton-decoupled 13C spectrum, where each unique carbon appears as a singlet.
-
Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the deuterated solvent signal or the internal standard.
-
Structural Representation and NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that correspond to the predicted NMR data.
Caption: Structure of this compound with NMR correlations.
References
Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl tetradecanedioate (B1240563), a dicarboxylic acid ester with applications as a pharmaceutical intermediate.[1] This document details the compound's fundamental properties, characteristic fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis.
Core Compound Properties
Dimethyl tetradecanedioate is a key compound in various industrial and research applications. A clear understanding of its chemical and physical properties is essential for its accurate identification and quantification.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₄ | [2][3][4] |
| Molecular Weight | 286.41 g/mol | [1][2][4][5] |
| CAS Number | 5024-21-5 | [1][2][3] |
| IUPAC Name | This compound | [2][3] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 196 °C / 10mmHg | [1] |
Mass Spectrometry Analysis: Electron Ionization
Electron Ionization (EI) is a widely used technique for the mass analysis of volatile and thermally stable compounds like this compound. The following table summarizes the significant ions observed in the EI mass spectrum of this compound.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment |
| 55 | 42.6 | [C₄H₇]⁺ |
| 59 | 17.6 | [COOCH₃]⁺ |
| 69 | 25.1 | [C₅H₉]⁺ |
| 74 | 50.7 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 81 | 10.5 | [C₆H₉]⁺ |
| 255 | Not explicitly stated, but expected | [M-OCH₃]⁺ |
| 286 | Not explicitly stated, but expected | [M]⁺ (Molecular Ion) |
Note: The relative intensities are based on data from ChemicalBook, which provides a detailed list of fragments. The molecular ion and the [M-OCH₃]⁺ fragment are expected major peaks for this type of compound, though their intensities were not specified in the search results.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows predictable pathways for long-chain esters. The process begins with the ejection of an electron from the molecule to form a molecular ion ([M]⁺). This high-energy species then undergoes various fragmentation reactions to produce smaller, stable ions.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a generalized workflow for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Specific parameters may need optimization based on the instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low ppm range).
-
If necessary, include an internal standard for quantitative analysis.
2. GC-MS Parameters:
| Parameter | Typical Value |
| GC Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split or Splitless, depending on concentration |
| Oven Program | Initial temperature of 100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| MS Transfer Line Temp | 280 - 300 °C |
| Ion Source Temperature | 230 °C (as a general starting point, can be optimized) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40 - 400 |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST database).
-
For quantitative analysis, integrate the peak area of a characteristic ion (e.g., m/z 74 or 255) and compare it to the calibration curve generated from standards.
Experimental Workflow
The logical flow of analyzing this compound via GC-MS is a systematic process from sample preparation to final data interpretation.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. This compound CAS 5024-21-5 with Molecular Formula C16H30O4 and Molecular Weight 286.41 for Pharmaceutical Intermediates [homesunshinepharma.com]
- 2. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. larodan.com [larodan.com]
- 5. This compound(5024-21-5) MS [m.chemicalbook.com]
A Technical Guide to the Solubility of Dimethyl Tetradecanedioate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl tetradecanedioate (B1240563) (DMTD), the dimethyl ester of tetradecanedioic acid. Given the limited availability of specific quantitative solubility data for DMTD in public literature, this document presents known qualitative information and supplements it with quantitative and qualitative data for analogous, shorter-chain dimethyl esters of dicarboxylic acids to provide a comparative context.
Furthermore, this guide details a robust experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data for their specific applications. Visual diagrams are included to delineate logical relationships and experimental workflows, adhering to best practices for clarity and data visualization.
Introduction to Dimethyl Tetradecanedioate
This compound (C₁₆H₃₀O₄, Molar Mass: 286.41 g/mol ) is a diester characterized by a fourteen-carbon linear aliphatic chain flanked by two methyl ester groups. This molecular structure imparts a significant degree of non-polarity, which is the primary determinant of its solubility characteristics. Understanding its behavior in various organic solvents is crucial for its application in diverse fields, including polymer synthesis, as a precursor for specialty chemicals, and as a plasticizer.[1] Qualitatively, DMTD is expected to exhibit good solubility in non-polar to moderately polar organic solvents such as ethers, hydrocarbons, and alcohols, with limited solubility in highly polar solvents like water.[1] One source notes a calculated water solubility of 0.034 g/L at 25°C.[1]
Solubility Data of Dimethyl Dicarboxylates
To provide a more comprehensive understanding, the following tables summarize the available qualitative and quantitative solubility data for DMTD and structurally similar dimethyl esters of dicarboxylic acids: dimethyl adipate (B1204190) (C6 chain) and dimethyl sebacate (B1225510) (C10 chain). Generally, for a homologous series of diesters, solubility in polar solvents is expected to decrease as the length of the non-polar aliphatic chain increases.
Table 1: Qualitative Solubility of Dimethyl Dicarboxylates
| Compound | Solvent Class | Example Solvents | Expected / Observed Solubility | Rationale / Reference |
| This compound (C14) | Alcohols | Methanol | Slightly Soluble | Polarity mismatch between the long non-polar chain and the polar solvent.[2] |
| Halogenated Solvents | Chloroform | Slightly Soluble | Good balance of polarity for dissolution.[2] | |
| Esters | Isopropyl Myristate, Ethylhexyl Palmitate | Good to Excellent | "Like dissolves like"; DMTD is a diester and has a high affinity for other cosmetic esters. | |
| Triglycerides | Caprylic/Capric Triglyceride | Moderate to Good | Similar ester functionalities lead to good compatibility. | |
| Hydrocarbons | Mineral Oil, Isohexadecane | Low to Moderate | Significant polarity mismatch between the ester and non-polar oils. | |
| Silicones | Dimethicone, Cyclopentasiloxane | Poor to Low | Silicones are generally poor solvents for organic esters. | |
| Glycols | Propylene Glycol, Butylene Glycol | Poor | DMTD is lipophilic and has very low solubility in these hydrophilic solvents. | |
| Dimethyl Adipate (C6) | Alcohols, Ethers | Ethanol, Diethyl Ether | Miscible | Shorter chain allows for miscibility with polar solvents.[3][4] |
| Water | - | Sparingly Soluble | [4] | |
| Dimethyl Sebacate (C10) | Ethers | Diethyl Ether | Soluble | [5] |
| Water | - | Insoluble | Increased non-polar character reduces water solubility significantly.[6][7][8] |
Table 2: Quantitative Solubility of Dimethyl Adipate (C6)
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | 25 g/L | |
| DMSO | Not Specified | 200 mg/mL (Requires sonication) | [9] |
Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of this compound should be determined experimentally.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal equilibrium shake-flask method followed by gravimetric analysis.
Principle
A saturated solution of the compound is prepared by agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated, and a known mass or volume of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or beakers
-
Drying oven or vacuum oven
-
Desiccator
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume or mass of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required for equilibrium should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette. To avoid precipitation, ensure the temperature of the pipette is the same as the solution.
-
Filter the supernatant through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute and high enough for efficient solvent evaporation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation of Solubility
-
Mass of dissolved solute (m_solute):
-
m_solute = (Mass of dish + solute) - (Mass of empty dish)
-
-
Mass of solvent (m_solvent):
-
m_solvent = (Mass of dish + solution) - (Mass of dish + solute)
-
-
Solubility ( g/100 g solvent):
-
Solubility = (m_solute / m_solvent) x 100
-
The solubility can also be expressed in other units, such as g/L or mol/L, by using the density of the solvent and the molar mass of the solute.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between molecular structure and solubility.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Dimethyl adipate | 627-93-0 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. DIMETHYL SEBACATE - Ataman Kimya [atamanchemicals.com]
- 7. Dimethyl sebacate | 106-79-6 [chemicalbook.com]
- 8. Dimethyl sebacate CAS#: 106-79-6 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Thermal Stability of Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermal stability of dimethyl tetradecanedioate (B1240563) (CAS No. 5024-21-5). While dimethyl tetradecanedioate is a stable diester under standard conditions, a thorough review of publicly available scientific literature and safety data reveals a notable absence of specific experimental data on its thermal decomposition profile, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). This document summarizes the known physical and chemical properties of this compound, presents detailed, representative experimental protocols for TGA and DSC that can be applied to assess its thermal stability, and outlines a general workflow for such an evaluation. This guide is intended to serve as a foundational resource for researchers and professionals requiring an understanding of the thermal properties of this compound for applications in polymer chemistry, drug development, and materials science.
Introduction
This compound is a long-chain aliphatic diester with the chemical formula C16H30O4.[1][2] It serves as a versatile building block in the synthesis of various polymers, such as polyesters and polyamides, where it can impart flexibility and hydrophobicity. Its application extends to specialty chemicals, plasticizers, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] Understanding the thermal stability of this compound is critical for determining safe handling and storage conditions, defining processing parameters in manufacturing, and predicting its behavior in final product formulations.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases. It is important to note the consistent lack of a reported decomposition temperature.
| Property | Value | Source(s) |
| CAS Number | 5024-21-5 | [1][2][4] |
| Molecular Formula | C16H30O4 | [1][2][4] |
| Molecular Weight | 286.41 g/mol | [1][2][3] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 43 °C | [3] |
| Boiling Point | 196 °C at 10 mmHg | [5] |
| Flash Point | 146.4 °C | [5] |
| Decomposition Temperature | No data available |
Thermal Stability Assessment: Experimental Protocols
The following sections detail standardized, representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for evaluating the thermal stability of solid organic compounds like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition, identify degradation steps, and quantify the mass loss at various temperatures.
Objective: To determine the thermal decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and representative.
-
Weigh approximately 5-10 mg of the sample into a clean, tared alumina (B75360) or platinum crucible. The exact mass should be recorded precisely.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
-
The initial temperature is typically set to ambient (e.g., 25-30 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes.
-
Heat the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate. A common heating rate for such analysis is 10 °C/min.
-
Continuously record the sample mass and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset temperature of decomposition is determined from the point of initial significant mass loss. This can be calculated using the tangent method on the TGA curve.
-
The temperature at which 5% mass loss occurs (T5%) is often reported as a measure of initial decomposition.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates for each degradation step.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.
Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events for this compound.
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q100 or similar).
Methodology:
-
Sample Preparation:
-
Weigh approximately 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, especially if volatilization is expected before decomposition. For decomposition studies, a pinhole lid may be used to allow for the release of gaseous products.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 0 °C).
-
Heat the sample at a constant linear rate (e.g., 10 °C/min) to a temperature beyond its melting point but below the expected decomposition temperature (e.g., 200 °C) to characterize the melt.
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan, often up to a higher temperature (e.g., 400-500 °C), to observe any exothermic decomposition events that occur after melting.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Any sharp, exothermic peaks at higher temperatures are indicative of decomposition. The onset temperature and enthalpy of this exotherm provide information about the energy released during decomposition.
-
Visualization of Thermal Stability Assessment Workflow
The following diagram illustrates a generalized workflow for the thermal stability assessment of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While this compound is generally considered to be a stable compound, this guide highlights the critical lack of specific, publicly available data on its thermal decomposition. The provided physicochemical properties serve as a baseline for understanding its behavior at moderate temperatures. For applications requiring processing at elevated temperatures or for comprehensive safety assessments, it is imperative that experimental thermal analysis be performed. The detailed TGA and DSC protocols outlined in this document provide a robust framework for researchers and drug development professionals to generate the necessary data to ensure the safe and effective use of this compound in their work.
References
- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound CAS 5024-21-5 with Molecular Formula C16H30O4 and Molecular Weight 286.41 for Pharmaceutical Intermediates [homesunshinepharma.com]
- 4. Tetradecanedioic acid, dimethyl ester | SIELC Technologies [sielc.com]
- 5. This compound CAS 5024-21-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]
In-depth Technical Guide: The Mechanism of Action of Dimethyl Tetradecanedioate
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action of dimethyl tetradecanedioate (B1240563) in the context of human health and pharmacology. Despite its availability from various chemical suppliers and its classification as a dicarboxylic acid ester, there is a notable absence of published research detailing its specific molecular targets, signaling pathways, or overall mechanism of action within biological systems relevant to drug development.
This technical guide aims to provide a thorough overview of the currently available information on dimethyl tetradecanedioate, while also highlighting the areas where data is critically lacking. This information is intended for researchers, scientists, and drug development professionals who may be considering this compound for further investigation.
Chemical and Physical Properties
To provide a foundational understanding of the compound, the following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 5024-21-5 | [1] |
| Molecular Formula | C₁₆H₃₀O₄ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester | [1] |
Current Applications and Mentions in Literature
This compound is commercially available and is primarily used as a research chemical. Some suppliers note its potential applications as a pharmaceutical intermediate, in the cosmetics industry for its moisturizing and lubricating properties, and as a food additive to enhance taste and stability.
Notably, the PubChem database indicates that this compound has been reported in the Comstock mealybug (Pseudococcus comstocki).[1] This suggests a potential role for the compound in insect biology, possibly as a pheromone or a related signaling molecule. However, this finding does not directly translate to a mechanism of action in mammals.
Absence of Mechanism of Action Data
A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies that specifically investigate the mechanism of action of this compound in mammalian systems. Consequently, there is no information available on:
-
Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts to elicit a biological response.
-
Signaling Pathways: The intracellular signaling cascades that may be modulated by this compound.
-
Pharmacodynamics: The relationship between the concentration of the compound and its observed effect.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Quantitative Biological Data: There is no publicly available data on the potency (e.g., IC₅₀, EC₅₀) or efficacy of this compound in any biological assay relevant to drug development.
-
Experimental Protocols: Due to the lack of published studies, there are no established experimental protocols for investigating the biological effects of this compound.
Visualization of Known Information
Given the absence of data on signaling pathways or experimental workflows related to the mechanism of action of this compound, it is not possible to generate the requested diagrams.
Conclusion and Future Directions
Future research should focus on initial screening to identify any potential biological activity. This could include:
-
High-throughput screening (HTS) against a panel of known drug targets.
-
Phenotypic screening in various cell-based assays to identify any effects on cell viability, proliferation, or other cellular functions.
-
In vivo studies in model organisms to assess its overall physiological effects and potential toxicity.
Until such foundational research is conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be comprehensively compiled. The scientific community is encouraged to explore the potential of this and other understudied chemical compounds.
References
An In-depth Technical Guide to Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) is a diester of a long-chain dicarboxylic acid. Its chemical structure, characterized by a 14-carbon aliphatic chain with methyl ester groups at both ends, imparts properties that make it a subject of interest in various scientific fields, including polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and cosmetics. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and potential applications, with a focus on its relevance to research and development.
Chemical Identity and Synonyms
The unambiguous identification of a chemical compound is critical for research and regulatory purposes. Dimethyl tetradecanedioate is known by several synonyms and is registered under various chemical identifiers.
A comprehensive list of synonyms and identifiers for this compound is provided in the table below.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5024-21-5 | [1][2][3] |
| Molecular Formula | C16H30O4 | [1][2][3] |
| Synonym | Tetradecanedioic acid, dimethyl ester | [1][2][3] |
| Synonym | 1,14-Dodecanedicarboxylic acid dimethyl ester | [1][3] |
| Synonym | Tetradecanedioic acid, 1,14-dimethyl ester | [1][2] |
| Synonym | NSC 9505 | [1][2][4] |
| European Community (EC) Number | 225-711-5 | [1] |
| PubChem CID | 78727 | [1] |
| UNII | 7GWB0779K1 | [1] |
| InChI | InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3 | [1][2] |
| InChIKey | ZDJFDFNNEAPGOP-UHFFFAOYSA-N | [1][2][3] |
| SMILES | COC(=O)CCCCCCCCCCCCC(=O)OC | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, application, and the design of experimental procedures.
| Property | Value | Source |
| Molecular Weight | 286.41 g/mol | [1][2] |
| Appearance | White to almost white powder to crystal | [5] |
| Melting Point | 43 °C (lit.) | [5] |
| Boiling Point | 196 °C / 10 mmHg (lit.) | [5][6] |
| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Flash Point | 146.4 °C | [5] |
| Solubility | Practically insoluble in water (0.034 g/L at 25 °C, calculated). Soluble in organic solvents like alcohols and ethers. | [4] |
| Purity | >96.0% (GC) to >98% | [2][6] |
Experimental Protocols: Synthesis
The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of tetradecanedioic acid with methanol (B129727), using an acid catalyst. An alternative approach is transesterification from another dialkyl ester.
Fischer-Speier Esterification of Tetradecanedioic Acid
This protocol is based on established procedures for the synthesis of similar long-chain dimethyl esters.[7][8]
Reaction:
HOOC-(CH₂)₁₂-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₁₂-COOCH₃ + 2 H₂O
Materials and Equipment:
-
Tetradecanedioic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Diethyl ether or ethyl acetate (B1210297)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetradecanedioic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 20 eq).
-
Catalyst Addition: With stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the diacid mass) or p-toluenesulfonic acid (0.1 eq).
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting diacid.
-
Work-up - Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up - Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
Deionized water
-
Two portions of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted tetradecanedioic acid.
-
One portion of brine to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol).
Applications in Research and Drug Development
This compound serves as a valuable monomer in the synthesis of long-chain aliphatic polyesters. These polymers are of significant interest in the biomedical field due to their biodegradability and biocompatibility.[9][10]
Key Application Areas:
-
Drug Delivery Systems: Polyesters derived from this compound can be used to create matrices for the controlled release of therapeutic agents. The long aliphatic chain imparts hydrophobicity, making these polymers suitable for encapsulating and controlling the release of hydrophobic drugs.[10] These can be formulated into nanoparticles, microspheres, or implants for sustained and targeted drug delivery.[10]
-
Biomaterials and Tissue Engineering: The resulting biodegradable polyesters can be used as scaffolds in tissue engineering, providing mechanical support while potentially releasing growth factors to promote tissue regeneration.[10]
-
Cosmetics: Due to its specific chemical properties, it can be used as a raw material in the production of skincare and haircare products, where it may function as a moisturizing and lubricating agent.[5]
The following diagram illustrates the logical workflow from this compound as a monomer to its potential applications in drug delivery.
Caption: Workflow from this compound to Drug Delivery Application.
Safety and Handling
Aggregated GHS information indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical with well-defined properties. Its primary role as a monomer for the synthesis of biodegradable polyesters positions it as a compound of interest for advanced applications in drug delivery and biomaterials. The experimental protocols provided in this guide offer a foundation for its synthesis and subsequent use in research and development. As with any chemical, proper safety precautions are paramount during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102219690A - Preparation method for dimethyl dicarbonate - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Natural Occurrence of Dimethyl Tetradecanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563), a dicarboxylic acid ester, has been noted for its presence in the natural world, specifically within the insect kingdom. This technical guide provides a comprehensive overview of its known natural source, alongside detailed experimental protocols relevant to its study. The information is intended to support researchers in the fields of chemical ecology, entomology, and drug development by consolidating the available data on this compound.
A notable point of clarification is warranted at the outset. While Dimethyl tetradecanedioate is reported in the Comstock mealybug, Pseudococcus comstocki[1], extensive research has identified the primary sex pheromone of this insect as 2,6-dimethyl-1,5-heptadien-3-ol acetate[2][3][4][5][6][7][8]. The precise function and concentration of this compound within P. comstocki remain to be fully elucidated, suggesting it may be a minor component of the insect's chemical profile or serve a different biological role.
Natural Occurrence and Quantitative Data
The sole documented natural source of this compound is the Comstock mealybug, Pseudococcus comstocki[1]. This insect is a significant pest of various agricultural crops, including apples, pears, and citrus[9][10][11].
To date, specific quantitative data on the concentration of this compound in Pseudococcus comstocki has not been published in the reviewed literature. Research has predominantly focused on the identification and quantification of its primary sex pheromone.
Table 1: Documented Natural Source of this compound
| Compound Name | Chemical Formula | CAS Number | Natural Source | Organism Classification |
| This compound | C₁₆H₃₀O₄ | 5024-21-5 | Comstock mealybug | Pseudococcus comstocki (Insecta: Hemiptera: Pseudococcidae) |
Experimental Protocols
Detailed experimental protocols for the specific extraction and analysis of this compound from Pseudococcus comstocki are not available. However, the methodologies employed for the successful isolation and identification of the major sex pheromone from the same insect provide a robust framework for such investigations. The following protocols are adapted from the research conducted on 2,6-dimethyl-1,5-heptadien-3-ol acetate (B1210297) in P. comstocki[2][3][6].
Insect Rearing and Collection of Volatiles
-
Insect Culture: Pseudococcus comstocki can be reared on potato sprouts in a controlled laboratory setting to obtain a consistent supply of insects.
-
Collection of Volatiles: To collect airborne compounds, an air stream is passed over virgin female mealybugs. The volatiles are then trapped on an adsorbent material such as Porapak Q. This dynamic collection method provides a more accurate representation of the emitted chemical profile compared to solvent extraction of the entire insect.
Extraction and Purification
-
Solvent Elution: The trapped compounds are eluted from the adsorbent using an organic solvent such as hexane (B92381) or diethyl ether.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Initial separation of the extract into fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the compounds of interest.
-
Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile organic compounds.
-
Sample Preparation: The purified fractions are concentrated and may be derivatized if necessary to improve chromatographic properties.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating long-chain esters. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: As compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or a synthesized standard.
-
Quantification: The abundance of the compound can be determined by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.
-
Biosynthesis and Signaling Pathways
Biosynthesis of Dicarboxylic Acids in Insects
The biosynthesis of long-chain dicarboxylic acids in insects is understood to occur via the ω-oxidation pathway of fatty acids[12][13]. This pathway serves as an alternative to the more common β-oxidation.
Caption: Proposed biosynthetic pathway of this compound in insects via ω-oxidation of myristic acid.
Generalized Pheromone Signaling Pathway in Coccoidea
The signaling pathway for pheromones in mealybugs and other Coccoidea is initiated by the detection of the pheromone molecule by specialized olfactory receptor neurons.
Caption: A generalized insect pheromone signal transduction pathway.
Conclusion
This compound is a naturally occurring compound identified in the Comstock mealybug, Pseudococcus comstocki. While its precise biological function and concentration in this insect are yet to be determined, its presence is documented. The established methodologies for the analysis of other lipid-based semiochemicals in P. comstocki provide a clear path for future quantitative and functional studies of this compound. The elucidation of its biosynthetic pathway via ω-oxidation and the general understanding of insect pheromone signaling offer a solid foundation for further research into the chemical ecology of this and other insect species. This guide serves as a resource to facilitate such future investigations.
References
- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation, identification, synthesis, and bioassay of the pheromone of the comstock mealybug and some analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification and synthesis of the sex pheromone of the citrus mealybug, Planococcus citri (risso) | CoLab [colab.ws]
- 6. deepdyve.com [deepdyve.com]
- 7. ibn.idsi.md [ibn.idsi.md]
- 8. SYNTHESIS OF 2,6-DIMETHYLHEPTA-1,5-DIEN-3-YL ACETATE, THE PHEROMONE OF THE COMSTOCK MEALYBUG PSEUDOCOCCUS COMSTOCKI | Științe Reale și ale Naturii [ojs.studiamsu.md]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. (PDF) Sex Pheromone of the Comstock Mealybug, Pseudococcus [research.amanote.com]
- 13. researchgate.net [researchgate.net]
Dimethyl Tetradecanedioate: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
Dimethyl tetradecanedioate (B1240563) (CAS No. 5024-21-5) is a long-chain aliphatic diester with applications in organic synthesis and as a potential intermediate in various industries, including pharmaceuticals and cosmetics.[1] While specific toxicological data for this compound is limited, information from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and data on analogous long-chain esters indicate that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2] This guide provides a comprehensive overview of the known safety information, summarizes key data, and outlines recommended handling procedures and a potential metabolic pathway based on related compounds.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Dimethyl tetradecanedioate is presented in Table 1. This information is crucial for understanding its behavior under various experimental and storage conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C16H30O4 | [3] |
| Molecular Weight | 286.41 g/mol | [3] |
| CAS Number | 5024-21-5 | [3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 43 °C (lit.) | [1] |
| Boiling Point | 196 °C / 10 mmHg | [1] |
| Flash Point | 146.4 °C | [1] |
| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | Practically insoluble | [4] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and hydrocarbons | [4] |
Hazard Identification and Classification
This compound is classified under the GHS as an irritant. The aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates the following hazard statements.[2] It is important to note that a small percentage of notifications (7.7%) did not classify the chemical as hazardous, which may be due to impurities or other factors.[2]
| Hazard Class | GHS Hazard Statement | Percentage of Notifications |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 84.6% |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | 92.3% |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 84.6% |
Toxicological Information
A comprehensive review of available literature reveals a significant lack of specific quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. Safety assessments are therefore primarily based on GHS classifications and data from structurally similar long-chain aliphatic diesters.
For many long-chain alkyl esters, dermal absorption is predicted to be low.[4] However, direct contact can lead to irritation.
Experimental Protocols (Generalized)
Due to the absence of specific published experimental studies for this compound, this section provides generalized methodologies for assessing the key hazards identified.
Skin Irritation Assessment (In Vitro)
A common in vitro method for assessing skin irritation is the Reconstructed Human Epidermis (RhE) Test , following OECD Test Guideline 439.
-
Principle: The test chemical is applied topically to a three-dimensional human epidermis model. Cell viability is then measured, typically by MTT assay, to determine the level of cytotoxicity, which correlates with skin irritation potential.
-
Methodology:
-
Prepare the RhE tissue cultures according to the manufacturer's instructions.
-
Apply a defined amount of this compound (or a suitable dilution in a non-irritating solvent) to the surface of the epidermis.
-
Include positive and negative controls in the assay.
-
After a specific exposure period, the test chemical is removed, and the tissues are rinsed.
-
The tissues are incubated with MTT solution, which is converted to a colored formazan (B1609692) product by viable cells.
-
The amount of formazan is quantified spectrophotometrically, and cell viability is calculated relative to the negative control. A reduction in viability below a certain threshold indicates irritation potential.
-
Eye Irritation Assessment (In Vitro)
The Bovine Corneal Opacity and Permeability (BCOP) test , following OECD Test Guideline 437, is a widely used in vitro method.
-
Principle: This test uses isolated bovine corneas to assess the potential of a substance to cause corneal damage. Opacity and permeability of the cornea are measured after exposure to the test chemical.
-
Methodology:
-
Freshly isolated bovine corneas are mounted in special holders.
-
This compound is applied to the epithelial surface of the cornea for a defined period.
-
After exposure, the cornea is rinsed, and corneal opacity is measured using an opacitometer.
-
Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea.
-
The opacity and permeability scores are used to calculate an in vitro irritancy score, which predicts the in vivo eye irritation potential.
-
Potential Metabolic Pathway
While no specific studies on the metabolism of this compound were identified, the metabolism of long-chain dicarboxylic acids (the hydrolyzed form of the ester) has been studied. These compounds are known to undergo peroxisomal β-oxidation.[1][2] This suggests a likely metabolic pathway for this compound following hydrolysis.
Potential metabolic pathway of this compound.
Safe Handling and Storage
Adherence to standard laboratory safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A general workflow for selecting and using appropriate PPE is outlined below.
Personal Protective Equipment workflow.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
This compound is a chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. The lack of comprehensive toxicological data necessitates a cautious approach, and handling should always be performed in accordance with the information provided in the supplier's Safety Data Sheet and established laboratory safety practices. The use of appropriate personal protective equipment and adherence to proper storage and handling guidelines are critical to minimize the risk of exposure. Further research into the specific toxicological profile of this compound is warranted to provide a more complete safety assessment.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
Purity Analysis of Dimethyl Tetradecanedioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester, is a valuable chemical intermediate in the synthesis of polymers, lubricants, and active pharmaceutical ingredients. The purity of this compound is a critical determinant of the quality, efficacy, and safety of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for the robust purity assessment of Dimethyl tetradecanedioate. It includes detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with various detection methods, and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Potential impurities arising from the synthesis process are also discussed.
Introduction
This compound (C₁₆H₃₀O₄, MW: 286.41 g/mol , CAS: 5024-21-5) is the dimethyl ester of tetradecanedioic acid. Its versatile chemical structure makes it a key building block in various industrial applications. Ensuring the purity of this compound is paramount, as impurities can adversely affect reaction kinetics, polymer properties, and the toxicological profile of downstream products. This guide outlines a multi-pronged analytical approach for the comprehensive purity evaluation of this compound.
Potential Impurities
Impurities in commercial this compound typically originate from the raw materials or side reactions during its synthesis, most commonly the Fischer esterification of tetradecanedioic acid with methanol. A thorough understanding of these potential impurities is crucial for developing effective analytical methods.
Table 1: Potential Impurities in this compound
| Impurity | Chemical Formula | Origin |
| Tetradecanedioic acid | C₁₄H₂₆O₄ | Unreacted starting material |
| Methyl tetradecanedioate (monoester) | C₁₅H₂₈O₄ | Incomplete esterification |
| Methanol | CH₄O | Residual reactant/solvent |
| Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) | H₂SO₄, C₇H₈O₃S | Residual catalyst from synthesis |
| Water | H₂O | Byproduct of esterification |
| Other long-chain dimethyl esters | Varies | Impurities in the starting diacid |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for determining the purity of this compound and for identifying and quantifying volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS, particularly useful for the analysis of non-volatile impurities such as the starting dicarboxylic acid and the monoester. Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization can be employed to introduce a UV-active or fluorescent moiety.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H qNMR is a powerful, non-destructive technique for the accurate determination of purity without the need for a specific reference standard of the analyte. It provides structural confirmation and can quantify the analyte against a certified internal standard.
Experimental Protocols
GC-MS Analysis
Table 2: GC-MS Experimental Protocol
| Parameter | Value |
| Instrumentation | |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Sample Preparation | |
| Sample Concentration | ~1 mg/mL in Dichloromethane |
| GC Conditions | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 150 °C, hold for 1 minRamp 1: 10 °C/min to 280 °C, hold for 10 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Data Analysis | |
| Purity Calculation | Peak area percentage of the this compound peak relative to the total peak area. |
HPLC Analysis (with RID/ELSD)
Table 3: HPLC-RID/ELSD Experimental Protocol
| Parameter | Value |
| Instrumentation | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Sample Preparation | |
| Sample Concentration | ~5 mg/mL in Acetonitrile |
| Chromatographic Conditions | |
| Mobile Phase | Isocratic: Acetonitrile/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector Settings | |
| RID | Temperature controlled at 40 °C |
| ELSD | Nebulizer Temperature: 40 °CEvaporator Temperature: 60 °CGas Flow (Nitrogen): 1.5 L/min |
| Data Analysis | |
| Purity Calculation | Peak area percentage. |
HPLC Analysis (with UV Detection via Derivatization)
For enhanced sensitivity and selectivity, this compound and its potential acidic impurities can be derivatized to introduce a UV-absorbing chromophore. A common approach is esterification with a UV-active reagent like p-nitrobenzyl bromide or 2-bromoacetophenone.
Table 4: Derivatization and HPLC-UV Experimental Protocol
| Step | Procedure |
| Derivatization | |
| 1. Sample Hydrolysis | Saponify a known amount of this compound with aqueous KOH to yield tetradecanedioic acid. |
| 2. Derivatization Reaction | React the resulting diacid with a suitable derivatizing agent (e.g., 2-bromoacetophenone) in the presence of a catalyst (e.g., a crown ether) to form the corresponding phenacyl ester. |
| HPLC-UV Conditions | |
| Instrumentation | Standard HPLC with a Diode Array Detector (DAD) or UV detector. |
| Column | C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase | Gradient elution with Acetonitrile and Water. |
| Detection Wavelength | Determined by the absorbance maximum of the chosen derivatizing agent (e.g., ~254 nm for phenacyl esters). |
| Data Analysis | |
| Purity Calculation | Based on the peak area of the derivatized this compound relative to the total peak area of all derivatized species. |
Quantitative ¹H NMR (qNMR) Analysis
Table 5: qNMR Experimental Protocol
| Parameter | Value |
| Instrumentation | |
| NMR Spectrometer | 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses. |
| Sample Preparation | |
| Internal Standard | Certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals. |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent. |
| Sample Preparation | Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent. |
| Acquisition Parameters | |
| Pulse Sequence | Standard 90° pulse experiment. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (typically 16 or more). |
| Data Processing and Analysis | |
| Integration | Carefully integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the two methyl ester groups at ~3.67 ppm) and a signal from the internal standard. |
| Purity Calculation | The purity is calculated using the following formula:Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standardWhere: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard. |
Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Logical workflow for the purity analysis of this compound.
Conclusion
The purity analysis of this compound requires a multi-faceted approach to ensure a comprehensive assessment. GC-MS serves as the primary tool for purity determination and the identification of volatile impurities. HPLC with a universal detector or with UV detection after derivatization provides complementary information on non-volatile components. ¹H qNMR spectroscopy is invaluable for absolute purity determination and structural confirmation. The selection of the appropriate analytical techniques should be based on the specific requirements of the end-use application and the anticipated impurity profile. The detailed protocols provided in this guide offer a robust framework for the quality control of this compound for researchers, scientists, and drug development professionals.
Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) is a long-chain aliphatic dicarboxylic acid dimethyl ester that serves as a key monomer in the synthesis of a variety of polyesters. The resulting polymers are part of the long-chain aliphatic polyester (B1180765) family, which are recognized for their biodegradability and biocompatibility. The inclusion of the long C14 methylene (B1212753) sequence from dimethyl tetradecanedioate into the polymer backbone imparts flexibility, hydrophobicity, and specific thermal properties. These characteristics make the resulting polyesters highly suitable for a range of specialized applications, including controlled drug delivery systems, medical implants, and advanced biomaterials.
This document provides detailed protocols for the synthesis of polyesters from this compound using two primary methods: high-temperature melt polycondensation and enzymatic polymerization. It includes comprehensive experimental procedures, tabulated quantitative data on polymer properties, and visual diagrams of the workflows to guide researchers in synthesizing and characterizing these versatile polymers.
Data Presentation
The properties of polyesters derived from this compound are significantly influenced by the choice of the co-monomer diol and the synthesis method employed. The following tables summarize representative quantitative data for polyesters synthesized from tetradecanedioic acid (the diacid corresponding to this compound) and various diols, which are expected to be comparable to polyesters synthesized from the dimethyl ester.
Table 1: Properties of Polyesters Synthesized from Tetradecanedioic Acid and Various Diols via Melt Polycondensation
| Diol Co-monomer | Weight-Average Molecular Weight (Mw) ( g/mol ) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |
| Ethylene glycol | > 57,000 | 69.1 | 89.0 |
| 1,4-Butanediol | > 57,000 | Not Reported | Not Reported |
| 1,6-Hexanediol | > 57,000 | Not Reported | Not Reported |
| 1,8-Octanediol | > 57,000 | Not Reported | Not Reported |
| 1,10-Decanediol | > 57,000 | Not Reported | Not Reported |
Data adapted from a study on polyesters derived from tetradecanedioic acid. The molecular weights for all synthesized polyesters were reported to be above 57,000 g/mol [1].
Experimental Protocols
Two primary methods for the synthesis of polyesters from this compound are detailed below: melt polycondensation and enzymatic polymerization.
Protocol 1: Synthesis via Two-Stage Melt Polycondensation
This conventional method involves a transesterification step followed by a polycondensation step at high temperatures and under vacuum to produce high molecular weight polyesters.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol)
-
Transesterification catalyst (e.g., zinc acetate, manganese acetate)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium tetraisopropoxide)
-
High-purity nitrogen or argon gas
-
Solvents for purification (e.g., chloroform (B151607), methanol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and receiving flask
-
Nitrogen/argon inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
Stage 1: Transesterification
-
Monomer and Catalyst Charging: Charge the three-neck round-bottom flask with equimolar amounts of this compound and the selected diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diester) can be used to compensate for any loss during the reaction.
-
Catalyst Addition: Add the transesterification catalyst (e.g., zinc acetate, ~0.1 mol% relative to the diester).
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of inert gas throughout this stage.
-
Heating and Methanol (B129727) Removal: Begin stirring and heat the reaction mixture to 180-200°C. Methanol will be produced as a byproduct of the transesterification reaction and will distill off. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of methanol has been collected in the receiving flask.
Stage 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst (e.g., antimony trioxide, ~0.05 mol% relative to the diester).
-
Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-240°C. Simultaneously, slowly reduce the pressure using a vacuum pump to facilitate the removal of excess diol and drive the polymerization toward higher molecular weights.
-
Polymerization: Continue the reaction under high vacuum (typically <1 mmHg) for 4-6 hours. The viscosity of the reaction mixture will increase as the polymer chains grow.
-
Cooling and Isolation: Once the desired viscosity is achieved, stop the reaction by cooling the mixture to room temperature under an inert atmosphere.
-
Purification: The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform and precipitating it in a non-solvent such as cold methanol. The precipitated polymer is then filtered and dried in a vacuum oven until a constant weight is achieved.
Protocol 2: Synthesis via Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional methods, operating under milder reaction conditions. Immobilized lipases are commonly used as catalysts.
Materials:
-
This compound
-
Diol (e.g., 1,8-octanediol, 1,12-dodecanediol)
-
Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B, Novozym 435)
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and heating plate or oil bath
-
Connection to a vacuum line
-
Nitrogen/argon inlet
Procedure:
-
Monomer and Enzyme Charging: In a dry reaction flask, combine equimolar amounts of this compound and the chosen diol. Add the immobilized lipase (typically 5-10% by weight of the total monomers). If a solvent is used, add it at this stage. For solvent-free systems, the reaction is performed in the molten state of the monomers.
-
Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere.
-
Oligomerization (First Stage): Heat the reaction mixture to 60-90°C with constant stirring. This initial stage allows for the formation of oligomers and is typically carried out for 2-4 hours under atmospheric pressure.
-
Polycondensation (Second Stage): To drive the reaction towards higher molecular weights, apply a vacuum to the system to facilitate the removal of the methanol byproduct. The temperature can be maintained or slightly increased during this stage. Continue the reaction under vacuum for 24-72 hours.
-
Enzyme Removal and Polymer Purification: After the reaction, dissolve the polymer in a suitable solvent (e.g., chloroform) and remove the immobilized enzyme by filtration. The enzyme can be washed, dried, and potentially reused. Precipitate the polyester by adding the solution to a non-solvent like cold methanol. Collect the polymer by filtration and dry it under vacuum.
Mandatory Visualizations
Caption: Workflow for Two-Stage Melt Polycondensation.
Caption: Key Components in Polyester Synthesis.
Applications in Research and Drug Development
Polyesters derived from this compound are of significant interest in the pharmaceutical and biomedical fields. Their biodegradability, biocompatibility, and tunable properties make them excellent candidates for various applications:
-
Drug Delivery Systems: The hydrophobic nature of these polyesters allows for the encapsulation of a wide range of therapeutic agents. They can be formulated into nanoparticles, microspheres, and implants for controlled and sustained drug release. The degradation rate, and consequently the drug release profile, can be tailored by adjusting the polymer's crystallinity and molecular weight.
-
Tissue Engineering Scaffolds: These polyesters can be fabricated into porous scaffolds that provide mechanical support for cell growth and tissue regeneration. As the scaffold degrades over time, it is replaced by the newly formed tissue, leaving behind no permanent implant.
-
Biomedical Devices: The flexibility and durability of these materials make them suitable for use in various medical devices, such as biodegradable sutures and stents.
The versatility and favorable biological properties of polyesters synthesized from this compound position them as a valuable class of materials for advancing drug delivery technologies and regenerative medicine.
References
Synthesis of Biodegradable Polyesters Using Dimethyl Tetradecanedioate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic polyesters are a crucial class of biodegradable polymers with extensive applications in the biomedical field, including drug delivery, tissue engineering, and medical device manufacturing.[1][2] Their biocompatibility and tunable degradation rates make them ideal candidates for these applications. Dimethyl tetradecanedioate (B1240563), a 14-carbon long-chain dicarboxylic acid ester, is a valuable monomer for synthesizing biodegradable polyesters with desirable properties such as hydrophobicity, flexibility, and controlled degradation kinetics.
These application notes provide detailed protocols for the synthesis of biodegradable polyesters from dimethyl tetradecanedioate using two primary methods: melt polycondensation and enzymatic polymerization. This document also outlines standard characterization techniques and presents representative data for long-chain aliphatic polyesters.
Data Presentation
The properties of polyesters synthesized from this compound can be tailored by selecting different diol co-monomers and adjusting the synthesis conditions. The following tables summarize representative quantitative data for long-chain aliphatic polyesters, which can be considered analogous to those derived from this compound.
Table 1: Reaction Parameters for Polyester (B1180765) Synthesis
| Parameter | Melt Polycondensation | Enzymatic Polymerization |
| Diester Monomer | This compound | This compound |
| Diol Co-monomer | e.g., 1,4-Butanediol, 1,6-Hexanediol | e.g., 1,4-Butanediol, 1,8-Octanediol |
| Catalyst | Titanium(IV) butoxide (Ti(OBu)₄), Antimony trioxide (Sb₂O₃) | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Catalyst Conc. | 0.05 - 0.1 mol% | 5 - 10 wt% of monomers |
| Temperature | Stage 1: 160-180°C; Stage 2: 210-240°C | 60 - 90°C |
| Reaction Time | 6 - 12 hours | 24 - 72 hours |
| Atmosphere | Inert (Nitrogen or Argon), followed by vacuum | Inert (Nitrogen or Argon), under vacuum |
Table 2: Representative Properties of Long-Chain Aliphatic Polyesters
| Property | Poly(butylene tetradecanedioate) (Representative) | Poly(hexamethylene tetradecanedioate) (Representative) |
| Number Average Molecular Weight (Mn) ( g/mol ) | 15,000 - 40,000 | 20,000 - 50,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 30,000 - 80,000 | 40,000 - 100,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.9 - 2.6 |
| Melting Temperature (Tm) (°C) | 60 - 80 | 70 - 90 |
| Glass Transition Temperature (Tg) (°C) | -25 to -10 | -30 to -15 |
| Decomposition Temperature (Td, 5% wt loss) (°C) | > 300 | > 320 |
Note: The data presented in Table 2 are representative values for long-chain aliphatic polyesters and may vary depending on the specific diol used and the final molecular weight of the polymer.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This method is a robust and widely used technique for synthesizing high molecular weight polyesters.[3]
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol), high purity
-
Catalyst (e.g., Titanium(IV) butoxide or Antimony trioxide)
-
Nitrogen or Argon gas (high purity)
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Heating mantle with temperature controller
-
Vacuum pump and pressure gauge
-
Schlenk line or similar inert atmosphere setup
Procedure:
Stage 1: Transesterification
-
Monomer and Catalyst Charging: In a clean, dry three-neck flask, add equimolar amounts of this compound and the chosen diol. Add the catalyst (0.05-0.1 mol% relative to the diester).
-
Inert Atmosphere: Assemble the apparatus and purge the system with nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle inert gas flow.
-
Heating and Methanol (B129727) Removal: Begin stirring and gradually heat the mixture to 160-180°C. Methanol, a byproduct of the transesterification, will begin to distill. Collect the distilled methanol. This stage typically takes 2-4 hours.
Stage 2: Polycondensation
-
Temperature Increase and Vacuum Application: Once the majority of the theoretical amount of methanol has been collected, gradually increase the temperature to 210-240°C. Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Polymerization: Continue the reaction under high vacuum with continuous stirring. The viscosity of the molten polymer will increase as the reaction progresses. This stage can take 4-8 hours.
-
Reaction Completion and Recovery: The reaction is complete when the desired melt viscosity is achieved. Cool the reactor to room temperature under an inert atmosphere. The resulting solid polyester can be removed from the flask.
Purification:
-
Dissolve the crude polymer in a suitable solvent like chloroform.
-
Precipitate the polyester by slowly adding the solution to a large volume of cold methanol while stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder conditions and often with high selectivity.[4][5]
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,8-octanediol), high purity
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous solvent (optional, e.g., diphenyl ether)
-
Molecular sieves (4Å, activated)
-
Nitrogen or Argon gas (high purity)
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Heating bath or heating mantle
-
Vacuum pump and pressure gauge
Procedure:
-
Monomer and Enzyme Charging: In a dry Schlenk flask, add equimolar amounts of this compound and the diol. Add the immobilized lipase (5-10% by weight of the total monomers) and activated molecular sieves.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for at least 30 minutes.
-
Reaction: Place the flask in a heating bath and heat to the desired temperature (typically 60-90°C) with continuous stirring.
-
Byproduct Removal: Apply a vacuum to the system to facilitate the removal of the methanol byproduct, which drives the reaction towards higher molecular weight polymer formation.
-
Reaction Monitoring and Completion: The reaction can be monitored by periodically taking small samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC). The reaction is typically run for 24-72 hours.
-
Polymer Recovery and Purification: Cool the reaction mixture. If a solvent was used, dissolve the polymer. Filter to remove the immobilized enzyme (which can be washed and potentially reused). Precipitate the polymer in cold methanol, filter, wash, and dry under vacuum as described in the melt polycondensation protocol.
Visualizations
Caption: Workflow for two-stage melt polycondensation.
Caption: Workflow for enzymatic polymerization.
Caption: Workflow for polyester characterization.
References
- 1. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]
- 2. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for the Synthesis of Poly(butylene succinate-co-tetradecanedioate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the biodegradable copolyester, poly(butylene succinate-co-tetradecanedioate) (PBST). The document outlines a detailed protocol for its synthesis via a two-step melt polycondensation method, summarizes key characterization techniques, and discusses its potential applications, particularly in the field of drug delivery.
Introduction
Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester (B1180765) known for its excellent processability and balanced mechanical properties.[1] Copolymerization of PBS with other dicarboxylic acids is a common strategy to tailor its properties for specific applications. The incorporation of a long-chain aliphatic dicarboxylic acid, such as tetradecanedioic acid, is expected to modify the copolymer's crystallinity, thermal properties, and degradation rate, making it a promising candidate for various applications, including controlled drug release systems.[2]
The synthesis of PBST is typically achieved through a two-step melt polycondensation process. The first step involves the esterification of 1,4-butanediol (B3395766) with succinic acid and tetradecanedioic acid to form low molecular weight oligomers. The second step is a polycondensation reaction carried out under high vacuum and elevated temperatures to increase the molecular weight of the polymer.[1]
Experimental Protocols
Materials
-
Succinic Acid (SA)
-
Tetradecanedioic Acid (TDDA)
-
1,4-Butanediol (BDO)
-
Titanium tetraisopropoxide (TTiPO) or Tetrabutyl titanate (TBT) (Catalyst)
-
Methanol
-
Nitrogen gas (high purity)
Protocol: Two-Step Melt Polycondensation
This protocol is a generalized procedure based on the synthesis of similar poly(butylene succinate) copolymers. Optimization of reaction times, temperatures, and catalyst concentration may be necessary to achieve desired polymer characteristics.
Step 1: Esterification
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Monomers: Charge the reactor with equimolar amounts of the diacid mixture (succinic acid and tetradecanedioic acid) and a slight excess of 1,4-butanediol (e.g., a molar ratio of diacids to diol of 1:1.1 to 1:1.2). The ratio of succinic acid to tetradecanedioic acid can be varied to achieve different copolymer compositions.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification step.
-
Heating and Melting: Begin stirring and gradually heat the reactor to a temperature of 150-160°C to melt the monomers and initiate the esterification reaction.[3]
-
Esterification Reaction: Continue heating the mixture to 180-200°C. The esterification reaction will produce water, which will be collected in the receiving flask. The reaction is typically carried out for 2-4 hours.[1] The reaction is considered complete when the theoretical amount of water has been collected.
-
Catalyst Addition: Cool the reactor to below 150°C and add the titanium-based catalyst (e.g., 0.05-0.1 mol% relative to the total diacid amount).
Step 2: Polycondensation
-
Vacuum Application: Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.
-
Temperature Increase: Slowly increase the temperature to 220-240°C.[1]
-
Polycondensation Reaction: Maintain the reaction at this temperature and under high vacuum for 3-5 hours. During this stage, the excess 1,4-butanediol is removed, and the molecular weight of the polymer increases, which is observable by an increase in the viscosity of the melt.
-
Reaction Termination: Stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
Polymer Isolation: The resulting solid polymer can be removed from the reactor.
-
Purification: For purification, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as methanol. The purified polymer should be dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Characterization of Poly(butylene succinate-co-tetradecanedioate)
Standard polymer characterization techniques are employed to determine the structure, molecular weight, and thermal properties of the synthesized PBST.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and determines the copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).[4] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups (e.g., ester carbonyl group). |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of PBST
| Parameter | Value/Range |
| Monomer Ratio (Succinic Acid:Tetradecanedioic Acid) | To be varied (e.g., 90:10, 75:25, 50:50) |
| Molar Ratio (Total Diacids:1,4-Butanediol) | 1:1.1 - 1:1.2 |
| Catalyst (TTiPO or TBT) | 0.05 - 0.1 mol% (relative to total diacids) |
| Esterification Temperature | 180 - 200°C |
| Esterification Time | 2 - 4 hours |
| Polycondensation Temperature | 220 - 240°C |
| Polycondensation Time | 3 - 5 hours |
| Polycondensation Pressure | < 1 Torr |
Table 2: Typical Properties of Poly(butylene succinate) (PBS)
| Property | Typical Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 30,000 - 60,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 60,000 - 100,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | -35 to -30 |
| Melting Temperature (Tm) (°C) | 110 - 115 |
| Crystallinity (Xc) (%) | 30 - 45 |
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of PBST.
Caption: Relationship between PBST properties and applications.
Application in Drug Development
Aliphatic polyesters like PBS and its copolymers are attractive materials for drug delivery applications due to their biocompatibility and biodegradability.[2] The incorporation of a long-chain dicarboxylic acid like tetradecanedioic acid into the PBS backbone is expected to increase the hydrophobicity and potentially lower the crystallinity of the resulting copolymer. These changes can be advantageous for creating drug delivery systems with tailored drug release profiles.
Potential Advantages of PBST in Drug Delivery:
-
Controlled Release: The degradation rate of the polymer can be tuned by adjusting the ratio of succinic acid to tetradecanedioic acid, allowing for controlled and sustained release of encapsulated drugs.
-
Hydrophobic Drug Compatibility: The increased hydrophobicity from the tetradecanedioate (B1240563) units may enhance the encapsulation efficiency of hydrophobic drugs.
-
Nanoparticle Formulation: PBST can be formulated into nanoparticles for targeted drug delivery. These nanoparticles can protect the drug from degradation, improve its solubility, and facilitate its transport to the target site.
Protocol: Nanoparticle Formulation via Emulsion-Solvent Evaporation
-
Polymer Solution: Dissolve a known amount of PBST and the drug in a suitable organic solvent (e.g., chloroform, dichloromethane).
-
Emulsification: Add the polymer-drug solution to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, poloxamer) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove the surfactant, and then lyophilize them for storage.
Further research is needed to fully explore the potential of poly(butylene succinate-co-tetradecanedioate) in various drug delivery applications. The protocols and information provided herein serve as a valuable starting point for researchers and scientists in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103012757A - Preparation method of poly(butylene succinate) - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: The Influence of Dimethyl Tetradecanedioate on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated effects of Dimethyl tetradecanedioate (B1240563) on polymer flexibility and hydrophobicity. Dimethyl tetradecanedioate, a long-chain aliphatic diester, is primarily utilized as a plasticizer in polymer formulations.[1] Its introduction into a polymer matrix is expected to significantly modify the material's physical properties, making it a valuable component in the development of advanced materials for various applications, including drug delivery systems.
Principle of Action
Plasticizers, such as this compound, function by inserting themselves between polymer chains. This increases the intermolecular spacing, thereby reducing the cohesive forces between the chains. The long aliphatic chain of this compound enhances this effect, leading to increased mobility of the polymer chains. This molecular-level change manifests as a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3][4] Consequently, the polymer becomes more flexible and less brittle at room temperature.
The long hydrocarbon nature of this compound is also expected to increase the hydrophobicity of the polymer surface. By orienting its nonpolar aliphatic chains towards the surface, it can effectively reduce the surface energy and increase the contact angle with water.[5][6]
Expected Effects on Polymer Properties
The incorporation of this compound into a polymer formulation is anticipated to induce the following changes:
-
Increased Flexibility: A significant increase in the flexibility and a reduction in the brittleness of the polymer. This is primarily achieved by lowering the glass transition temperature (Tg).[2]
-
Modified Mechanical Properties: A decrease in hardness and tensile strength, accompanied by an increase in the elongation at break.
-
Enhanced Hydrophobicity: An increase in the surface hydrophobicity of the polymer, which can be crucial for controlling moisture absorption and for applications in contact with biological environments.
Data Presentation
While specific experimental data for this compound is limited in publicly available literature, its performance can be reasonably predicted based on chemically similar long-chain dicarboxylate esters like Dibutyl Sebacate (DBS). The following tables summarize the expected quantitative performance of a polymer formulation, such as Polyvinyl Chloride (PVC), when plasticized with a long-chain diester, using Di(2-ethylhexyl) phthalate (B1215562) (DEHP) as a traditional reference plasticizer.
Table 1: Expected Mechanical Properties of PVC Plasticized with a Long-Chain Diester
| Property | Test Method | PVC with Long-Chain Diester (e.g., DBS) | PVC with DEHP (Reference) |
| Shore A Hardness | ASTM D2240 | ~80 | Varies |
| Tensile Strength (MPa) | ASTM D882 | ~16 | Varies |
| Elongation at Break (%) | ASTM D882 | ~350 | Varies |
Data based on Dibutyl Sebacate (DBS) as a proxy for this compound.[7]
Table 2: Expected Effect on Thermal and Surface Properties
| Property | Test Method | Expected Outcome with this compound |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Significant Decrease |
| Water Contact Angle | Contact Angle Goniometry | Significant Increase |
Experimental Protocols
The following are detailed methodologies for key experiments to quantify the effect of this compound on polymer properties.
Protocol 1: Preparation of Plasticized Polymer Films
Objective: To prepare polymer films with varying concentrations of this compound for subsequent characterization.
Materials:
-
Base Polymer (e.g., PVC, PLA, PLGA)
-
This compound
-
Appropriate solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known amount of the base polymer in a suitable solvent to create a polymer solution of a specific concentration (e.g., 10% w/v).
-
Plasticizer Addition: To separate polymer solutions, add varying weight percentages of this compound (e.g., 10%, 20%, 30% relative to the polymer weight). Stir until the plasticizer is completely dissolved. A control sample with no plasticizer should also be prepared.
-
Casting: Pour the polymer-plasticizer solutions into glass petri dishes or onto flat glass plates. Ensure a uniform thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Drying: Transfer the films to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40-60°C) until a constant weight is achieved to ensure complete removal of the solvent.
-
Film Removal: Carefully peel the dried films from the glass surface.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the tensile strength, elongation at break, and hardness of the prepared polymer films.
Procedure:
A. Tensile Testing (ASTM D882)
-
Specimen Preparation: Cut the polymer films into dumbbell-shaped specimens of standard dimensions using a die cutter.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Testing: Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Data Recording: Record the tensile strength at break and the percentage of elongation at break.
B. Hardness Testing (ASTM D2240)
-
Sample Preparation: Stack several layers of the polymer film to achieve the required thickness for the Shore A durometer.
-
Measurement: Measure the hardness at multiple points on the sample surface and calculate the average value.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer films.
Procedure:
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the polymer film into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
-
Tg Determination: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Protocol 4: Assessment of Hydrophobicity by Contact Angle Measurement
Objective: To measure the static water contact angle on the surface of the polymer films.
Procedure:
-
Sample Preparation: Mount a flat piece of the polymer film on a microscope slide.
-
Measurement:
-
Place the slide on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the polymer surface.
-
Capture an image of the droplet within 30-60 seconds of deposition.
-
-
Analysis: Use the software to measure the angle between the polymer surface and the tangent of the water droplet at the three-phase contact point. Perform measurements at multiple locations on the surface and for multiple samples to obtain an average value.
Visualizations
Caption: General experimental workflow for evaluating the effect of this compound.
Caption: Molecular mechanism of polymer plasticization by this compound (DMTD).
Applications in Drug Development
The ability of this compound to modify polymer properties makes it a promising excipient in drug delivery systems. By tuning the flexibility and hydrophobicity of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL), it is possible to:
-
Control Drug Release: The increased flexibility and free volume within the polymer matrix can facilitate the diffusion and release of encapsulated drugs. The hydrophobicity can also influence the release of hydrophobic drugs.
-
Improve Processability: Plasticized polymers are often easier to process into various drug delivery formulations, such as films, microspheres, and nanoparticles.
-
Enhance Biocompatibility: The use of biocompatible plasticizers is crucial for implantable and long-term drug delivery systems. The long aliphatic nature of this compound suggests it may be well-tolerated in biological systems.[8]
Conclusion
This compound is a promising bio-based plasticizer that can be used to effectively tailor the flexibility and hydrophobicity of polymers. While direct performance data is still emerging, its chemical structure suggests it will perform similarly to other long-chain diesters, offering a viable alternative to traditional plasticizers. The protocols outlined in this document provide a framework for researchers to systematically evaluate its effects and harness its potential in the development of advanced polymer-based materials for scientific and pharmaceutical applications.
References
- 1. specialchem.com [specialchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. specialchem.com [specialchem.com]
- 4. protolabs.com [protolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]
- 7. benchchem.com [benchchem.com]
- 8. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Tetradecanedioate as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Product Development Professionals
Abstract
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently rigid. To achieve the flexibility required for numerous applications, plasticizers are essential additives.[1] Traditional phthalate-based plasticizers have come under scrutiny due to health and environmental concerns, driving the demand for safer, bio-based alternatives.[1] Dimethyl tetradecanedioate (B1240563) (DMTD), a long-chain aliphatic dicarboxylic acid ester, emerges as a promising bio-based plasticizer candidate. Its high molecular weight and linear structure suggest favorable characteristics such as good compatibility with PVC, low volatility, and reduced migration.[2] These attributes make it a potentially suitable option for sensitive applications like medical devices, children's toys, and food packaging. This document provides detailed protocols for the comprehensive evaluation of DMTD as a PVC plasticizer, covering its effects on mechanical properties, thermal stability, and migration resistance.
Principle of Plasticization
Plasticizers function by embedding their molecules between the long polymer chains of PVC. This spacing reduces the intermolecular van der Waals forces, allowing the PVC chains greater freedom of movement.[1][2] The result is a significant decrease in the glass transition temperature (Tg), transforming the polymer from a rigid, glassy state to a soft and flexible material at room temperature.[1][2] The long aliphatic chain of dimethyl tetradecanedioate is anticipated to provide excellent plasticizing efficiency.[2]
Data Presentation: Performance Projections
While extensive empirical data for this compound is not widely available in public literature, its performance can be reasonably predicted based on its chemical similarity to other long-chain diesters like dimethyl dodecanedioate (B1236620) and dimethyl octadecanedioate. The following tables summarize the expected quantitative performance of PVC formulations plasticized with DMTD, with the common phthalate (B1215562) plasticizer Di(2-ethylhexyl) phthalate (DEHP) provided as a reference.
Table 1: Predicted Mechanical Properties of PVC Plasticized with this compound
| Property | Test Method | PVC with this compound (Predicted) | PVC with DEHP (Typical) |
| Tensile Strength | ASTM D882 / ASTM D638 | 15 - 25 MPa | 15 - 30 MPa |
| Elongation at Break | ASTM D882 / ASTM D638 | 250 - 400% | 250 - 450% |
| Shore A Hardness | ASTM D2240 | 70 - 90 | 70 - 95 |
Table 2: Predicted Thermal Properties of PVC Plasticized with this compound
| Property | Test Method | PVC with this compound (Predicted) | PVC with DEHP (Typical) |
| Glass Transition Temperature (Tg) | DSC | 20 - 40 °C | 20 - 50 °C |
| Onset of Decomposition (Tonset) | TGA | > 220 °C | ~200 °C |
Table 3: Predicted Migration Resistance of this compound in PVC
| Solvent | Test Method | Weight Loss (%) (Predicted) | Weight Loss (%) - DEHP (Typical) |
| n-Hexane | ISO 177 / ASTM D1239 | < 3% | 5 - 15% |
| Ethanol | ISO 177 / ASTM D1239 | < 1% | 1 - 3% |
| Distilled Water | ISO 177 / ASTM D1239 | < 0.5% | < 1% |
Experimental Protocols
The following protocols are designed to rigorously evaluate the performance of this compound as a PVC plasticizer.
Protocol 1: Preparation of Plasticized PVC Films
Objective: To prepare homogenous, flexible PVC films with varying concentrations of this compound for subsequent performance evaluation.
Materials:
-
PVC resin (suspension grade)
-
This compound (DMTD)
-
Thermal stabilizer (e.g., mixed metal soap, 2-3 phr)
-
Tetrahydrofuran (THF) or Cyclohexanone (solvent)
-
Glass plates
-
Casting knife or film applicator
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
In a fume hood, dissolve a known amount of PVC resin in a suitable solvent (e.g., THF) to create a solution of 10-15% (w/v). Stir the mixture at room temperature until the PVC is completely dissolved.
-
Prepare separate solutions for different DMTD concentrations (e.g., 20, 30, 40, 50 parts per hundred parts of resin - phr).
-
To each PVC solution, add the calculated amount of DMTD and the thermal stabilizer.
-
Stir each solution thoroughly for at least 2 hours to ensure a homogenous mixture.
-
Place a clean, dry glass plate on a level surface.
-
Pour the solution onto the glass plate and use a casting knife to spread it into a uniform film of desired thickness.
-
Allow the solvent to evaporate slowly in the fume hood at ambient temperature for 24 hours.
-
Place the cast film in a vacuum oven at 60°C for at least 4 hours to remove any residual solvent.[1]
-
Carefully peel the resulting flexible PVC film from the glass plate for subsequent testing.[1]
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of DMTD on the tensile strength, elongation at break, and hardness of PVC.[3]
Materials:
-
Plasticized PVC films
-
Universal Testing Machine (UTM) with grips for tensile testing[3]
-
Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity)
Procedure:
A. Tensile Testing (ASTM D882 / D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC films using the appropriate die.[1]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[1][3]
-
Measure the thickness and width of the gauge section of each specimen.[3]
-
Mount the specimen in the grips of the Universal Testing Machine.[3]
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.[2][3]
-
Record the tensile strength at break and the percentage of elongation at break.[1]
B. Hardness Testing (ASTM D2240):
-
Stack several layers of the PVC film to achieve the required thickness for the Shore A durometer.[1]
-
Press the durometer firmly onto the surface of the film stack.
-
Record the hardness reading within one second of firm contact.[2]
-
Repeat the measurement at five different locations and calculate the average value.[1][2]
Protocol 3: Thermal Analysis
Objective: To assess the thermal stability and the effect of DMTD on the glass transition temperature of the PVC films.[1]
Materials:
-
Plasticized PVC films
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
A. Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the PVC film (5-10 mg) in the TGA instrument.[1]
-
Heat the sample from room temperature to 600°C under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).[1]
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
B. Differential Scanning Calorimetry (DSC):
-
Seal a small sample of the PVC film (5-10 mg) in an aluminum DSC pan.[1]
-
Heat the sample to 120°C at a controlled rate (e.g., 10°C/min) to erase its thermal history.[4]
-
Cool the sample to -50°C at a controlled rate.[4]
-
Reheat the sample at the same controlled rate and record the heat flow to determine the glass transition temperature (Tg).[1]
Protocol 4: Migration Resistance Testing
Objective: To quantify the amount of DMTD that leaches from the PVC film into various solvents.[1][5]
Materials:
-
Plasticized PVC films
-
Solvents (e.g., n-hexane, ethanol, distilled water)[1]
-
Sealed containers (e.g., glass vials with PTFE-lined caps)[3]
-
Analytical balance
-
Incubator or oven
-
Vacuum oven
Procedure (adapted from ISO 177):
-
Cut a precisely weighed sample of the plasticized PVC film (e.g., 2 cm x 2 cm).[2][3]
-
Immerse the film in a specific solvent in a sealed container.[1]
-
Maintain the container at a constant temperature (e.g., 23°C or 50°C) for a defined period (e.g., 24 hours).[1][2]
-
After the immersion period, carefully remove the PVC film.[1]
-
Air-dry the film in a fume hood for 1 hour, followed by drying in a vacuum oven at 60°C for 4 hours to remove any absorbed solvent.[1][2]
-
Weigh the dried film.[1]
-
Calculate the percentage of plasticizer migration as the percentage of weight loss of the film.[1] The migration of plasticizers is generally inversely proportional to their molecular weight.[1][6]
Visualizations
References
Application Notes and Protocols for Dimethyl Tetradecanedioate as a Lubricant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) (CAS No: 5024-21-5) is a diester synthesized from tetradecanedioic acid and methanol.[1] Diesters as a class of synthetic lubricants are known for their excellent thermal and oxidative stability, good lubricity, and high viscosity index.[2][3][4] These properties make them suitable for a variety of demanding applications, including as base oils or additives in automotive lubricants, compressor oils, hydraulic fluids, and greases.[4][5] Dimethyl tetradecanedioate, with its linear C14 dicarboxylic acid backbone, is expected to exhibit favorable lubricant characteristics, particularly in applications requiring high-temperature performance and biodegradability.[2]
These application notes provide an overview of the potential uses of this compound as a lubricant, summarize its key performance characteristics, and offer detailed protocols for its evaluation.
Potential Applications
Based on the general properties of diester lubricants, this compound is a candidate for the following applications:
-
High-Temperature Chain Oils: The inherent thermal stability of diesters makes them suitable for lubricating chains in high-temperature environments where mineral oils would degrade.[3]
-
Compressor Oils: Diesters are used in air compressors due to their low volatility and resistance to forming carbon deposits.[3]
-
Automotive Engine Oils: As a base stock or additive, it can improve lubricity, additive solubility, and seal compatibility.[4]
-
Hydraulic Fluids: Diesters can be formulated into high-performance hydraulic fluids with good shear stability.[3]
-
Metalworking Fluids: The polarity of the ester groups provides good affinity for metal surfaces, making it a potential component in cutting and forming fluids.[6]
-
Environmentally Acceptable Lubricants: Diester-based lubricants often exhibit good biodegradability, making them suitable for applications where environmental contamination is a concern.[2]
Data Presentation: Lubricant Properties
| Property | Test Method | Representative Value (Dioleyl Dodecanedioate) | Expected Performance of this compound |
| Physical Properties | |||
| Molecular Formula | - | C48H86O4 | C16H30O4 |
| Molecular Weight | - | 731.2 g/mol | 286.41 g/mol [1] |
| Melting Point | - | - | 43 °C[7] |
| Flash Point | ASTM D92 | 305 °C[6] | High, due to ester structure. |
| Pour Point | ASTM D97 | - | Low, characteristic of diesters. |
| Lubricant Performance | |||
| Kinematic Viscosity @ 40°C | ASTM D445 | - | To be determined. |
| Kinematic Viscosity @ 100°C | ASTM D445 | - | To be determined. |
| Viscosity Index | ASTM D2270 | - | High, expected to be >120.[2] |
| Oxidative Stability | - | Onset Temperature: 183 °C[6] | Good, inherent to ester chemistry. |
| Tribological Properties | |||
| Wear Scar Diameter | ASTM D4172 | - | Low, indicating good anti-wear properties. |
| Coefficient of Friction | - | Low[6] | Low, due to high polarity.[6] |
Experimental Protocols
The following are detailed protocols for evaluating the key performance characteristics of this compound as a lubricant.
Protocol 1: Determination of Kinematic Viscosity and Viscosity Index
Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C and calculate its viscosity index (VI).
Standard Methods:
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
-
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.[5]
Materials:
-
This compound sample
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature baths (40°C ± 0.02°C and 100°C ± 0.02°C)
-
Stopwatch
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Clean and dry the viscometer thoroughly.
-
Charge the viscometer with the this compound sample.
-
Place the charged viscometer in the 40°C constant temperature bath, ensuring it is held vertically.
-
Allow the sample to reach thermal equilibrium (typically 30 minutes).
-
Using suction, draw the sample up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the sample to flow freely down the capillary.
-
Start the stopwatch as the meniscus of the sample passes the upper timing mark and stop it as it passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity at 40°C using the viscometer constant.
-
Repeat steps 4-11 using the 100°C constant temperature bath.
-
Using the kinematic viscosity values at 40°C and 100°C, calculate the Viscosity Index according to the procedures outlined in ASTM D2270.[5]
Protocol 2: Determination of Flash Point
Objective: To determine the flash point of this compound using the Cleveland Open Cup method.
Standard Method:
-
ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[6]
Materials:
-
This compound sample
-
Cleveland Open Cup apparatus
-
High-temperature thermometer
-
Test flame applicator
-
Heating source
Procedure:
-
Fill the Cleveland Open Cup with the this compound sample to the filling mark.
-
Place the cup in the heating apparatus.
-
Insert the thermometer into the sample.
-
Heat the sample at a specified rate (as per ASTM D92).
-
As the temperature rises, pass the test flame across the cup at regular intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.
-
Record the flash point temperature.
Protocol 3: Determination of Pour Point
Objective: To determine the lowest temperature at which this compound will flow.
Standard Method:
-
ASTM D97: Standard Test Method for Pour Point of Petroleum Products.
Materials:
-
This compound sample
-
Test jar
-
Thermometer
-
Cooling bath
Procedure:
-
Pour the this compound sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a controlled rate in a cooling bath.
-
At every 3°C interval, remove the jar from the bath and tilt it to see if the liquid moves.
-
The pour point is the lowest temperature at which the oil is observed to flow, plus 3°C.
Protocol 4: Evaluation of Wear Preventive Characteristics
Objective: To assess the anti-wear properties of this compound using the Four-Ball Wear Test.
Standard Method:
-
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
Materials:
-
This compound sample
-
Four-Ball Wear Test machine
-
Steel balls (AISI 52100 steel)
-
Microscope for wear scar measurement
-
Solvents for cleaning
Procedure:
-
Clean the steel balls and the test cup thoroughly.
-
Place three steel balls in the test cup and clamp them in place.
-
Pour the this compound sample into the cup, covering the balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test apparatus and apply a specified load.
-
Run the test at a specified speed and temperature for a set duration (e.g., 1200 rpm, 40 kg load, 75°C, 60 minutes).
-
After the test, disassemble the apparatus and clean the three lower balls.
-
Measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.
Mandatory Visualizations
Caption: Experimental workflow for lubricant evaluation.
Safety Precautions
-
Skin and Eye Irritation: this compound may cause skin and eye irritation.[1] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.
-
Respiratory Irritation: May cause respiratory irritation.[1] Handle in a well-ventilated area or use a fume hood.
-
High Temperatures: The experimental protocols involve heating the substance to high temperatures. Use appropriate caution to avoid burns.
Disclaimer
The information provided in these application notes is for guidance purposes for research and development professionals. The quantitative data presented is based on a structurally similar compound and should be experimentally verified for this compound. All experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all relevant safety protocols.
References
- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cnlubricantadditive.com [cnlubricantadditive.com]
- 3. lube-media.com [lube-media.com]
- 4. Why Esters? Di-Esters, Polyol esters, Trimelliate esters | Teknor Apex [teknorapex.com]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 5024-21-5 [chemicalbook.com]
Application Notes and Protocols for Dimethyl Tetradecanedioate in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Dimethyl Tetradecanedioate (B1240563) in advanced coating formulations. The information is targeted towards professionals in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery systems.
Introduction
Dimethyl Tetradecanedioate, the dimethyl ester of tetradecanedioic acid, is a long-chain aliphatic diester. Its parent diacid is recognized for its use in high-performance polymers such as polyamides and polyesters, particularly in applications like powder coatings and hot melt adhesives.[1][2][3] The incorporation of long aliphatic chains, such as the C14 backbone of this compound, into a polymer can impart increased flexibility, hydrophobicity, and potentially improved adhesion to certain substrates.[4][5]
In coating formulations, this compound is primarily envisioned as a monomer for the synthesis of polyester (B1180765) polyols. These polyols can then be reacted with isocyanates to form polyurethane coatings.[6][7] The long aliphatic chain from the diester becomes a permanent part of the polymer backbone, influencing the final properties of the coating.
Key Applications and Benefits
The primary application of this compound in coatings is as a building block for polyester polyols used in two-component polyurethane systems.
Potential benefits of incorporating this compound include:
-
Increased Flexibility and Impact Resistance: The long, linear aliphatic chain can act as a flexible spacer in the polymer network, potentially improving the coating's ability to withstand bending and impact without cracking.
-
Enhanced Hydrophobicity: The hydrocarbon nature of the tetradecanedioate backbone can increase the water resistance of the coating, which is beneficial for corrosion protection and outdoor applications.[1]
-
Improved Adhesion: The increased flexibility and potential for specific interactions with non-polar substrates may lead to enhanced adhesion.
-
Controlled Mechanical Properties: By adjusting the ratio of this compound to other diacids and diols in the polyester polyol synthesis, the mechanical properties of the final polyurethane coating, such as hardness and tensile strength, can be tailored.[8]
Experimental Protocols
The following are detailed protocols for the synthesis of a polyester polyol using this compound and its subsequent use in a two-component polyurethane coating formulation.
Protocol 1: Synthesis of a Polyester Polyol from this compound
This protocol describes the synthesis of a hydroxyl-terminated polyester polyol via a two-stage melt condensation process.
Materials:
-
This compound
-
1,6-Hexanediol
-
Trimethylolpropane (as a branching agent)
-
Titanium (IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation head with a condenser and collection flask.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with this compound, 1,6-Hexanediol, and Trimethylolpropane. The molar ratio of diol to diester should be in excess to ensure hydroxyl termination (e.g., 1.2:1 total hydroxyl to carboxylate groups).
-
Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove air. Maintain a slow, continuous nitrogen purge throughout the initial stage of the reaction.
-
Transesterification:
-
Begin stirring and heat the mixture to 160-180°C.
-
Add the Titanium (IV) butoxide catalyst (e.g., 50-100 ppm).
-
Methanol (B129727) will begin to distill off as the transesterification reaction proceeds. Continue heating and collecting the methanol distillate. The reaction progress can be monitored by the amount of methanol collected.
-
-
Polycondensation:
-
Once the majority of the methanol has been removed (typically >90% of the theoretical amount), gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system (reducing the pressure to <10 mbar) to facilitate the removal of excess 1,6-Hexanediol and drive the polymerization to completion.
-
Continue the reaction under vacuum until the desired acid value (e.g., < 2 mg KOH/g) and hydroxyl value are reached. These parameters should be monitored periodically by taking samples from the reactor.
-
-
Cooling and Discharge: Once the desired specifications are met, break the vacuum with nitrogen and cool the reactor to below 100°C. Discharge the resulting polyester polyol.
Protocol 2: Formulation of a Two-Component Polyurethane Coating
This protocol describes the preparation of a polyurethane coating using the polyester polyol synthesized in Protocol 1.
Materials:
-
Component A (Resin):
-
Polyester Polyol from Protocol 1
-
Pigments (e.g., Titanium Dioxide)
-
Fillers (e.g., Barium Sulfate)
-
Flow and leveling agents
-
Defoamer
-
Solvent (e.g., a mixture of xylene and ethyl acetate)
-
-
Component B (Hardener):
-
Hexamethylene diisocyanate (HDI) trimer or Isophorone diisocyanate (IPDI) trimer
-
Solvent (e.g., ethyl acetate)
-
Equipment:
-
High-speed disperser
-
Mixing vessel
-
Spray gun or other suitable application equipment
-
Substrate for coating (e.g., steel panels)
Procedure:
-
Preparation of Component A (Resin):
-
In a mixing vessel, add the polyester polyol and a portion of the solvent.
-
While stirring with a high-speed disperser, gradually add the pigments and fillers. Disperse until a Hegman gauge reading indicates the desired fineness of grind.
-
Reduce the stirrer speed and add the remaining solvent, flow and leveling agents, and defoamer. Mix until homogeneous.
-
-
Mixing of Components A and B:
-
Just prior to application, mix Component A and Component B in the specified stoichiometric ratio (typically based on the NCO:OH ratio, e.g., 1.05:1).
-
Stir the mixture thoroughly for 2-3 minutes. Allow for a short induction time if recommended by the isocyanate supplier.
-
-
Application and Curing:
-
Apply the coating to the prepared substrate using a spray gun to achieve the desired dry film thickness.
-
Allow the coating to cure at ambient temperature or under forced drying conditions (e.g., 30 minutes at 60°C), as determined by the specific formulation requirements.
-
Data Presentation
The following table presents hypothetical, yet plausible, quantitative data illustrating the expected effect of incorporating a polyester polyol derived from this compound into a polyurethane coating, as compared to a standard formulation based on a shorter-chain diacid like adipic acid.
| Property | Standard PU (Adipic Acid Based) | Modified PU (Tetradecanedioate Based) | Test Method |
| Pencil Hardness | H - 2H | F - H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Impact Resistance (Direct) | 80 in-lbs | 120 in-lbs | ASTM D2794 |
| Mandrel Bend (Conical) | 6 mm | 3 mm | ASTM D522 |
| Contact Angle (Water) | 75° | 95° | ASTM D7334 |
| Gloss (60°) | 90 GU | 88 GU | ASTM D523 |
This data is representative and intended to illustrate the likely performance trade-offs. Actual results will vary depending on the specific formulation.
Visualization of Experimental Workflows
Synthesis of Polyester Polyol
Caption: Workflow for Polyester Polyol Synthesis.
Formulation of Polyurethane Coating
Caption: Polyurethane Coating Formulation Workflow.
References
Application Notes and Protocols for the Synthesis of Macrocyclic Musks from Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic musks are a class of valuable fragrance compounds prized for their unique and persistent odor profiles. Their large ring structures, typically containing 14 to 18 carbon atoms, present a synthetic challenge. This document provides detailed application notes and protocols for the synthesis of macrocyclic musks, specifically focusing on the conversion of dimethyl tetradecanedioate (B1240563) to cyclopentadecanone (B167302), a key macrocyclic musk. Two primary synthetic routes are detailed: the Acyloin condensation and the Titanium-mediated Dieckmann condensation. These protocols are intended for use by researchers and scientists in organic synthesis and drug development.
Overview of Synthetic Pathways
The synthesis of cyclopentadecanone from dimethyl tetradecanedioate involves an intramolecular cyclization to form a 15-membered ring, followed by subsequent functional group transformations. The two main strategies discussed are:
-
Acyloin Condensation: A reductive coupling of the two ester groups to form an α-hydroxy ketone (acyloin), which is then reduced to the desired macrocyclic ketone.
-
Titanium-mediated Dieckmann Condensation: An intramolecular condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the final macrocyclic ketone.
The following diagram illustrates the overall synthetic logic.
Caption: Overview of synthetic routes from this compound.
Experimental Protocols
Method 1: Acyloin Condensation Route
This protocol is adapted from established procedures for the intramolecular acyloin condensation of long-chain diesters, including the Rühlmann modification for improved yields.[1][2]
Step 1: Intramolecular Acyloin Condensation of this compound
This step focuses on the formation of the macrocyclic α-hydroxy ketone, 2-hydroxycyclopentadecanone.
Caption: Workflow for Acyloin Condensation.
Materials:
-
This compound
-
Sodium metal
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous toluene
-
Methanol
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (nitrogen or argon).
-
Add anhydrous toluene to the flask and bring it to reflux.
-
Carefully add sodium metal and stir vigorously to create a fine dispersion.
-
In the dropping funnel, prepare a solution of this compound and a molar excess of trimethylsilyl chloride in anhydrous toluene.
-
Slowly add the solution from the dropping funnel to the refluxing sodium dispersion over several hours to maintain high dilution conditions.
-
After the addition is complete, continue to reflux for an additional hour.
-
Cool the reaction mixture to room temperature and cautiously quench any remaining sodium with methanol.
-
Acidify the mixture with a solution of concentrated hydrochloric acid in methanol.
-
Remove the toluene under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-hydroxycyclopentadecanone.
Step 2: Reduction of 2-Hydroxycyclopentadecanone
This step converts the acyloin intermediate to the final macrocyclic ketone.[3][4][5]
Materials:
-
2-Hydroxycyclopentadecanone
-
Zinc powder
-
Concentrated hydrochloric acid
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 2-hydroxycyclopentadecanone in toluene.
-
Add zinc powder to the solution.
-
With vigorous stirring, add concentrated hydrochloric acid dropwise.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford cyclopentadecanone.
Method 2: Titanium-mediated Dieckmann Condensation Route
The classical Dieckmann condensation is generally inefficient for the formation of large rings.[6] The use of a titanium reagent, such as TiCl₄, can significantly improve the efficiency of macrocyclization.[7][8]
Step 1: Intramolecular Ti-Dieckmann Condensation
This step forms the macrocyclic β-keto ester, methyl 2-oxocyclopentadecanecarboxylate.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. EP0230499A1 - Process for preparing macrocyclic ketones - Google Patents [patents.google.com]
- 6. Cyclopentadecanone, 2-hydroxy- [webbook.nist.gov]
- 7. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl Tetradecanedioate as a Precursor for Civetone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of civetone (B1203174), a valuable macrocyclic musk, utilizing dimethyl tetradecanedioate (B1240563) as a readily available precursor. The synthesis involves a three-step process: (1) Intramolecular acyloin condensation of dimethyl tetradecanedioate to form 2-hydroxycycloheptadecanone, (2) Reduction of the acyloin to cycloheptadecanone (B1595521), and (3) Introduction of unsaturation to yield (Z)-civetone.
Overview of the Synthetic Pathway
The synthesis of civetone from this compound is a strategic approach that builds the macrocyclic ring system from a linear C14 precursor. The key steps are outlined below:
-
Step 1: Intramolecular Acyloin Condensation (Rühlmann Modification) : this compound undergoes reductive cyclization in the presence of sodium metal and trimethylsilyl (B98337) chloride to form the 17-membered α-hydroxy ketone (acyloin). The Rühlmann modification, which involves trapping the enediolate intermediate as a bis-silyl ether, is employed to achieve high yields.[1]
-
Step 2: Reduction of 2-Hydroxycycloheptadecanone : The resulting acyloin is reduced to the corresponding saturated macrocyclic ketone, cycloheptadecanone.
-
Step 3: Introduction of Unsaturation : A carbon-carbon double bond is introduced into the cycloheptadecanone ring to yield the final product, (Z)-civetone.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 2-Hydroxycycloheptadecanone via Acyloin Condensation
This protocol is adapted from established methods for the intramolecular acyloin condensation of long-chain diesters.[1]
Materials:
-
This compound
-
Sodium metal
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous toluene (B28343)
-
Methanol
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle
-
Inert gas (argon or nitrogen) supply
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation: Under an inert atmosphere, a three-necked flask is charged with anhydrous toluene and sodium metal. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Reaction: A solution of this compound and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing sodium dispersion over several hours. The reaction is highly exothermic.
-
Quenching: After the addition is complete, the reaction mixture is cooled, and excess sodium is carefully quenched by the slow addition of methanol.
-
Hydrolysis: The silyl (B83357) ether intermediate is hydrolyzed by the addition of dilute hydrochloric acid.
-
Workup: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude α-hydroxy ketone is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Step 2: Reduction of 2-Hydroxycycloheptadecanone to Cycloheptadecanone
This protocol is based on the reduction of macrocyclic acyloins.[2]
Materials:
-
2-Hydroxycycloheptadecanone
-
Zinc powder (activated)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A solution of 2-hydroxycycloheptadecanone in toluene is prepared in a round-bottom flask. Activated zinc powder is added to this solution.
-
Reduction: Concentrated hydrochloric acid is added dropwise to the stirred mixture. The reaction is then heated to reflux until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove excess zinc. The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cycloheptadecanone. Further purification can be achieved by distillation or column chromatography.
Step 3: Synthesis of (Z)-Civetone from Cycloheptadecanone
The introduction of the Z-configured double bond can be a multi-step process. A common strategy involves the formation of an α,β-unsaturated ketone followed by selective reduction.
Materials:
-
Cycloheptadecanone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or benzoyl peroxide (initiator)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Catalyst for selective reduction (e.g., Lindlar's catalyst)
-
Hydrogen gas
Equipment:
-
Reaction flask with reflux condenser and inert gas inlet
-
UV lamp (if photochemical initiation is used)
-
Hydrogenation apparatus
Procedure:
-
α-Bromination: Cycloheptadecanone is subjected to radical bromination at the α-position using N-bromosuccinimide and a radical initiator.
-
Elimination: The resulting α-bromoketone is treated with a non-nucleophilic base, such as DBU, to induce elimination and form the α,β-unsaturated ketone.
-
Alkyne Formation: The α,β-unsaturated ketone can be converted to an alkyne through a series of reactions, for example, by conversion to a vinyl triflate followed by a Sonogashira coupling and subsequent elimination, or via a Shapiro reaction from the corresponding tosylhydrazone.
-
Selective Reduction: The resulting cycloheptadec-2-yn-1-one is then selectively reduced to the (Z)-alkene using a catalyst such as Lindlar's catalyst and hydrogen gas.
-
Purification: The final product, (Z)-civetone, is purified by column chromatography or distillation.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of civetone from this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acyloin Condensation | Na, TMSCl | Toluene | Reflux | 4-6 | 60-95[1] |
| 2 | Acyloin Reduction | Zn, HCl | Toluene | Reflux | 2-4 | >80 |
| 3 | Unsaturation | NBS, DBU, Lindlar's Catalyst, H₂ | Various | Various | Various | 40-60 (overall) |
Logical Relationships in the Acyloin Condensation
The Rühlmann modification of the acyloin condensation is critical for achieving high yields in the cyclization of long-chain diesters. The logical relationship between the reagents and intermediates is illustrated below.
Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory setups and reagent purities.
References
Application Notes and Protocols for the Enzymatic Synthesis of Macrocycles with Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of macrocycles from dimethyl tetradecanedioate (B1240563). The use of lipases, particularly immobilized Candida antarctica Lipase (B570770) B (CALB), offers a green and efficient alternative to traditional chemical methods for the synthesis of macrocyclic lactones and oligoesters. These macrocycles are valuable scaffolds in drug discovery, materials science, and fragrance industries.
Introduction
Macrocycles are cyclic molecules containing large rings, typically with 12 or more atoms. Their unique conformational properties make them attractive for targeting challenging biological molecules, such as proteins with flat and featureless surfaces. Enzymatic synthesis of macrocycles, particularly through lipase-catalyzed condensation reactions, provides a highly selective and environmentally benign route to these complex structures.
This document outlines the application of immobilized Candida antarctica Lipase B (Novozym® 435) for the synthesis of macrocyclic oligoesters from dimethyl tetradecanedioate and a suitable diol, such as 1,4-butanediol (B3395766). The protocol is based on established principles of enzymatic polyester (B1180765) synthesis, where longer chain substrates have shown a higher propensity for macrocyclization.[1]
Principle of the Reaction
The enzymatic synthesis involves a lipase-catalyzed transesterification reaction between this compound and a diol. The reaction can proceed through two competing pathways: intermolecular condensation leading to linear oligomers and polymers, and intramolecular cyclization of a linear precursor to form macrocyclic oligoesters. The formation of macrocycles is favored under high dilution conditions, although immobilized enzymes can create a microenvironment that promotes cyclization even at higher concentrations. The primary products are often a mixture of monomeric and dimeric macrocyclic lactones, along with some linear oligomers.
Below is a diagram illustrating the logical workflow for the synthesis and analysis of macrocycles.
Caption: Logical workflow for the enzymatic synthesis and analysis of macrocycles.
Experimental Protocols
Materials and Reagents
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Anhydrous toluene (B28343) (or other suitable organic solvent)
-
Molecular sieves (3Å), activated
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
Reagents for analysis (e.g., TLC plates, HPLC solvents)
General Protocol for Enzymatic Macrocyclization
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) and 1,4-butanediol (1.0 mmol) in anhydrous toluene (100 mL) to achieve a substrate concentration of 10 mM.
-
Drying: Add activated molecular sieves (1 g) to the solution to remove any residual water, which can promote hydrolysis.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) to the reaction mixture. The enzyme loading can be varied, but a typical starting point is 10% by weight of the total substrates.
-
Incubation: Seal the flask and incubate the reaction mixture at a constant temperature (e.g., 70°C) with continuous stirring for 24-72 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused for subsequent reactions.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate the macrocyclic products from linear oligomers and unreacted starting materials.
-
Characterization: Characterize the purified macrocycles using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for enzymatic macrocyclization.
Data Presentation: Factors Influencing Macrocyclization
The yield and selectivity of the enzymatic macrocyclization are influenced by several factors. The following tables summarize the expected impact of these parameters based on literature for similar reactions.
Table 1: Effect of Reaction Parameters on Macrocycle Synthesis
| Parameter | Condition | Expected Outcome on Macrocycle Yield | Rationale |
| Enzyme | Candida antarctica Lipase B (Immobilized) | High | Known to be efficient for polyester synthesis and tolerant to organic solvents.[2][3] |
| Substrate Concentration | Low (e.g., 10-50 mM) | Favors intramolecular cyclization | Reduces the probability of intermolecular reactions that lead to linear polymers.[4] |
| High (e.g., >100 mM) | Favors linear polymerization | Increases the likelihood of intermolecular reactions. | |
| Solvent | Non-polar, aprotic (e.g., Toluene, Hexane) | High | Solubilizes the substrates and does not interfere with the enzyme's active site.[5] |
| Polar, protic (e.g., Methanol) | Low | Can act as a nucleophile, leading to side reactions and enzyme deactivation. | |
| Temperature | 60-80°C | Optimal | Balances reaction rate and enzyme stability. Higher temperatures can increase the rate but may lead to enzyme denaturation. |
| Reaction Time | 24-72 hours | Variable | Longer reaction times can increase conversion but may also lead to the formation of higher molecular weight linear oligomers. |
| Water Content | Anhydrous conditions | High | The presence of water can lead to hydrolysis of the ester bonds, reducing the yield of both macrocycles and linear polymers. |
Table 2: Influence of Substrate Structure on Macrocyclization
| Substrate Feature | Example | Expected Outcome on Macrocyclization | Rationale |
| Diester Chain Length | This compound (C14) | Favorable | Longer, flexible chains are more likely to adopt a conformation that facilitates intramolecular cyclization.[1] |
| Shorter chain diesters (e.g., Dimethyl adipate) | Less favorable | Increased ring strain in the resulting macrocycle and higher propensity for polymerization. | |
| Diol Chain Length | 1,4-Butanediol (C4) | Favorable | Contributes to the overall ring size and flexibility of the linear precursor. |
| Ethylene glycol (C2) | Less favorable | May lead to the formation of smaller, more strained macrocycles or favor polymerization.[4] |
Applications and Future Perspectives
The macrocyclic oligoesters synthesized from this compound have potential applications in various fields:
-
Drug Discovery: As scaffolds for the development of new therapeutics with improved membrane permeability and metabolic stability.
-
Materials Science: As monomers for the synthesis of biodegradable polymers with tailored properties.
-
Fragrance Industry: As synthetic musks and fixatives.
Future research in this area could focus on enzyme engineering to improve the selectivity for specific macrocycle sizes, the development of continuous flow processes for large-scale synthesis, and the exploration of a wider range of dicarboxylic acid esters and diols to create diverse macrocyclic libraries for screening. The chemoenzymatic synthesis of more complex macrocycles by combining enzymatic macrocyclization with other chemical transformations is also a promising avenue for future exploration.[6]
References
- 1. Macrocyclic Oligoesters Incorporating a Cyclotetrasiloxane Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Tetradecanedioate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) (CAS 5024-21-5) is a linear, saturated long-chain aliphatic diester that serves as a valuable C14 building block in organic synthesis.[1] Its bifunctional nature, with ester groups at both ends of a fourteen-carbon chain, makes it an ideal precursor for the synthesis of macrocyclic compounds.[1] In the pharmaceutical industry, macrocycles are a significant class of therapeutic agents, prized for their ability to tackle challenging drug targets like protein-protein interfaces, which are often implicated in cancer and other diseases.[2][3] Dimethyl tetradecanedioate's primary application as a pharmaceutical intermediate is in the construction of these large-ring systems, which can form the core scaffold of complex active pharmaceutical ingredients (APIs).
The most critical transformation involving this compound is the intramolecular acyloin condensation, a reductive coupling of the two ester groups to form a cyclic α-hydroxy ketone (acyloin).[4] This reaction is particularly effective for synthesizing rings of 10 members or more.[5] The resulting macrocyclic ketone, 2-hydroxycyclotetradecanone, is a key intermediate that can be further modified to produce a variety of complex molecules, including analogs of natural products with therapeutic potential. For instance, the closely related cyclopentadecanone (B167302) (Exaltone®), a valuable musk fragrance, is synthesized via this route, and musk compounds have a history of use in traditional medicine.[6][7]
While direct synthesis of a currently marketed pharmaceutical from this compound is not prominently documented, its role as a precursor to macrocyclic scaffolds gives it significant potential in drug discovery and development. These scaffolds can be elaborated into potent therapeutic agents, such as tubulin polymerization inhibitors, a class of anticancer drugs that includes several macrocyclic compounds.[8][9]
Physicochemical Properties and Data
Quantitative data for this compound and its key cyclization product are summarized below.
Table 1: Physicochemical Properties of this compound [2][10]
| Property | Value |
| CAS Number | 5024-21-5 |
| Molecular Formula | C₁₆H₃₀O₄ |
| Molecular Weight | 286.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 43 °C |
| Boiling Point | 196 °C @ 10 mmHg |
| Assay | ≥99% |
| Solubility | Faint turbidity in Methanol (B129727) |
Table 2: Expected Performance in Acyloin Condensation
| Parameter | Value/Condition | Reference |
| Reaction Type | Intramolecular Acyloin Condensation (Rühlmann Modification) | [11] |
| Key Reagents | Sodium metal, Chlorotrimethylsilane (B32843) (TMSCl) | [4] |
| Solvent | High-boiling aprotic (e.g., Toluene (B28343), Xylene) | [12] |
| Product | 2-Hydroxycyclotetradecanone | [11] |
| Expected Yield | 60-95% | [4] |
Key Experimental Protocol: Intramolecular Acyloin Condensation
This section details the Rühlmann modification of the acyloin condensation for the intramolecular cyclization of this compound to form 2-hydroxycyclotetradecanone. The use of chlorotrimethylsilane (TMSCl) is crucial as it traps the enediolate intermediate, preventing side reactions and significantly increasing the yield.[13]
Materials and Reagents
-
This compound (≥99%)
-
Sodium metal, fine dispersion
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with a temperature controller
-
Inert gas line
-
Cannula for liquid transfer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Detailed Procedure
Step 1: Reaction Setup and Sodium Dispersion
-
Assemble the three-neck flask with the stirrer, condenser (fitted with a gas outlet to a bubbler), and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
To the flask, add 500 mL of anhydrous toluene and 4.4 molar equivalents of sodium metal (cut into small pieces).
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a "sand" is formed, reduce the stirring speed to maintain the dispersion.
Step 2: Acyloin Condensation
-
Prepare a solution of 1.0 molar equivalent of this compound and 4.2 molar equivalents of freshly distilled chlorotrimethylsilane in 250 mL of anhydrous toluene.
-
Add this solution dropwise from the dropping funnel to the refluxing sodium dispersion over a period of 4-6 hours. The reaction is exothermic, and a purple-black precipitate will form.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours to ensure the reaction goes to completion.
Step 3: Workup and Isolation of the Silylated Intermediate
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite under an inert atmosphere to remove unreacted sodium and sodium chloride.
-
Wash the filter cake with anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The residue contains the crude 1,2-bis(trimethylsilyloxy)cyclotetradec-1-ene.
Step 4: Hydrolysis to 2-Hydroxycyclotetradecanone
-
Dissolve the crude residue in 200 mL of methanol.
-
Slowly add 50 mL of 1M hydrochloric acid while stirring. The hydrolysis is exothermic.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add 200 mL of diethyl ether to the remaining aqueous solution and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxycyclotetradecanone.
Step 5: Purification
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield the pure acyloin as a white solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-hydroxycyclotetradecanone.
Signaling Pathway: Tubulin Polymerization Inhibition
Macrocyclic compounds derived from intermediates like 2-hydroxycyclotetradecanone have the potential to be developed into anticancer agents that target microtubules. This diagram illustrates the mechanism of action of tubulin polymerization inhibitors, which disrupt cell division and lead to apoptosis.[1][8][10]
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. bspublications.net [bspublications.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Role of Dimethyl Tetradecanedioate in Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563), a long-chain dicarboxylic acid ester, serves as a pivotal precursor in the synthesis of macrocyclic compounds, a class of molecules with significant and expanding applications in drug discovery and development. While traditionally utilized in the fragrance industry for the synthesis of musk compounds, emerging research has highlighted the therapeutic potential of macrocycles derived from Dimethyl tetradecanedioate, particularly in the areas of neuroprotection, anti-inflammatory, and oncology. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of therapeutic agents derived from this compound, with a primary focus on the synthesis of muscone (B1676871) and the assessment of its pharmacological activities.
Chemical Properties and Synthetic Applications
This compound is a C16 linear dicarboxylic acid dimethyl ester with the molecular formula C₁₆H₃₀O₄. Its chemical structure, featuring ester groups at both ends of a long aliphatic chain, makes it an ideal starting material for macrocyclization reactions. The most notable application is its use as a precursor for the synthesis of macrocyclic ketones like muscone.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5024-21-5 |
| Molecular Formula | C₁₆H₃₀O₄ |
| Molecular Weight | 286.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 43-46 °C |
| Boiling Point | 196 °C at 10 mmHg |
| Solubility | Soluble in organic solvents |
Application Note 1: Synthesis of (±)-Muscone from this compound
The synthesis of muscone, a 15-membered macrocyclic ketone, from this compound is a classic example of its application in generating bioactive macrocycles. The key transformation is an intramolecular acyloin condensation, which facilitates the formation of the large ring structure.
Experimental Protocol: Intramolecular Acyloin Condensation of this compound
This protocol outlines the synthesis of the acyloin precursor to muscone from this compound.
Materials:
-
This compound
-
Sodium metal, finely dispersed in toluene (B28343) or xylene
-
Anhydrous toluene or xylene
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Dry nitrogen or argon atmosphere
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a dry nitrogen or argon atmosphere.
-
Dispersion of Sodium: In the flask, add anhydrous toluene or xylene and finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once a "sand" is formed, allow the mixture to cool to room temperature.
-
Addition of Reactants: To the stirred sodium dispersion, add a solution of this compound and trimethylsilyl chloride in anhydrous toluene or xylene dropwise from the dropping funnel over an extended period (e.g., 8-12 hours) to ensure high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium by the slow addition of methanol (B129727) or ethanol.
-
Add water to dissolve the salts.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude bis-silyloxy intermediate.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Add a dilute aqueous solution of hydrochloric acid and stir the mixture at room temperature for 1-2 hours to hydrolyze the silyl (B83357) ether.
-
-
Purification:
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude acyloin by column chromatography on silica (B1680970) gel to yield the desired α-hydroxyketone precursor to muscone.
-
Note: The subsequent reduction of the acyloin to the ketone (muscone) can be achieved through various methods, such as a Clemmensen or Wolff-Kishner reduction.
Application Note 2: Pharmacological Evaluation of Muscone
Recent studies have demonstrated that muscone exhibits a range of biological activities, making it a compound of interest for drug development. Its neuroprotective, anti-inflammatory, and anti-cancer effects are attributed to its modulation of several key signaling pathways.[1]
Therapeutic Potential of Muscone
-
Neuroprotection: Muscone has shown potential in models of ischemic stroke and neurodegenerative diseases like Parkinson's and Alzheimer's.[2] Its neuroprotective effects are linked to anti-apoptotic mechanisms, modulation of signaling pathways such as PI3K/Akt/mTOR, and promotion of angiogenesis.[1]
-
Anti-inflammatory Effects: Muscone can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK, and by reducing the production of pro-inflammatory cytokines.[3][4]
-
Anti-cancer Activity: Muscone has been shown to inhibit the proliferation and migration of cancer cells and suppress tumor angiogenesis by modulating the VEGF/PI3K/Akt/MAPK signaling pathways.[5][6]
Table 2: Summary of Quantitative Data on Muscone's Bioactivity
| Biological Effect | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction in nitric oxide (NO) production. | [3] |
| Neuroprotection | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) rats | Significantly reduced infarct volume and improved neurological deficit scores. | [2] |
| Anti-cancer | Breast cancer xenograft mouse model | Abrogated tumor cell growth and minimized tumor microvessel density. | [5] |
| Antidepressant-like | Chronic restraint stress (CRS) mouse model | Improved depression-like behavior and increased neurogenesis in the hippocampus. | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated macrophages as an indicator of inflammation.[3]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Muscone
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Treatment: Pre-treat the cells with various concentrations of muscone (e.g., 10, 20, 40 µM) for 1-2 hours.[3] Include a vehicle control.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[3] Include a negative control group without LPS stimulation.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[3]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways Modulated by Muscone
Muscone's therapeutic effects are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new drugs.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Muscone has been shown to modulate this pathway, which is relevant to its neuroprotective and anti-cancer effects.[1]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. Muscone's anti-inflammatory and anti-cancer activities are partly mediated through the inhibition of this pathway.[5]
-
NF-κB Pathway: The Nuclear Factor-kappa B pathway is a key regulator of inflammation. Muscone inhibits the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[4]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of bioactive macrocyclic compounds. Its application in the synthesis of muscone, a macrocycle with demonstrated therapeutic potential, highlights the importance of this chemical intermediate in modern drug discovery. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis of muscone and other macrocycles from this compound and to further investigate their pharmacological properties for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Muscone abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscone with Attenuation of Neuroinflammation and Oxidative Stress Exerts Antidepressant-Like Effect in Mouse Model of Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Tetradecanedioate in Controlled Drug Release Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563), a C14 long-chain dicarboxylic acid dimethyl ester, is a versatile monomer for the synthesis of biodegradable and biocompatible polyesters. These aliphatic polyesters are of significant interest in the pharmaceutical and biomedical fields, particularly for the development of controlled drug release systems. The hydrophobic nature of the resulting polymers, derived from the long aliphatic chain of the tetradecanedioate moiety, makes them highly suitable for encapsulating and modulating the release of a wide range of therapeutic agents, especially hydrophobic drugs.
The degradation of these polyesters occurs through the hydrolysis of their ester bonds, yielding non-toxic byproducts that are readily metabolized by the body. This inherent biodegradability, coupled with the ability to tune the polymer's properties—such as molecular weight and crystallinity—allows for the precise design of drug delivery systems with tailored release profiles. Consequently, polyesters based on dimethyl tetradecanedioate can be formulated into various platforms, including nanoparticles for targeted delivery, microspheres for long-acting injectables, and solid implants for localized, sustained drug release.[1][2]
These application notes provide an overview of the synthesis of polyesters from this compound and their formulation into controlled-release drug delivery systems. Detailed experimental protocols for synthesis and formulation are provided to guide researchers in this field.
Data Presentation
The following tables summarize key parameters and properties of polyesters synthesized from this compound and their application in controlled drug release systems. Note: As specific data for this compound-based systems is limited in publicly available literature, the following tables present illustrative data based on analogous long-chain polyester (B1180765) systems to provide a practical framework.
Table 1: Illustrative Reaction Parameters for Polyester Synthesis
| Parameter | Value |
| Monomers | |
| Diester | This compound |
| Diol | 1,4-Butanediol |
| Catalyst | |
| Type | Titanium (IV) butoxide |
| Concentration | ~0.1 mol% |
| Reaction Conditions | |
| Temperature | 180-220 °C |
| Time | 6-10 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Illustrative Properties of Polyesters Derived from this compound
| Property | Value |
| Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 5 - 15 °C |
| Melting Temperature (Tm) | 50 - 70 °C |
| Degradation Time (in vitro) | Weeks to Months |
Table 3: Illustrative Characteristics of Drug-Loaded Nanoparticles
| Parameter | Value |
| Drug Model | Paclitaxel |
| Formulation Method | Emulsion-Solvent Evaporation |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 85% |
| Drug Loading | 5 - 15% (w/w) |
| In Vitro Release (pH 7.4) | |
| Burst Release (first 24h) | < 20% |
| Cumulative Release (14 days) | > 80% |
Experimental Protocols
Protocol 1: Synthesis of Polyester via Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) via a two-stage melt polycondensation method.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Titanium (IV) butoxide (catalyst)
-
High-purity nitrogen or argon gas
-
Cold methanol (B129727)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging and Inerting:
-
Place equimolar amounts of this compound and the diol into the three-necked flask equipped with a mechanical stirrer and a distillation outlet.
-
Flush the system with high-purity nitrogen or argon for at least 30 minutes to remove oxygen.
-
-
First Stage: Transesterification:
-
Add the catalyst (e.g., titanium (IV) butoxide, ~0.1 mol%) to the reaction mixture.
-
Heat the mixture to 180-200°C under a slow stream of inert gas.
-
Stir the mixture continuously. Methanol will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Second Stage: Polycondensation:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum (to below 1 mmHg) to remove the excess diol and facilitate the increase in polymer molecular weight.
-
Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature under an inert atmosphere.
-
Dissolve the resulting polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the formulation of drug-loaded nanoparticles from the synthesized polyester using the oil-in-water (o/w) emulsion-solvent evaporation technique.
Materials:
-
Synthesized polyester
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of the synthesized polyester and the API in dichloromethane.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring.
-
Immediately homogenize the mixture at high speed (e.g., 10,000 - 20,000 rpm) or sonicate using a probe sonicator for a few minutes to form a fine oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the dichloromethane to evaporate. A rotary evaporator at reduced pressure can also be used to accelerate solvent removal.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes.
-
Remove the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
Visualizations
Caption: Workflow for polyester synthesis and purification.
Caption: Workflow for nanoparticle formulation.
Caption: Controlled drug release from a polyester matrix.
References
Application Notes and Protocols: Dimethyl Tetradecanedioate as a Fragrance Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl tetradecanedioate (B1240563) as a key intermediate in the synthesis of macrocyclic musk fragrances, particularly focusing on the synthesis of cyclopentadecanone (B167302), a valuable fragrance ingredient.
Introduction
Dimethyl tetradecanedioate is a linear dicarboxylic acid ester that serves as a crucial precursor for the synthesis of macrocyclic ketones, which are highly valued in the fragrance industry for their musk-like scents. The primary transformation involves an intramolecular acyloin condensation to form a 15-membered ring, which is subsequently reduced to yield cyclopentadecanone (also known as Exaltone®). This macrocycle possesses a warm, animalic, and musky odor profile, making it a desirable component in fine fragrances and perfumes.
The synthesis pathway involves two key steps:
-
Acyloin Condensation: An intramolecular reductive coupling of the two ester groups of this compound to form a cyclic α-hydroxy ketone (acyloin).
-
Reduction of the Acyloin: Removal of the hydroxyl group from the acyloin to yield the final macrocyclic ketone.
Synthesis of Cyclopentadecanone from this compound
The overall synthetic scheme is presented below:
Caption: Synthesis of Cyclopentadecanone.
Key Transformations and Mechanisms
The intramolecular acyloin condensation is a powerful method for the formation of large rings. The reaction is typically carried out in a high-boiling aprotic solvent with metallic sodium as the reducing agent. The Rühlmann modification, which involves the use of trimethylsilyl (B98337) chloride (TMSCl), is often employed to trap the enediolate intermediate, thereby improving the yield of the desired acyloin.
The subsequent reduction of the acyloin to the corresponding ketone can be achieved through various methods, with the Clemmensen reduction being a classic and effective approach. This method utilizes zinc amalgam and hydrochloric acid to deoxygenate the α-hydroxy ketone.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the intramolecular acyloin condensation of long-chain diesters and the Clemmensen reduction.
Protocol 1: Acyloin Condensation of this compound (Rühlmann Modification)
This protocol describes the intramolecular acyloin condensation of this compound to form 2-hydroxycyclopentadecanone.
Materials:
-
This compound
-
Sodium metal
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a dropping funnel. The apparatus should be under an inert atmosphere (Nitrogen or Argon).
-
Reaction Initiation: To the flask, add anhydrous toluene and finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Addition of Reactants: A solution of this compound and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing sodium dispersion over an extended period (e.g., 8-12 hours) to ensure high dilution conditions, which favor intramolecular cyclization.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium.
-
Workup:
-
Pour the mixture into a separatory funnel containing water.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Hydrolysis of the Silyl (B83357) Ether:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 1-2 hours to hydrolyze the silyl ether.
-
-
Purification:
-
Neutralize the acidic solution with saturated sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 2-hydroxycyclopentadecanone by distillation under high vacuum or by column chromatography.
-
Caption: Acyloin Condensation Workflow.
Protocol 2: Clemmensen Reduction of 2-Hydroxycyclopentadecanone
This protocol describes the reduction of the acyloin intermediate to the final macrocyclic ketone, cyclopentadecanone.[1][2][3][4][5]
Materials:
-
2-Hydroxycyclopentadecanone
-
Zinc powder
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Zinc Amalgam:
-
In a flask, stir zinc powder with a solution of mercuric chloride in water for a few minutes.
-
Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and toluene.
-
Add the 2-hydroxycyclopentadecanone to the stirred mixture.
-
-
Reaction:
-
Heat the mixture to reflux and maintain vigorous stirring for several hours (e.g., 6-12 hours). Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers and wash carefully with water, followed by saturated aqueous sodium bicarbonate solution until the washings are neutral, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclopentadecanone by vacuum distillation or recrystallization to obtain the final product.
-
Caption: Clemmensen Reduction Workflow.
Data Presentation
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Typical Purity (%) |
| Acyloin Condensation | This compound | Na, Toluene, TMSCl | 2-Hydroxycyclopentadecanone | 70 - 85 | >95 (after purification) |
| Clemmensen Reduction | 2-Hydroxycyclopentadecanone | Zn(Hg), HCl, Toluene | Cyclopentadecanone | 60 - 80 | >98 (after purification) |
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₄ |
| Molecular Weight | 286.41 g/mol |
| CAS Number | 5024-21-5 |
Safety Considerations
-
Sodium Metal: Reacts violently with water and is flammable. Handle under an inert atmosphere and in an anhydrous solvent.
-
Trimethylsilyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle in a fume hood with appropriate PPE.
-
Toluene: Flammable and toxic. Use in a well-ventilated area or fume hood.
-
Mercuric Chloride: Highly toxic. Handle with extreme care and appropriate PPE. Dispose of mercury-containing waste according to institutional guidelines.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
References
Application Notes and Protocols: The Role of Dimethyl Tetradecanedioate in Enhancing Cosmetic Formulation Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) (CAS No. 5024-21-5), the dimethyl ester of tetradecanedioic acid, is a long-chain diester with potential applications in the cosmetic industry.[1] While primarily recognized for its moisturizing and lubricating properties, its chemical structure suggests a plausible role in enhancing the stability of cosmetic formulations.[1] This document provides detailed application notes on the theoretical mechanisms by which Dimethyl tetradecanedioate may contribute to formulation stability and offers comprehensive protocols for its evaluation.
The long aliphatic chain of this compound can impart hydrophobicity, while the two ester groups provide polarity, suggesting its potential to function at the oil-water interface in emulsions. This amphiphilic nature may allow it to act as a co-emulsifier or stabilizer, improving the longevity and integrity of products such as creams and lotions. Furthermore, its potential to act as a film-forming agent could contribute to the overall stability and sensory profile of a formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for formulators to consider when incorporating this ingredient into cosmetic systems.
| Property | Value | Reference |
| Synonyms | Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester | [1][2] |
| CAS Number | 5024-21-5 | [1][2] |
| Molecular Formula | C16H30O4 | [2] |
| Molecular Weight | 286.41 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 196 °C at 10 mmHg | [1] |
| Solubility | Very faint turbidity in Methanol | [1] |
Proposed Mechanisms for Stability Enhancement
The contribution of this compound to cosmetic formulation stability is likely multifaceted, stemming from its physical presence at interfaces and its influence on the bulk properties of the formulation.
Emulsion Stabilization
In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound is hypothesized to orient itself at the oil-water interface. The long hydrocarbon chain would favor the oil phase, while the polar ester groups would interact with the aqueous phase. This interfacial positioning could lead to:
-
Reduction of Interfacial Tension: By accumulating at the interface, it may lower the energy required to create smaller droplets, leading to a finer, more stable emulsion.
-
Formation of a Protective Film: The molecules at the interface could form a structured film around the dispersed phase droplets, creating a physical barrier that hinders coalescence.
-
Modification of Interfacial Viscosity: The presence of this long-chain diester could increase the viscosity of the interfacial region, further slowing down droplet coalescence.
Viscosity and Texture Modification
Within the oil phase of an emulsion, this compound can act as a structurant. At concentrations above its solubility limit in the oil, or upon cooling, it may crystallize or form a network that increases the viscosity of the continuous phase. This increased viscosity would retard the movement of dispersed droplets, thereby preventing creaming or sedimentation and enhancing overall stability.
Potential for Film Formation
Upon application to the skin, this compound, in conjunction with other film-forming agents, may contribute to the formation of a thin, non-occlusive film. This film can help to lock in moisture and protect the skin, and also contribute to the stability of the product on the skin by preventing phase separation or changes in texture during use.
Experimental Protocols for Stability Evaluation
To validate the stabilizing effects of this compound in a cosmetic formulation, a series of stability tests should be conducted. The following protocols are provided as a comprehensive guide for researchers.
Formulation of a Test Emulsion
A simple oil-in-water (O/W) cream base will be used to evaluate the stabilizing properties of this compound. A control formulation without the ingredient and test formulations with varying concentrations (e.g., 1%, 3%, and 5% w/w) should be prepared.
Table 2: Example Oil-in-Water (O/W) Cream Formulations
| Ingredient (INCI Name) | Control (% w/w) | Test 1 (% w/w) | Test 2 (% w/w) | Test 3 (% w/w) | Phase |
| Deionized Water | q.s. to 100 | q.s. to 100 | q.s. to 100 | q.s. to 100 | A |
| Glycerin | 3.00 | 3.00 | 3.00 | 3.00 | A |
| Xanthan Gum | 0.20 | 0.20 | 0.20 | 0.20 | A |
| Cetearyl Alcohol | 4.00 | 4.00 | 4.00 | 4.00 | B |
| Glyceryl Stearate | 2.00 | 2.00 | 2.00 | 2.00 | B |
| Caprylic/Capric Triglyceride | 8.00 | 7.00 | 5.00 | 3.00 | B |
| This compound | 0.00 | 1.00 | 3.00 | 5.00 | B |
| Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | 1.00 | 1.00 | 1.00 | C |
Protocol:
-
Phase A: In a suitable vessel, combine deionized water and glycerin. Disperse the xanthan gum under high shear until fully hydrated. Heat to 75°C.
-
Phase B: In a separate vessel, combine all Phase B ingredients and heat to 75°C until all solids are melted and the phase is uniform.
-
Emulsification: Add Phase B to Phase A under high-speed homogenization for 3-5 minutes.
-
Cooling: Begin cooling the emulsion under moderate stirring.
-
Phase C: At a temperature below 40°C, add the preservative system (Phase C) and mix until uniform.
-
Final Adjustment: Adjust the pH if necessary and mix until the cream is smooth and homogenous.
Stability Testing Methodologies
The prepared formulations should be subjected to a range of stability tests to assess the impact of this compound.
2.1. Macroscopic and Microscopic Evaluation
-
Objective: To observe physical changes in the formulation over time.
-
Protocol:
-
Package the formulations in transparent glass jars.
-
Store samples under different temperature conditions:
-
Room Temperature (20-25°C)
-
Elevated Temperature (40°C and 50°C)
-
Refrigerated (4°C)
-
Freeze-Thaw Cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles).
-
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability such as phase separation, creaming, sedimentation, color change, or odor change.
-
At the same time points, perform microscopic analysis to observe changes in droplet size and distribution.
-
2.2. Viscosity Measurement
-
Objective: To quantify changes in the formulation's consistency.
-
Protocol:
-
Measure the initial viscosity of all formulations using a rotational viscometer with an appropriate spindle and speed.
-
At each stability time point and for each storage condition, measure the viscosity again under the same parameters.
-
Record and compare the viscosity profiles of the control and test formulations.
-
2.3. pH Measurement
-
Objective: To assess the chemical stability of the formulation.
-
Protocol:
-
Measure the initial pH of all formulations using a calibrated pH meter.
-
At each stability time point and for each storage condition, measure the pH again.
-
Significant changes in pH could indicate chemical reactions occurring within the formulation.
-
2.4. Centrifugation Test
-
Objective: To accelerate the assessment of emulsion stability.
-
Protocol:
-
Place a sample of each formulation in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, inspect the samples for any signs of phase separation or creaming.
-
Data Presentation
All quantitative data from the stability studies should be summarized in clear, structured tables for easy comparison.
Table 3: Viscosity Stability Data (Example)
| Formulation | Initial Viscosity (cP) | Viscosity after 4 weeks at 40°C (cP) | % Change |
| Control (0%) | 15,000 | 12,000 | -20% |
| Test 1 (1%) | 15,500 | 14,000 | -9.7% |
| Test 2 (3%) | 16,500 | 15,800 | -4.2% |
| Test 3 (5%) | 18,000 | 17,500 | -2.8% |
Table 4: pH Stability Data (Example)
| Formulation | Initial pH | pH after 4 weeks at 40°C | ΔpH |
| Control (0%) | 5.50 | 5.10 | -0.40 |
| Test 1 (1%) | 5.52 | 5.25 | -0.27 |
| Test 2 (3%) | 5.55 | 5.35 | -0.20 |
| Test 3 (5%) | 5.58 | 5.42 | -0.16 |
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates the logical workflow for evaluating the stability of a cosmetic formulation containing this compound.
Caption: Workflow for Stability Evaluation.
Proposed Mechanism of Emulsion Stabilization
This diagram illustrates the hypothesized mechanism by which this compound contributes to emulsion stability.
Caption: Mechanism of Emulsion Stabilization.
Conclusion
References
Application Note and Protocol for the Quantification of Dimethyl Tetradecanedioate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetradecanedioate (B1240563) is the dimethyl ester of tetradecanedioic acid, a C14 α,ω-dicarboxylic acid. Dicarboxylic acids are important intermediates in fatty acid metabolism and can serve as biomarkers for certain metabolic disorders. Furthermore, they are utilized as building blocks in the synthesis of polymers, plasticizers, and lubricants. Accurate and sensitive quantification of dimethyl tetradecanedioate is essential for research in metabolic studies, quality control in industrial applications, and in the development of lipid-based therapeutics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of semi-volatile compounds like this compound. Its high chromatographic resolution and sensitive, selective detection make it ideal for analyzing complex matrices. This application note provides a detailed protocol for the quantification of this compound, including sample preparation via esterification of tetradecanedioic acid, GC-MS instrument parameters, and data analysis procedures. The use of a deuterated internal standard is recommended to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Tetradecanedioic acid (Sigma-Aldrich)
-
This compound standard (if available, for confirmation of retention time and mass spectrum)
-
Hexane (B92381) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Acetyl Chloride (Sigma-Aldrich) or 14% Boron Trifluoride in Methanol (BF3/MeOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663)
-
Deuterated dicarboxylic acid internal standard (e.g., Adipic acid-d10 dimethyl ester or Suberic acid-d12 dimethyl ester - selection rationale in section 2.4.)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Sample Preparation: Esterification of Tetradecanedioic Acid
Direct analysis of dicarboxylic acids by GC-MS is challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step to convert the carboxylic acid groups to their methyl esters is mandatory.[1][2][3]
Protocol using Acetyl Chloride in Methanol:
-
Sample Aliquoting: Accurately weigh a known amount of the sample containing tetradecanedioic acid into a glass reaction vial. If the sample is a liquid, accurately transfer a known volume.
-
Internal Standard Spiking: Add a known amount of the chosen deuterated dicarboxylic acid dimethyl ester internal standard solution to the sample.
-
Drying: If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Esterification: To the dried sample, add 1 mL of 2% (v/v) acetyl chloride in methanol.[4] This reagent should be prepared fresh.
-
Reaction: Cap the vial tightly and heat at 75°C for 30 minutes in a heating block or water bath.[4]
-
Extraction: Allow the vial to cool to room temperature. Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the dimethyl esters to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample: Transfer the final dried extract to a GC vial for analysis.
Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tetradecanedioic acid in 10 mL of a suitable solvent (e.g., methanol).
-
Esterification of Stock Solution: Take a known aliquot of the primary stock solution and perform the esterification protocol as described in section 2.2 to generate a stock solution of this compound.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the esterified stock solution with hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[4]
-
Internal Standard Addition: To each working standard solution, add the deuterated internal standard to achieve a consistent final concentration in each calibration standard.
Internal Standard Selection
The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[4][5] An ideal internal standard would be deuterated this compound. In its absence, a commercially available deuterated dimethyl ester of a dicarboxylic acid with a chain length close to C14, such as dimethyl dodecanedioate-d22 or dimethyl sebacate-d16, is a suitable alternative. The chosen internal standard should not co-elute with the analyte or other matrix components.
GC-MS Instrumental Parameters
The following instrumental parameters are provided as a starting point and may require optimization for your specific instrument. Parameters are based on typical methods for fatty acid methyl ester analysis.[6][7][8]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | High-performance gas chromatograph |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Sensitive and reliable mass selective detector |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for FAME analysis[9][10] |
| Injector Temperature | 280 °C | To ensure complete vaporization of the analyte[11] |
| Injection Volume | 1 µL | Standard injection volume |
| Injection Mode | Splitless | For higher sensitivity with low concentration samples |
| Carrier Gas | Helium | Inert carrier gas |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for this column dimension[10] |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 15°C/min to 300°CHold: 10 min | A temperature ramp suitable for eluting a range of fatty acid methyl esters[10] |
| MS Transfer Line Temp | 280 °C | To prevent condensation of the analyte |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra[11] |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification, SIM for quantification |
Mass Spectrometry and Quantification
The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions.[6][11] For quantification, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.
| Compound | Molecular Ion (M+) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 286 | 143 | 87, 255 |
| Example IS: Dimethyl dodecanedioate-d22 | 280 | 141 | 87, 258 |
Note: The exact m/z values for the deuterated internal standard will depend on the specific standard used. The quantification and qualifier ions should be confirmed by analyzing a standard of the chosen internal standard.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Linearity (R²) |
Table 2: Quantification of this compound in Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Conc. (ng/mL) | %RSD (for triplicates) |
| Sample 1 | |||||
| Sample 2 | |||||
| Sample 3 | |||||
| QC Low | |||||
| QC High |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Quantification
Caption: Logical flow for the calculation of analyte concentration.
References
- 1. Tridecanedioic acid, dimethyl ester [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIMETHYL PIMELATE | 1732-08-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [webbook.nist.gov]
Application Note: HPLC Method for the Analysis of Dimethyl Tetradecanedioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl tetradecanedioate (B1240563) (DMTD), the dimethyl ester of tetradecanedioic acid, is a long-chain dicarboxylic acid ester.[1][2][3] It serves as a key intermediate and building block in the synthesis of various polymers, including polyesters and polyamides, where it imparts flexibility and hydrophobicity.[4] Furthermore, it is used as a precursor for specialty chemicals, plasticizers, and surfactants.[4] Accurate and reliable quantification of DMTD is crucial for quality control in manufacturing processes, for stability studies in formulated products, and for research and development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Dimethyl tetradecanedioate.
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to its long, non-polar alkyl chain, this compound is highly hydrophobic and is therefore well-suited for separation on a non-polar stationary phase, such as C18.[5][6] A polar mobile phase, consisting of a gradient of acetonitrile (B52724) and water, is used to elute the analyte from the column.
A significant challenge in the analysis of DMTD is its lack of a strong UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult, especially at low concentrations.[7][8] To overcome this, this method proposes the use of a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require the analyte to have a chromophore.[9][10] These detectors are suitable for non-volatile or semi-volatile compounds and provide a response proportional to the mass of the analyte.[7]
Experimental Protocols
Materials and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Analytical balance.
-
Vortex mixer.
-
Sonicator.
-
-
Chemicals:
-
This compound reference standard (>98% purity).[3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
-
Labware:
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with inserts.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Working Standard Solutions (10 - 500 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with acetonitrile.[11]
-
Transfer the final solutions to HPLC vials for analysis.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing DMTD.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System and Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 80% B; 2-10 min: 80% to 100% B; 10-15 min: 100% B; 15.1-18 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[11] |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) or CAD (settings as per manufacturer) |
Note: Detector settings may need to be optimized based on the specific instrument used.
Data Presentation and Method Validation
The method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Specification | Expected Result (Example) |
| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.999 |
| Range | The concentration range over which the method is linear, precise, and accurate | 10 - 500 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~10 µg/mL |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of six replicate injections | RSD ≤ 2.0% |
| Accuracy (Recovery) | Percentage recovery of a known amount of spiked analyte | 98.0% - 102.0% |
Example Linearity Data
| Concentration (µg/mL) | Peak Area (Response Unit) |
| 10 | 15,500 |
| 50 | 78,000 |
| 100 | 156,000 |
| 250 | 390,000 |
| 500 | 785,000 |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: Workflow for DMTD analysis.
Method Validation Logic
The logical relationship between key method validation parameters is outlined in the following diagram.
Caption: Logical flow of HPLC method validation.
This application note details a reliable and robust RP-HPLC method for the quantitative analysis of this compound. The use of a C18 column provides excellent separation, while an ELSD or CAD detector overcomes the challenge of the analyte's poor UV absorbance. The method is suitable for routine quality control, stability testing, and research applications where accurate determination of this compound is required.
References
- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. larodan.com [larodan.com]
- 4. CAS # 5024-21-5, Tetradecanedioic acid dimethyl ester, 1,12-Dodecanedicarboxylic acid dimethyl ester, this compound, NSC 9505 - chemBlink [chemblink.com]
- 5. labtech.tn [labtech.tn]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. veeprho.com [veeprho.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Dimethyl Tetradecanedioate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and subsequent purification of dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester with applications as a pharmaceutical intermediate. The primary purification method detailed is flash column chromatography, a widely used technique for the efficient separation of organic compounds. This application note includes detailed protocols for both the synthesis via Fischer esterification and the chromatographic purification, as well as methods for assessing purity.
Introduction
Dimethyl tetradecanedioate (C16H30O4) is a diester of tetradecanedioic acid. Its utility as a pharmaceutical intermediate necessitates high purity, making efficient purification methods critical. Column chromatography is a versatile and effective technique for purifying compounds based on their differential adsorption to a stationary phase. This document outlines a robust protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principles of the Method
Synthesis: Fischer Esterification
The synthesis of this compound is achieved through the Fischer esterification of tetradecanedioic acid with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of methanol is used.
Purification: Column Chromatography
Column chromatography separates compounds based on their polarity. A glass column is packed with a solid adsorbent, the stationary phase, which is typically polar silica gel. The crude product is loaded onto the top of the column and a solvent or solvent mixture, the mobile phase, is passed through the column. Compounds with lower polarity travel down the column faster with the less polar mobile phase, while more polar compounds are retained longer by the polar stationary phase, thus achieving separation.
For this compound, a relatively nonpolar compound, a nonpolar mobile phase is used. Potential impurities from the synthesis include the more polar starting material, tetradecanedioic acid, and the mono-methyl ester intermediate. These more polar impurities will be more strongly adsorbed by the silica gel, allowing the desired diester to be eluted first.
Materials and Methods
Materials
-
Tetradecanedioic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane
-
TLC plates (silica gel coated)
-
Potassium permanganate (B83412) stain
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Collection tubes
-
TLC chamber
-
UV lamp (for checking for UV-active impurities)
-
Heat gun
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetradecanedioic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A good starting point is a 9:1 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Elute the column with the mobile phase until the silica bed is stable. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
TLC Visualization: As this compound is a saturated ester, it will not be visible under UV light. Visualize the TLC plates using a potassium permanganate stain. The stain will react with any oxidizable impurities, and the desired product will appear as a white spot on a purple background after gentle heating.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H30O4 | |
| Molecular Weight | 286.41 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 43 °C | |
| Boiling Point | 196 °C @ 10 mmHg | |
| CAS Number | 5024-21-5 |
Table 2: Typical Purification Results for this compound
| Parameter | Result | Notes |
| Purification Method | Flash Column Chromatography | Stationary Phase: Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate (9:1) | Polarity can be adjusted based on TLC |
| Typical Purity Achieved | >98% | Assessed by GC-MS |
| Typical Yield | 85-95% | Dependent on crude purity |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield After Purification | Product loss during work-up or chromatography. | Ensure complete extraction during work-up. Optimize solvent volume for recrystallization if used. Collect smaller fractions during chromatography to avoid mixing with impurities. |
| Presence of Starting Material or Mono-ester | Incomplete reaction or hydrolysis. | Increase reflux time or use a larger excess of methanol. Ensure all reagents and solvents are anhydrous. |
| Poor Separation on Column | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC to achieve a greater difference in Rf values between the product and impurities. |
| Product Does Not Crystallize | Presence of impurities. | Re-purify by column chromatography or consider recrystallization from a suitable solvent like methanol. |
Application Note: NMR Characterization of Poly(alkylene tetradecanedioate)s
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(alkylene tetradecanedioate)s are a class of aliphatic polyesters synthesized from the polycondensation of tetradecanedioic acid, a 14-carbon dicarboxylic acid, with various diols. These polymers are gaining interest in the pharmaceutical and biomedical fields due to their biodegradability and potential use in drug delivery systems, medical implants, and tissue engineering scaffolds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and characterization of these polymers. This application note provides a detailed protocol for the synthesis and comprehensive NMR characterization of poly(alkylene tetradecanedioate)s, including quantitative data and experimental workflows.
Synthesis of Poly(alkylene tetradecanedioate)s
A representative synthesis of poly(alkylene tetradecanedioate) is achieved through a two-stage melt polycondensation reaction. The following protocol describes the synthesis of poly(butylene tetradecanedioate).
Experimental Protocol: Synthesis of Poly(butylene tetradecanedioate)
Materials:
-
Tetradecanedioic acid
-
Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
Procedure:
-
Esterification:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, place equimolar amounts of tetradecanedioic acid and a slight excess of 1,4-butanediol (e.g., 1.2 molar equivalent).
-
Add a catalytic amount of titanium (IV) butoxide (e.g., 0.1 mol% relative to the diacid).
-
Heat the mixture under a gentle stream of nitrogen to 180-200°C with continuous stirring.
-
The esterification reaction is monitored by the collection of water in the distillation condenser. This stage is typically continued for 2-4 hours.
-
-
Polycondensation:
-
After the theoretical amount of water has been collected, gradually reduce the pressure to a high vacuum (e.g., <1 Torr).
-
Increase the temperature to 220-240°C.
-
Continue the reaction under vacuum for another 4-6 hours to facilitate the removal of excess diol and increase the polymer molecular weight. The viscosity of the reaction mixture will noticeably increase.
-
-
Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
NMR Characterization
NMR spectroscopy is employed to confirm the chemical structure of the synthesized poly(alkylene tetradecanedioate)s and to determine their composition and microstructure. Both ¹H and ¹³C NMR are crucial for a complete characterization.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Weigh approximately 10-20 mg of the dried polymer for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the polymer in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or a mixture of trifluoroacetic acid and deuterated chloroform (TFA-d/CDCl₃) for less soluble samples.
-
Ensure the polymer is fully dissolved. Gentle heating or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ (referenced to residual CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or other appropriate deuterated solvent.
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
-
¹³C NMR:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 s
-
Proton decoupling should be applied.
-
Data Presentation: Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for various poly(alkylene tetradecanedioate)s. The assignments are based on the analysis of structurally similar long-chain aliphatic polyesters.[1][2]
Table 1: ¹H NMR Chemical Shift Assignments for Poly(alkylene tetradecanedioate)s in CDCl₃
| Signal Assignment | Poly(ethylene tetradecanedioate) (δ, ppm) | Poly(butylene tetradecanedioate) (δ, ppm) | Poly(hexamethylene tetradecanedioate) (δ, ppm) | Multiplicity |
| -O-CH₂ -CH₂-O- | ~4.25 | - | - | s |
| -O-CH₂ -(CH₂)₂-CH₂-O- | - | ~4.07 | - | t |
| -O-CH₂ -(CH₂)₄-CH₂-O- | - | - | ~4.05 | t |
| -O-CH₂-CH₂ -(CH₂)₂-CH₂-O- | - | ~1.68 | - | quint |
| -O-CH₂-CH₂ -(CH₂)₂-CH₂ -CH₂-O- | - | - | ~1.65 | quint |
| -O-CH₂-CH₂-CH₂ -CH₂ -CH₂-CH₂-O- | - | - | ~1.35 | m |
| -OOC-CH₂ -(CH₂)₁₀-CH₂-COO- | ~2.28 | ~2.28 | ~2.28 | t |
| -OOC-CH₂-CH₂ -(CH₂)₈-CH₂-CH₂-COO- | ~1.61 | ~1.61 | ~1.61 | quint |
| -OOC-(CH₂)₂-(CH₂)₈ -(CH₂)₂-COO- | ~1.25 | ~1.25 | ~1.25 | m |
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(alkylene tetradecanedioate)s in CDCl₃
| Signal Assignment | Poly(ethylene tetradecanedioate) (δ, ppm) | Poly(butylene tetradecanedioate) (δ, ppm) | Poly(hexamethylene tetradecanedioate) (δ, ppm) |
| C =O | ~174.0 | ~173.9 | ~173.9 |
| -O-CH₂ -CH₂-O- | ~62.5 | - | - |
| -O-CH₂ -(CH₂)₂-CH₂-O- | - | ~64.2 | - |
| -O-CH₂ -(CH₂)₄-CH₂-O- | - | - | ~64.8 |
| -O-CH₂-CH₂ -(CH₂)₂-CH₂-O- | - | ~25.4 | - |
| -O-CH₂-CH₂ -(CH₂)₂-CH₂ -CH₂-O- | - | - | ~28.6 |
| -O-CH₂-CH₂-CH₂ -CH₂ -CH₂-CH₂-O- | - | - | ~25.7 |
| -OOC-CH₂ -(CH₂)₁₀-CH₂-COO- | ~34.3 | ~34.3 | ~34.3 |
| -OOC-CH₂-CH₂ -(CH₂)₈-CH₂-CH₂-COO- | ~24.9 | ~24.9 | ~24.9 |
| -OOC-(CH₂)₂-CH₂ -(CH₂)₆-CH₂-(CH₂)₂-COO- | ~29.1 | ~29.1 | ~29.1 |
| -OOC-(CH₂)₃-(CH₂)₄ -(CH₂)₃-COO- | ~29.2-29.4 | ~29.2-29.4 | ~29.2-29.4 |
Mandatory Visualizations
The following diagrams illustrate the key chemical structures and analytical workflow.
Caption: General structure of poly(alkylene tetradecanedioate).
Caption: Experimental workflow for synthesis and NMR characterization.
Caption: Key ¹H NMR signal assignments for a generic poly(alkylene tetradecanedioate).
Conclusion
NMR spectroscopy is a fundamental tool for the comprehensive characterization of poly(alkylene tetradecanedioate)s. The protocols and data presented in this application note provide a robust framework for researchers to synthesize and confidently analyze these promising biodegradable polymers. Accurate structural verification by NMR is a critical step in the development of these materials for advanced applications in the pharmaceutical and biomedical industries.
References
Troubleshooting & Optimization
Technical Support Center: Fischer Esterification of Dicarboxylic Acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer esterification of dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer esterification of a dicarboxylic acid?
The Fischer esterification is an acid-catalyzed reaction that converts a dicarboxylic acid into a diester by reacting it with an alcohol.[1] Because the reaction involves two carboxylic acid groups, it can produce both a monoester and the desired diester. The reaction is an equilibrium process, meaning it is reversible.[2][3]
Q2: Why is an acid catalyst necessary for this reaction?
An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction to proceed at a reasonable rate.[4][5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7] Without a catalyst, the reaction is extremely slow.[8]
Q3: What makes the Fischer esterification a reversible reaction?
The Fischer esterification is an equilibrium reaction where the starting materials (dicarboxylic acid and alcohol) and products (diester and water) coexist.[2][7] The reverse reaction, known as acid-catalyzed ester hydrolysis, can occur if the water produced is not removed from the system.[9] To achieve a high yield of the ester, the equilibrium must be shifted toward the products.[10]
Q4: How can the reaction equilibrium be shifted to favor ester formation?
According to Le Châtelier's principle, the equilibrium can be shifted to the product side in two primary ways:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent.[2][3] This increases the probability of the forward reaction.
-
Removing a product as it forms: The continuous removal of water from the reaction mixture prevents the reverse reaction (hydrolysis) and drives the equilibrium towards the formation of the ester.[4][5][9]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the common causes and solutions?
Low yields are the most frequent issue in Fischer esterification. The problem can usually be traced back to the reaction's equilibrium nature or issues with the experimental setup.
Potential Causes & Solutions
-
Insufficient Water Removal: The presence of water will drive the reaction backward, hydrolyzing your ester product.[10]
-
Solution: Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or benzene (B151609) to continuously remove water as it is formed.[2][11] Alternatively, for smaller-scale reactions, anhydrous drying agents like molecular sieves can be added directly to the reaction flask.[5][9]
-
-
Inadequate Amount of Alcohol: If the alcohol is not in sufficient excess, the equilibrium will not strongly favor the products.[2]
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached equilibrium or the temperature may be too low for an efficient reaction rate.
-
Catalyst Issues: The acid catalyst may be insufficient or decomposed.
-
Solution: Ensure the correct catalytic amount is used. For sulfuric acid, this is often a small percentage of the weight of the dicarboxylic acid.[13]
-
Q6: I am getting a mixture of monoester and diester. How can I improve the yield of the diester?
This is a common selectivity issue when working with dicarboxylic acids.
Potential Causes & Solutions
-
Insufficient Reaction Time: The conversion of the monoester to the diester is the second, and often slower, step.
-
Solution: Increase the reaction time and monitor via TLC until the monoester spot has disappeared or is minimized.
-
-
Stoichiometry of Alcohol: An insufficient amount of alcohol may lead to incomplete esterification.
-
Solution: Ensure a significant excess of the alcohol is used (e.g., >2.5 molar equivalents per carboxylic acid group) to drive the reaction to completion for both acid groups.[13]
-
Q7: My reaction mixture turned dark or I suspect side reactions occurred. What happened?
Darkening of the reaction mixture often indicates decomposition, which can be caused by excessive heat or a highly concentrated acid catalyst.
Potential Causes & Solutions
-
High Temperature: Tertiary alcohols are particularly prone to elimination (dehydration) under strong acid and heat, forming alkenes.[5] While primary and secondary alcohols are generally suitable, prolonged heating at very high temperatures can cause charring.
-
Solution: Maintain a controlled reflux temperature based on the solvent's boiling point.[12] Avoid aggressive, uncontrolled heating.
-
-
Excess Catalyst: Too much strong acid catalyst (especially sulfuric acid) can promote side reactions and decomposition.[13]
-
Solution: Use the minimum effective amount of catalyst. Studies have shown that increasing catalyst concentration beyond an optimal point can lead to a decrease in yield due to product oxidation or other side reactions.[13]
-
Data Summary
The following tables summarize key quantitative data for optimizing the Fischer esterification of dicarboxylic acids.
Table 1: Effect of Reactant Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | Equilibrium Yield (%) |
|---|---|
| 1:1 | ~65% |
| 10:1 | ~97% |
| 100:1 | ~99% |
Data derived from a study on acetic acid and ethanol, demonstrating the effect of using excess alcohol.[2]
Table 2: Optimized Conditions for Dicarboxylate Ester Synthesis
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 120 °C |
| Reaction Time | 4 hours |
| Molar Ratio (Alcohol:Diacid) | 2.5:1 |
| Catalyst Amount (H₂SO₄) | 2% w/w of diacid |
Data from a study on the esterification of various dicarboxylic acids with 2-ethyl-1-hexanol.[13]
Diagrams and Workflows
Fischer Esterification Mechanism
The reaction proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
General Experimental Workflow
This diagram outlines the typical laboratory procedure for carrying out a Fischer esterification using a Dean-Stark apparatus.
Caption: Standard workflow for synthesis and purification of a diester.
Troubleshooting Decision Tree
Use this logical guide to diagnose and solve common issues encountered during the experiment.
Caption: A decision tree for troubleshooting low reaction yields.
Key Experimental Protocol
Objective: To synthesize a diester from a generic dicarboxylic acid and a primary alcohol (e.g., ethanol) using a Dean-Stark apparatus for water removal.
Materials:
-
Dicarboxylic Acid (e.g., Adipic Acid): 1.0 eq
-
Primary Alcohol (e.g., Absolute Ethanol): 10-20 eq (can be used as solvent)
-
Azeotropic Solvent (e.g., Toluene): ~1-2 mL per gram of diacid
-
Acid Catalyst (e.g., Conc. H₂SO₄): ~2% w/w of diacid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Drying Agent (e.g., Na₂SO₄ or MgSO₄)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate or Diethyl Ether)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[11][12][14] Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add the dicarboxylic acid (1.0 eq), the bulk of the alcohol (10-20 eq), and the azeotropic solvent (e.g., toluene).[15]
-
Initiating the Reaction: Begin stirring the mixture. Carefully add the concentrated sulfuric acid catalyst dropwise.[15]
-
Reflux and Water Removal: Heat the mixture to a gentle reflux using a heating mantle.[12] The toluene-water-alcohol azeotrope will begin to distill and collect in the Dean-Stark trap. As it condenses and cools, the denser water will separate to the bottom of the trap, while the toluene and alcohol will overflow back into the reaction flask.[2][11] Continue refluxing until water no longer collects in the trap (this can take several hours).[12]
-
Reaction Monitoring: Check the progress of the reaction by taking small aliquots and analyzing them with TLC to confirm the disappearance of the starting material.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.[12]
-
Solvent Removal: Remove the bulk of the excess alcohol and toluene using a rotary evaporator.[12]
-
Workup - Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate).[12] Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid catalyst.[12][16] Wash until CO₂ evolution ceases.
-
Workup - Extraction: Wash the organic layer with water, followed by a brine solution to aid in phase separation and remove excess water.[12][16]
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude diester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography, depending on the physical properties of the diester.[15]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. murov.info [murov.info]
- 16. community.wvu.edu [community.wvu.edu]
Technical Support Center: Esterification of Tetradecanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of tetradecanedioic acid.
Troubleshooting Guide
Q1: Why is the yield of my diethyl tetradecanedioate (B1240563) unexpectedly low?
Low yields in the esterification of tetradecanedioic acid are common and can be attributed to several factors related to the equilibrium nature of the Fischer esterification reaction.[1]
-
Incomplete Reaction: The reaction may not have reached equilibrium. Long-chain dicarboxylic acids can exhibit lower reaction rates.[2]
-
Water Presence: Water is a byproduct of the esterification reaction; its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[1]
-
Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate.
-
Poor Solubility: Tetradecanedioic acid has low solubility in water and may have limited solubility in the alcohol at lower temperatures, affecting the reaction rate.[3]
Troubleshooting Steps:
| Problem | Recommended Solution |
| Incomplete Reaction | Increase the reaction time. For long-chain dicarboxylic acids, refluxing for several hours (e.g., 4-12 hours) may be necessary. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Presence of Water | Use a Dean-Stark apparatus to remove water azeotropically as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. Ensure all reactants and glassware are thoroughly dry.[4] |
| Suboptimal Catalyst | Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). A typical loading is 1-5 mol% relative to the dicarboxylic acid. |
| Poor Solubility | Ensure the reaction temperature is sufficient to dissolve the tetradecanedioic acid in the alcohol. An excess of the alcohol can also serve as a solvent.[4] |
Q2: I am observing the formation of a viscous, polymeric material in my reaction flask. What is it and how can I prevent it?
The formation of a viscous substance is likely due to the polyesterification of tetradecanedioic acid, a common side reaction.[5]
-
Polyesterification: At elevated temperatures, dicarboxylic acids can react with diols (or with themselves if one carboxylic acid group of a molecule reacts with the alcohol used for esterification at the other end of another molecule) to form oligomers and polymers.[6][7] This is more likely to occur if the removal of the mono-ester product is not efficient.
Prevention Strategies:
| Strategy | Description |
| Control Reaction Temperature | While heat is necessary, excessive temperatures can favor polymerization. Maintain the temperature at the reflux point of the alcohol being used. For instance, for ethanol (B145695), this is around 78°C. |
| Use Excess Alcohol | Using a significant excess of the mono-alcohol (e.g., ethanol or methanol) can favor the formation of the desired diester over the polyester (B1180765) by Le Chatelier's principle.[4] |
| Monitor Reaction Time | Prolonged reaction times at high temperatures can increase the likelihood of polyesterification. Monitor the reaction and stop it once the desired conversion to the diester is achieved. |
| Efficient Water Removal | The presence of water can lead to side reactions. Efficient removal of water using a Dean-Stark trap can help drive the reaction towards the desired product and minimize side reactions.[4] |
Q3: My final product is acidic, even after purification. What is the likely contaminant and how do I remove it?
The acidic nature of your purified product suggests the presence of unreacted tetradecanedioic acid or the monoester of tetradecanedioic acid. Incomplete neutralization during the workup is a common cause.
Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[8]
-
Extraction: Use a separatory funnel to extract the ester into an organic solvent like diethyl ether or ethyl acetate. The salt of the unreacted carboxylic acid will remain in the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation/Recrystallization: For high purity, the crude ester can be purified by vacuum distillation or recrystallization. Diethyl tetradecanedioate is a solid at room temperature with a melting point of 29-31°C, making recrystallization a viable option.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the esterification of tetradecanedioic acid?
The primary side products are:
-
Monoester of Tetradecanedioic Acid: This occurs when only one of the two carboxylic acid groups reacts with the alcohol.
-
Oligomers/Polyesters: Formed through intermolecular condensation reactions between molecules of tetradecanedioic acid and the alcohol, especially at higher temperatures and longer reaction times.[5][6]
-
Anhydrides (less common under standard Fischer conditions): While possible, the formation of intramolecular or intermolecular anhydrides from dicarboxylic acids typically requires harsher dehydrating conditions than those of a standard Fischer esterification.[10]
Q2: What are the ideal reaction conditions for the synthesis of diethyl tetradecanedioate?
While optimal conditions can vary, a general starting point is:
-
Reactants: Tetradecanedioic acid and a large excess of ethanol (e.g., 10-20 equivalents).
-
Catalyst: Concentrated sulfuric acid (1-5 mol%).
-
Temperature: Reflux temperature of ethanol (~78°C).
-
Water Removal: Use of a Dean-Stark apparatus is highly recommended.
-
Reaction Time: 4-12 hours, with monitoring.
Q3: How can I monitor the progress of the esterification reaction?
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (tetradecanedioic acid) and the appearance of the product (diethyl tetradecanedioate). A non-polar eluent system (e.g., hexane:ethyl acetate) is suitable.
-
Gas Chromatography (GC): GC provides a more quantitative measure of the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the characteristic ethyl group signals of the ester product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Tetradecanedioate using a Dean-Stark Apparatus
Materials:
-
Tetradecanedioic acid (1 equivalent)
-
Absolute Ethanol (20 equivalents)
-
Concentrated Sulfuric Acid (0.05 equivalents)
-
Toluene (B28343) (as an azeotroping agent)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add tetradecanedioic acid, absolute ethanol, and a few boiling chips.
-
Fill the Dean-Stark trap with toluene.
-
Slowly add the concentrated sulfuric acid to the reaction mixture with stirring.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl tetradecanedioate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Signaling Pathways and Workflows
References
- 1. WO2013098847A2 - Process for preparation of poly-esters and co-polyesters - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. annals.fih.upt.ro [annals.fih.upt.ro]
- 6. WO2015137804A1 - Method for preparing a polyester under specific esterification conditions - Google Patents [patents.google.com]
- 7. Room temperature polyesterification (Journal Article) | OSTI.GOV [osti.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diethyl tetradecanedioate 99 19812-63-6 [sigmaaldrich.com]
- 10. Anhydride synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Dimethyl Tetradecanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl tetradecanedioate (B1240563). The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Dimethyl tetradecanedioate?
A1: The most prevalent methods for synthesizing this compound are Fischer esterification of tetradecanedioic acid with methanol (B129727) and the Kolbe electrolysis of a suitable monomethyl carboxylate precursor.
Q2: What are the primary byproducts I should expect in a Fischer esterification synthesis of this compound?
A2: In a Fischer esterification reaction, the primary byproduct is the mono-ester, monomethyl tetradecanedioate. It is also common to have some unreacted tetradecanedioic acid remaining in the crude product mixture. The formation of these byproducts is often due to the reversible nature of the esterification reaction.
Q3: What byproducts can be formed during the Kolbe electrolysis synthesis of this compound?
A3: The Kolbe electrolysis aims for the decarboxylative dimerization of a monomethyl ester of a shorter dicarboxylic acid. However, several side reactions can occur. Byproducts can include disproportionation products (alkenes and alkanes), and products from the Hofer-Moest reaction, which involves further oxidation of the radical intermediate to a carbocation, leading to the formation of alcohols and ethers. If a mixture of carboxylates is used, cross-coupling products can also be expected. For a similar reaction, the Kolbe electrolysis of monomethyl adipate, identified byproducts include dimethyl adipate, methyl n-valerate, methyl ω-hydroxyvalerate, and methyl allylacetate.[1]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help determine the consumption of the starting materials and the formation of the desired product and byproducts.
Q5: My final product has a low yield. What are the common causes and how can I improve it?
A5: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. To improve the yield, you can use a large excess of methanol to drive the equilibrium towards the product side. Another effective strategy is the removal of water, a byproduct of the reaction, using a Dean-Stark apparatus during the reaction. For Kolbe electrolysis, low yields can be attributed to the numerous side reactions. Optimizing reaction conditions such as current density, electrode material, and solvent can help to favor the desired dimerization reaction.
Q6: The purified this compound is discolored. What is the cause and how can I fix it?
A6: Discoloration, such as a yellow or brown tint, can be due to thermal degradation of the product or impurities in the starting materials. This can sometimes be remedied by treating the product with activated charcoal during the recrystallization process.
Troubleshooting Guide
Issue 1: Presence of significant amounts of mono-ester and diacid after Fischer esterification.
Question: My GC-MS and NMR analysis show that my product is a mixture of this compound, monomethyl tetradecanedioate, and unreacted tetradecanedioic acid. How can I improve the conversion and purify my product?
Answer:
-
Drive the Equilibrium: To increase the conversion to the diester, ensure you are using a significant excess of anhydrous methanol and a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Refluxing for an adequate amount of time is also crucial. Consider using a Dean-Stark trap to remove the water formed during the reaction, which will shift the equilibrium towards the product.
-
Purification:
-
Acid Wash: An initial workup by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize the acid catalyst and remove the unreacted tetradecanedioic acid by converting it to its water-soluble sodium salt.
-
Column Chromatography: If the mono-ester is still present in significant amounts after the acid wash, purification by column chromatography on silica (B1680970) gel is an effective method. A solvent gradient, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the more polar mono-ester from the less polar diester.
-
Recrystallization: Recrystallization from a suitable solvent can also be used to purify the final product.
-
Issue 2: Complex mixture of byproducts observed in Kolbe electrolysis.
Question: My GC-MS analysis of the Kolbe electrolysis product shows multiple peaks that I cannot identify, and the yield of this compound is low. What could be the cause and how can I optimize the reaction?
Answer:
The complex mixture is likely due to various side reactions inherent to the Kolbe electrolysis.
-
Minimize Side Reactions:
-
Electrode Material: Platinum electrodes are commonly used and can favor the desired Kolbe dimerization.
-
Current Density: A high current density generally favors the radical-radical coupling (Kolbe reaction) over the formation of carbocation intermediates (Hofer-Moest reaction).[2]
-
Solvent and pH: The reaction is often carried out in methanol. Maintaining a slightly acidic to neutral pH can also suppress the Hofer-Moest reaction.[2]
-
-
Byproduct Identification:
-
GC-MS Analysis: Compare the mass spectra of the unknown peaks with a library of known compounds. Based on analogous reactions, look for fragmentation patterns indicative of shorter chain esters, unsaturated esters, and hydroxy esters.
-
NMR Spectroscopy: Isolate the major byproducts by preparative chromatography and analyze them by ¹H and ¹³C NMR to elucidate their structures.
-
Data Presentation
Table 1: Expected Product and Byproduct Distribution in this compound Synthesis (Illustrative)
| Synthesis Method | Product/Byproduct | Typical Yield (%) | Key Identifying Features |
| Fischer Esterification | This compound | 80-95 (Optimized) | Target product |
| Monomethyl tetradecanedioate | 5-15 | More polar than diester | |
| Tetradecanedioic Acid | <5 (with proper workup) | Acidic, water-soluble salt | |
| Kolbe Electrolysis | This compound | 30-60 | Target product |
| Dimer of starting monoester | Variable | Symmetrical dimer | |
| Alkenes/Alkanes | Variable | Disproportionation products | |
| Alcohols/Ethers | Variable | Hofer-Moest products |
Note: The yields are illustrative and highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
-
Sample Preparation:
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Take an aliquot of the crude reaction mixture.
-
If the sample contains solid particles, centrifuge or filter it.
-
Dilute the sample with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration appropriate for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or semi-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, monomethyl tetradecanedioate, and any other byproducts by comparing their retention times and mass spectra with reference data or spectral libraries.
-
Protocol 2: ¹H NMR Spectroscopy for Byproduct Identification
-
Sample Preparation:
-
Dissolve a small amount of the purified product or isolated byproduct in a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Spectral Interpretation:
-
This compound: Look for a sharp singlet around 3.67 ppm corresponding to the six protons of the two methyl ester groups (-COOCH₃). The methylene (B1212753) protons will appear as multiplets in the upfield region.
-
Monomethyl tetradecanedioate: Expect to see a singlet for the methyl ester protons around 3.67 ppm (integrating to 3H). Additionally, a broad signal corresponding to the carboxylic acid proton (-COOH) will be present further downfield. The methylene protons adjacent to the two different carbonyl groups will have slightly different chemical shifts.
-
Tetradecanedioic Acid: The spectrum will show a broad singlet for the two carboxylic acid protons and the characteristic methylene proton signals. The methyl ester singlet at ~3.67 ppm will be absent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for byproduct identification and purification.
Caption: Equilibrium between diacid, mono-ester, and diester in Fischer esterification.
References
Technical Support Center: Purification of Dimethyl Tetradecanedioate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Dimethyl tetradecanedioate (B1240563) from common reaction byproducts. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate a more efficient and effective purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of Dimethyl tetradecanedioate?
A1: The most common impurities typically originate from the esterification reaction of tetradecanedioic acid with methanol. These include:
-
Tetradecanedioic acid: Unreacted starting material.
-
Methyl tetradecanedioate (mono-ester): Incomplete esterification leads to the presence of the mono-ester.
-
Residual Methanol: Excess reactant from the esterification process.
-
Acid Catalyst: If an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) was used, it may remain in the crude product.
Q2: How can I remove the unreacted tetradecanedioic acid and the mono-ester?
A2: Both the diacid and the mono-ester impurities are more polar than the desired this compound due to the presence of carboxylic acid functional groups. An initial purification step involves an aqueous workup with a mild base. Washing the crude product (dissolved in an organic solvent) with a saturated sodium bicarbonate (NaHCO₃) solution will convert the acidic impurities into their corresponding sodium salts, which are soluble in the aqueous phase and can be separated.
Q3: My purified this compound is a solid. Which purification technique is most suitable to achieve high purity?
A3: For solid compounds like this compound, recrystallization is an excellent and widely used technique to achieve high purity. The key is to select an appropriate solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent for this compound should meet the following criteria:
-
It should readily dissolve the compound when hot but not when cold.
-
It should either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
A common approach is to test the solubility of a small amount of the crude product in various solvents. For esters like this compound, common solvent systems to try include ethanol/water or acetone/hexanes.
Q5: What should I do if recrystallization does not remove all the impurities?
A5: If impurities persist after recrystallization, column chromatography is a highly effective alternative. This technique separates compounds based on their polarity. Since this compound is less polar than its mono-ester and diacid counterparts, it will elute first from a normal-phase silica (B1680970) gel column when using a non-polar mobile phase.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product loss during recrystallization. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution cools slowly to allow for maximum crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product loss during column chromatography. | - Ensure the column is packed properly to avoid channeling. - Use an appropriate amount of silica gel (a general rule of thumb is a 30-50:1 ratio of silica to crude product by weight). - Collect smaller fractions to avoid mixing the pure product with impurities. |
| Incomplete reaction. | - Before purification, ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Problem 2: Product is Discolored (Yellowish or Brownish Tinge)
| Possible Cause | Recommended Solution |
| Presence of colored, non-polar impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities and can be removed by hot filtration before cooling. |
| Thermal degradation. | - Avoid excessive heating during purification steps. If using a rotary evaporator to remove solvent, use a moderate water bath temperature. |
Problem 3: Presence of Mono-ester Impurity Confirmed by Analytical Techniques (NMR, GC-MS)
| Possible Cause | Recommended Solution |
| Ineffective separation by recrystallization. | - The mono-ester may have similar solubility properties to the diester in the chosen recrystallization solvent. - Perform flash column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar this compound will elute before the more polar mono-ester. |
| Incomplete initial workup. | - Repeat the aqueous wash with saturated sodium bicarbonate solution to ensure all acidic impurities have been removed. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
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Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
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Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon gentle heating. Ideal solvents will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between your product and the impurities. The desired product should ideally have an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel.
-
Elution: Add the mobile phase to the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Optimizing catalyst and temperature for Dimethyl tetradecanedioate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Dimethyl tetradecanedioate (B1240563).
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Dimethyl tetradecanedioate?
A1: The most prevalent and straightforward method for the laboratory synthesis of this compound is the Fischer-Speier esterification of tetradecanedioic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The Fischer esterification is a reversible reaction, so specific conditions are employed to drive the equilibrium towards the formation of the desired diester product.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields in the Fischer esterification of this compound are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1] Other contributing factors can include insufficient reaction time, suboptimal temperature, or an inadequate amount of catalyst.
Q3: How can I optimize the reaction conditions to improve the yield of this compound?
A3: To drive the reaction toward the product and improve the yield, you can apply Le Chatelier's principle in the following ways:
-
Use of Excess Methanol: Employing a large excess of methanol can significantly shift the equilibrium towards the formation of this compound.[1]
-
Removal of Water: While using excess methanol is often sufficient, actively removing the water byproduct can further increase the yield. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
-
Optimal Catalyst Concentration: A catalytic amount of a strong acid is crucial. For sulfuric acid, a concentration of 1-2% of the mass of the dicarboxylic acid is a common starting point.[1]
-
Sufficient Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration (e.g., 4-16 hours) to reach equilibrium. The temperature should be maintained at the reflux temperature of methanol (approximately 65°C) to ensure a reasonable reaction rate without causing degradation of the product.[1][2]
Q4: What are the potential side reactions and byproducts in the synthesis of this compound?
A4: The primary byproduct is the mono-ester, 14-methoxy-14-oxotetradecanoic acid. Unreacted tetradecanedioic acid may also be present in the final mixture. At excessively high temperatures, intermolecular esterification can lead to the formation of oligomeric or polymeric polyester (B1180765) byproducts.[2] However, under typical refluxing methanol conditions, this is less of a concern. The formation of dimethyl ether from the dehydration of methanol is also possible but generally requires higher temperatures than those used for this esterification.[2]
Q5: What are the common challenges in purifying this compound?
A5: Purification can be challenging due to the similar polarities of the desired diester, the mono-ester byproduct, and the starting diacid. This can make chromatographic separation difficult. Additionally, the product may have low solubility in common recrystallization solvents at room temperature. Effective purification often requires a combination of an aqueous workup to remove the acid catalyst and unreacted diacid, followed by recrystallization or flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Reaction Yield | Incomplete reaction (equilibrium not reached). | Increase reaction time or temperature. Monitor reaction progress by TLC or GC.[1] |
| Presence of water (hydrolysis of ester). | Use anhydrous methanol and ensure glassware is dry. A large excess of methanol helps to mitigate the effect of water.[2] | |
| Insufficient catalyst. | Increase the catalyst loading. For H₂SO₄, 1-2% w/w of the diacid is a good starting point.[1] | |
| Product is Acidic | Residual acid catalyst or unreacted tetradecanedioic acid. | During workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. |
| Formation of a Waxy/Polymeric Substance | Intermolecular esterification (polyester formation). | Avoid excessively high temperatures; maintain the reaction at the reflux temperature of methanol. Ensure a large stoichiometric excess of methanol is used to favor diester formation over polymerization.[2] |
| Difficulty in Purification | Similar polarities of product, mono-ester, and diacid. | For column chromatography, use a shallow elution gradient (e.g., increasing ethyl acetate (B1210297) in hexanes) to improve separation. For recrystallization, perform a careful solvent screen to find a suitable system. |
| Product loss during recrystallization. | Use a minimal amount of hot solvent to dissolve the product, and cool the solution slowly to maximize crystal formation. Wash the collected crystals with a small amount of ice-cold solvent. |
Experimental Protocols & Data
Optimized Parameters for Dicarboxylic Acid Esterification
The following table summarizes typical optimized parameters for the Fischer esterification of long-chain dicarboxylic acids, which can be adapted for tetradecanedioic acid.
| Parameter | Optimized Value/Range | Notes |
| Reactant Mole Ratio (Methanol:Diacid) | 10:1 to 20:1 | A large excess of methanol drives the reaction to completion. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong acid catalysts are effective. |
| Catalyst Loading (H₂SO₄) | 1-2% w/w of diacid | A catalytic amount is sufficient.[1] |
| Temperature | Reflux (~65°C for methanol) | Provides sufficient energy without causing product degradation.[2] |
| Reaction Time | 4 - 16 hours | Monitor by TLC or GC to determine completion.[1] |
Detailed Experimental Protocol: Fischer Esterification of Tetradecanedioic Acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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Tetradecanedioic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Diethyl ether or ethyl acetate
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine tetradecanedioic acid and anhydrous methanol (20 equivalents).
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the diacid mass).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) with continuous stirring. Maintain the reflux for 4-16 hours. The reaction progress can be monitored by TLC or GC.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Hydrolysis of Dimethyl Tetradecanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of dimethyl tetradecanedioate (B1240563) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is dimethyl tetradecanedioate hydrolysis?
A1: this compound hydrolysis is a chemical reaction where the ester groups of the molecule react with water, leading to the cleavage of the ester bonds. This reaction results in the formation of a mono-ester intermediate (methyl hydrogen tetradecanedioate) and the final product, tetradecanedioic acid, with the release of methanol. This degradation can significantly impact the purity, stability, and performance of formulations containing this compound.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is significantly influenced by several factors:
-
pH: The reaction is catalyzed by both acids and bases.[1][] Hydrolysis is generally faster under alkaline (basic) conditions compared to acidic or neutral conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3]
-
Moisture: As water is a reactant in the hydrolysis process, its presence is essential for the degradation to occur.[4] Minimizing exposure to moisture is a key preventative measure.[4]
Q3: How can I detect and quantify the hydrolysis of this compound?
A3: Several analytical techniques can be employed to monitor the extent of hydrolysis:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the parent diester, the mono-ester intermediate, and the final diacid product.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile methyl ester and its degradation products.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be a powerful tool for monitoring the disappearance of the methyl ester protons and the appearance of new signals corresponding to the hydrolysis products in real-time.[1][11]
Q4: What are the most effective strategies to prevent the hydrolysis of this compound?
A4: Preventing hydrolysis involves controlling the factors that promote the reaction:
-
Moisture Control: Store this compound in a dry, desiccated environment and use anhydrous solvents when possible.[4] Proper packaging can also reduce moisture exposure.[12]
-
pH Adjustment: Maintaining a neutral or slightly acidic pH can slow down the rate of hydrolysis.[4]
-
Temperature Control: Store the compound and its formulations at recommended low temperatures.
-
Use of Stabilizers: Incorporating specific additives can protect the ester from degradation. These include:
-
Antioxidants: To prevent oxidation that can sometimes trigger hydrolysis.[4]
-
Chelating Agents: These can bind metal ions that may catalyze hydrolysis.[4][13]
-
Ester Stabilizers: Compounds like carbodiimides can react with any formed carboxylic acids, preventing the auto-catalytic hydrolysis of the ester.[4]
-
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Unexpectedly low yield or purity of a product synthesized from this compound.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during reaction | - Ensure all solvents and reagents are anhydrous. - Control the reaction temperature carefully. - If the reaction is sensitive to acid or base, maintain a neutral pH. |
| Hydrolysis during workup/purification | - Minimize the use of aqueous solutions during extraction and washing steps. - If aqueous solutions are necessary, use them at a neutral or slightly acidic pH and at low temperatures. - Dry the organic extracts thoroughly before solvent evaporation. |
| Hydrolysis during storage | - Store the final product in a tightly sealed container with a desiccant. - Store at a low temperature as specified by the manufacturer. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, GC).
| Possible Cause | Troubleshooting Steps |
| Formation of hydrolysis products | - Compare the retention times of the unknown peaks with those of tetradecanedioic acid and its mono-methyl ester standards, if available. - Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks, which would correspond to the hydrolysis products. |
| Degradation due to analytical method | - Ensure the mobile phase pH in HPLC is compatible with the stability of the ester. - For GC analysis, ensure the injection port temperature is not excessively high, which could cause thermal degradation. |
Experimental Protocols
Below are generalized protocols for monitoring and preventing the hydrolysis of this compound. Researchers should adapt these methods to their specific experimental conditions.
Protocol 1: Monitoring Hydrolysis by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Standard Solutions:
-
Prepare stock solutions of this compound, methyl hydrogen tetradecanedioate (if available), and tetradecanedioic acid in an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation for Kinetic Study:
-
Dissolve a known concentration of this compound in a buffered aqueous solution at a specific pH and temperature.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a solvent that stops the reaction (e.g., an acidic organic solvent).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[5]
-
Detection: UV detector at a suitable wavelength (e.g., ~210 nm) or a mass spectrometer (LC-MS).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Construct calibration curves for the diester and its hydrolysis products.
-
Quantify the concentration of each species in the quenched samples at different time points.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.[14][15][16]
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.[17]
-
Incubate at room temperature or a slightly elevated temperature, monitoring the reaction closely as base-catalyzed hydrolysis is often rapid.
-
Sample, neutralize, and analyze as described for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at a controlled temperature and monitor for degradation products.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at an elevated temperature (e.g., 70°C).
-
Periodically sample and analyze for any degradation.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specific wavelength and intensity.
-
Analyze for degradation products over time.
-
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants of this compound at 50°C
| Condition | pH | Apparent First-Order Rate Constant (kobs) (s-1) |
| Acidic | 2.0 | 1.5 x 10-6 |
| Neutral | 7.0 | 2.0 x 10-7 |
| Basic | 12.0 | 8.0 x 10-5 |
Table 2: Illustrative Summary of Forced Degradation Study for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~15% | Methyl hydrogen tetradecanedioate, Tetradecanedioic acid |
| 0.1 M NaOH | 2 hours | 25°C | >90% | Tetradecanedioic acid |
| 3% H2O2 | 24 hours | 60°C | ~5% | Oxidized byproducts |
| Heat | 7 days | 70°C | <2% | - |
| Light | 24 hours | 25°C | <1% | - |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for hydrolysis issues.
Caption: Key strategies for preventing ester hydrolysis.
References
- 1. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]
- 4. rkmvccrahara.org [rkmvccrahara.org]
- 5. Separation of [1,1’-Biphenyl]-3,4’-dicarboxylic acid, dimethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tpcj.org [tpcj.org]
- 10. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Polymerization Reactions with Dimethyl Tetradecanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl Tetradecanedioate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the polymerization of this compound?
A1: The most prevalent method for polymerizing this compound with a diol is melt polycondensation. This two-stage, solvent-free process is favored for its efficiency and environmental friendliness. The first stage is a transesterification reaction where methanol (B129727) is removed, followed by a polycondensation stage at a higher temperature and under a high vacuum to remove the diol byproduct and increase the polymer's molecular weight.
Q2: How critical is the purity of this compound and the co-monomer diol?
A2: Monomer purity is absolutely critical for achieving a high molecular weight polymer. Monofunctional impurities will act as chain terminators, limiting the degree of polymerization. Water is a particularly detrimental impurity as it can cause hydrolysis of the ester linkages, leading to a lower molecular weight. It is essential to use high-purity monomers and ensure all reactants and glassware are thoroughly dried.
Q3: What catalysts are typically used for this type of polymerization?
A3: Titanium-based catalysts, such as Titanium(IV) butoxide (Ti(OBu)₄), and tin-based catalysts, like dibutyltin (B87310) oxide, are commonly used in polyesterification reactions. Organotitanium catalysts are often favored for their high activity. The choice of catalyst can influence reaction kinetics, polymer molecular weight, and the color of the final product.
Q4: Why is a high vacuum necessary in the polycondensation stage?
A4: The polycondensation reaction is an equilibrium process. Applying a high vacuum is crucial for the efficient removal of the volatile byproducts (e.g., methanol and excess diol). This shifts the equilibrium towards the formation of longer polymer chains, which is essential for achieving a high molecular weight.
Q5: My final polymer is discolored. What could be the cause?
A5: Discoloration, typically yellowing or browning, is often a result of thermal degradation or oxidative side reactions at the high temperatures required for polymerization. To prevent this, it is important to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction, avoid excessively high temperatures or prolonged reaction times, and select a catalyst that does not promote color-forming side reactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your polymerization experiments with this compound.
Issue 1: Low Polymer Yield or Molecular Weight
Potential Causes:
-
Inefficient Byproduct Removal: Residual methanol or diol can limit the forward reaction.
-
Non-Stoichiometric Monomer Ratio: An exact 1:1 molar ratio of ester to hydroxyl functional groups is crucial for achieving high molecular weight in step-growth polymerization.
-
Monomer Impurities: The presence of water or monofunctional impurities can terminate chain growth.
-
Catalyst Deactivation: Impurities can poison the catalyst, reducing its effectiveness.
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction or too high, causing degradation.
Suggested Solutions:
-
Ensure a high vacuum (<1 mbar) is applied during the polycondensation stage.
-
Accurately weigh monomers to ensure a 1:1 stoichiometric ratio.
-
Use high-purity, anhydrous monomers and thoroughly dry all glassware.
-
Select a suitable catalyst and ensure it is active at the reaction temperature.
-
Optimize the reaction temperature profile for both the transesterification and polycondensation stages.
Issue 2: Polymer Discoloration (Yellowing or Browning)
Potential Causes:
-
Thermal Degradation: Exposing the polymer to excessively high temperatures or for extended periods.
-
Oxidation: Presence of oxygen in the reaction vessel.
-
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to color formation.
Suggested Solutions:
-
Optimize the reaction temperature and time to the minimum required for achieving the desired molecular weight.
-
Maintain a continuous purge of a high-purity inert gas (e.g., nitrogen or argon).
-
Consider using antioxidants or thermal stabilizers.
-
Evaluate different catalysts, as some are less prone to causing discoloration.[1]
Issue 3: Slow or Stalled Reaction
Potential Causes:
-
Low Reaction Temperature: The temperature may be insufficient for the catalyst to be active or for the reaction to proceed at a reasonable rate.
-
Poor Mixing: Inefficient stirring can hinder mass transfer and the removal of byproducts, especially as the viscosity of the reaction mixture increases.
-
Insufficient Vacuum: A high vacuum is necessary to drive the reaction forward by removing byproducts.
-
Catalyst Deactivation: Impurities in the monomers or from the reaction setup can deactivate the catalyst.
Suggested Solutions:
-
Gradually increase the reaction temperature, monitoring for any signs of degradation.
-
Use a mechanical stirrer capable of handling high-viscosity melts.
-
Ensure your vacuum system is functioning correctly and can achieve a pressure below 1 mbar.
-
Purify monomers and ensure all equipment is scrupulously clean and dry.
Issue 4: Gel Formation or Cross-linking
Potential Causes:
-
Polyfunctional Impurities: The presence of impurities with more than two reactive groups in the monomers can lead to branching and cross-linking.
-
Uncontrolled Side Reactions: High temperatures can sometimes lead to unintended side reactions that result in gelation.
Suggested Solutions:
-
Use highly purified monomers with certified purity to avoid polyfunctional contaminants.
-
Maintain precise and uniform temperature control throughout the polymerization process.
Data Presentation
The following tables provide representative data for the polymerization of a long-chain dimethyl ester (e.g., this compound) with a diol (e.g., 1,4-butanediol) using a typical catalyst like Titanium(IV) butoxide. These values should be considered as a starting point for optimization.
Table 1: Typical Reaction Parameters for Melt Polycondensation
| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation |
| Temperature | 150 - 180 °C | 200 - 230 °C |
| Time | 2 - 4 hours | 4 - 8 hours |
| Pressure | Atmospheric (under inert gas) | < 1 mbar (high vacuum) |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Catalyst Conc. | 0.05 - 0.2 mol% (relative to diol) | - |
Table 2: Effect of Reaction Time on Polymer Properties (at 220°C, 0.1 mol% Ti(OBu)₄)
| Reaction Time (hours) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 2 | 8,000 | 1.8 |
| 4 | 15,000 | 2.1 |
| 6 | 25,000 | 2.3 |
| 8 | 30,000 | 2.5 |
Table 3: Effect of Catalyst Concentration on Polymer Properties (at 220°C, 6 hours)
| Catalyst Conc. (mol%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.05 | 18,000 | 2.0 |
| 0.10 | 25,000 | 2.3 |
| 0.15 | 26,000 | 2.4 |
| 0.20 | 26,500 | 2.5 |
Experimental Protocols
Key Experiment: Melt Polycondensation of this compound with 1,4-Butanediol
Materials:
-
This compound (high purity)
-
1,4-Butanediol (anhydrous)
-
Titanium(IV) butoxide (Ti(OBu)₄)
-
Nitrogen or Argon gas (high purity)
-
Chloroform (B151607) (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a collection flask. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and 1,4-Butanediol. Add the Titanium(IV) butoxide catalyst (e.g., 0.1 mol% relative to the diol).
-
Transesterification Stage:
-
Begin stirring and purge the system with inert gas.
-
Heat the reaction mixture to 150-180°C.
-
Methanol will begin to distill off as a byproduct of the transesterification reaction.
-
Maintain this temperature for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-230°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
This will facilitate the removal of excess 1,4-Butanediol and drive the polymerization forward.
-
Continue the reaction under these conditions for 4-8 hours. The viscosity of the molten polymer will increase significantly as the molecular weight builds.
-
-
Termination and Product Recovery:
-
Stop heating and allow the reactor to cool to room temperature under an inert atmosphere.
-
The resulting solid polyester (B1180765) can be dissolved in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to cold methanol.
-
Filter the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
Caption: Workflow for polyester synthesis.
Caption: Troubleshooting low molecular weight.
References
Technical Support Center: Enhancing Polyester Melt Strength with Dimethyl Tetradecanedioate
This technical support guide is designed for researchers, scientists, and drug development professionals experimenting with the modification of polyesters using Dimethyl tetradecanedioate (B1240563) (DMTE) to improve melt strength. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Dimethyl tetradecanedioate in polyester (B1180765) synthesis?
This compound (DMTE), a long-chain aliphatic diester, can be incorporated as a comonomer in polyester synthesis. Its long methylene (B1212753) chain is intended to increase the molecular weight and introduce chain entanglement, which can lead to an increase in the melt viscosity and melt strength of the resulting copolyester. This is particularly useful in processes that require high melt stability, such as film blowing and thermoforming.
Q2: How does the chain length of a diacid comonomer, like DMTE, affect polyester properties?
Generally, incorporating long-chain diacids into the polyester backbone influences several properties. As the chain length of the aliphatic diacid increases, properties such as the melting temperature (Tm) and crystallizability may change.[1] While very long chains can impart a polyethylene-like character, the overall effect on mechanical properties like tensile strength and elongation at break depends on the specific polyester system and the concentration of the long-chain comonomer.[2]
Q3: Are there any safety precautions I should take when working with this compound?
This compound is a chemical compound and should be handled with appropriate laboratory safety measures. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information. As a general precaution, use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Melt Strength/Viscosity | Insufficient incorporation of DMTE into the polyester backbone. | - Ensure accurate stoichiometry of monomers during polymerization. An excess of diol is often used to compensate for loss during the reaction. - Optimize reaction conditions (temperature, time, catalyst) to favor high molecular weight polymer formation. |
| Low molecular weight of the final polyester. | - Increase polycondensation time under high vacuum to drive the reaction towards a higher molecular weight. - Ensure the catalyst is active and used at the correct concentration. | |
| Inconsistent Melt Properties | Non-uniform distribution of DMTE in the polymer chains. | - Ensure thorough mixing of the monomers at the beginning of the reaction. - Consider a two-stage polymerization process to ensure random copolymerization. |
| Degradation of the polyester during processing. | - Lower the processing temperature if possible. - Use a stabilizer to prevent thermal degradation. - Ensure the polyester is thoroughly dried before melt processing to prevent hydrolysis. | |
| Poor Mechanical Properties | Phase separation of the long-chain comonomer. | - This is less likely with copolymerization but can occur with blending. Ensure a true copolymer is formed. - Analyze the thermal properties (e.g., via DSC) to check for multiple melting points which might indicate phase separation. |
| Low crystallinity. | - The incorporation of a long-chain comonomer can disrupt the crystal structure. The effect will depend on the concentration of DMTE. - Consider post-processing steps like annealing to potentially increase crystallinity. |
Experimental Protocols
Protocol 1: Synthesis of a Copolyester with this compound
This protocol describes a two-stage melt polycondensation method.
Materials:
-
Dimethyl terephthalate (B1205515) (DMT) or another aromatic diester
-
Ethylene glycol (EG) or another diol
-
This compound (DMTE)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge the aromatic diester (e.g., DMT), this compound (DMTE), and the diol (e.g., EG). The molar ratio should be calculated based on the desired percentage of DMTE incorporation. A common starting point is a diol to total diester molar ratio of 2.2:1.
-
Transesterification:
-
Add the transesterification catalyst (e.g., zinc acetate).
-
Heat the mixture to 180-220°C under a nitrogen atmosphere while stirring.
-
Methanol (B129727) will be produced as a byproduct and should be collected. The reaction is monitored by the amount of methanol collected.
-
-
Polycondensation:
-
Once the theoretical amount of methanol is collected, add the polycondensation catalyst (e.g., antimony trioxide) and a stabilizer.
-
Gradually increase the temperature to 220-280°C and slowly reduce the pressure to create a high vacuum.
-
Excess diol will be removed. The viscosity of the melt will increase as the polymer chains grow. This can be monitored by the torque on the stirrer.
-
Continue the reaction until the desired melt viscosity is achieved.
-
-
Polymer Isolation:
-
Cool the reactor under a nitrogen atmosphere.
-
The resulting polymer can be extruded and pelletized for further characterization.
-
Protocol 2: Measurement of Melt Strength
Melt strength can be evaluated using a capillary rheometer equipped with a haul-off device.
Procedure:
-
Sample Preparation: Ensure the polyester pellets are thoroughly dried to prevent hydrolytic degradation during the test.
-
Instrument Setup:
-
Set the capillary rheometer to the desired test temperature, typically above the polymer's melting point.
-
Allow the temperature to stabilize.
-
-
Measurement:
-
Extrude the molten polymer through a capillary die at a constant piston speed.
-
The extruded strand is then drawn down by a pair of rollers (haul-off unit) with an accelerating speed.
-
A force transducer measures the force required to draw the strand. This force is the melt strength.
-
The test continues until the strand breaks. The velocity at break is also a key parameter.
-
Data Presentation
Table 1: Hypothetical Influence of DMTE on Polyester Properties
Note: This table is illustrative and based on general trends observed with long-chain diacids. Experimental data for DMTE is not widely available.
| Property | Polyester (0% DMTE) | Polyester (5% DMTE) | Polyester (10% DMTE) |
| Melt Flow Index (g/10 min) | 25 | 18 | 12 |
| Melt Strength (cN) | 5 | 8 | 12 |
| Tensile Strength (MPa) | 55 | 52 | 48 |
| Elongation at Break (%) | 300 | 350 | 400 |
| Melting Temperature (°C) | 255 | 248 | 242 |
Visualizations
References
Technical Support Center: High Molecular Weight Polyester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of high molecular weight polyesters.
Troubleshooting Guide
Achieving a high molecular weight is a common challenge in polyester (B1180765) synthesis, often hindered by factors such as reaction equilibrium, side reactions, and impurities.[1][2] The following table outlines frequent problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Molecular Weight | - Inefficient removal of condensation byproducts (e.g., water, methanol): The presence of byproducts shifts the reaction equilibrium, limiting polymer chain growth.[1][3] - Impurities in monomers or solvents: Water or other reactive impurities can act as chain terminators.[4] - Incorrect stoichiometry of monomers: An imbalance in the molar ratio of diacid/diester to diol monomers prevents the growth of long polymer chains.[5][6] - Sub-optimal reaction temperature or time: Insufficient thermal energy or reaction duration can lead to incomplete conversion.[1][7] - Ineffective catalyst or incorrect catalyst concentration: The catalyst may not be active enough or used at a concentration that promotes side reactions over polymerization.[8][9] | - Apply high vacuum (low pressure) during the polycondensation stage. [4] - Utilize azeotropic reflux with a suitable solvent to continuously remove water. [5][6] - Use an in-situ drying agent like calcium hydride. [4] - Ensure high purity of monomers and solvents through appropriate purification techniques (e.g., distillation, recrystallization). - Carefully control and monitor the stoichiometry of reactants. [5][6] - Optimize reaction temperature and time based on the specific monomer system. High temperatures are often required but can also lead to degradation. [3][7] - Select a highly active catalyst (e.g., titanium alkoxides, organocatalysts) and optimize its concentration. [8][9] - Consider a two-stage process: an initial esterification/transesterification followed by polycondensation under more rigorous conditions. [5] - Employ solid-state polymerization (SSP) on a pre-polymer to further increase molecular weight. [10][11] |
| Gel Formation or Cross-Linking | - Presence of unsaturated monomers: Double bonds in monomers (e.g., itaconic acid) can lead to radical-induced cross-linking at high temperatures.[12][13] - Side reactions like Ordelt saturation (oxa-Michael addition): Hydroxyl end-groups can add across activated double bonds in the polymer backbone.[12][13] - High catalyst concentration or acidity: Certain catalysts can promote side reactions that lead to branching and cross-linking.[13] - Use of monomers with more than two functional groups. | - Add radical inhibitors to the reaction mixture when using unsaturated monomers. [13] - Optimize the choice of catalyst to minimize side reactions; for instance, some catalysts show a lower tendency to promote Ordelt reactions. [13] - Carefully control the reaction temperature to avoid thermally induced side reactions. - Ensure accurate stoichiometry and avoid trifunctional monomers unless branching is desired. |
| Poor Control over Polydispersity (PDI) | - Side reactions such as transesterification: Can lead to a broader molecular weight distribution. - Non-ideal polymerization kinetics: Variations in reaction rate and chain termination events contribute to a wider PDI. - Inconsistent mixing or temperature gradients within the reactor. [14] | - Utilize controlled polymerization techniques like Ring-Opening Copolymerization (ROCOP) or Ring-Opening Polymerization (ROP) for better control over molecular weight and PDI. [15] - Optimize catalyst selection; some catalysts offer better control over the polymerization process. [15] - Ensure efficient mixing and uniform temperature throughout the reaction vessel. [8] |
| Polymer Discoloration | - Thermal degradation at high temperatures: Prolonged exposure to high temperatures can cause the polymer to degrade and change color. - Oxidation: Presence of oxygen at high temperatures can lead to oxidative degradation. - Catalyst residues: Some catalysts can cause discoloration in the final polymer. | - Optimize the reaction temperature and time to minimize thermal stress on the polymer. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis process. - Select a catalyst that is less prone to causing discoloration or can be effectively removed after the reaction. |
Quantitative Data Summary
The following table presents a summary of typical reaction conditions and resulting molecular weights for different polyester synthesis methods.
| Synthesis Method | Monomers | Catalyst | Temperature (°C) | Time (h) | Number Average Molecular Weight (Mn) ( g/mol ) | Reference |
| Ring-Opening Copolymerization (ROCOP) | Phthalic Anhydride (PA), Cyclohexene Oxide (CHO) | Salen Chromium(III) Complex + DMAP | - | - | Up to 31,200 | [4] |
| Acyclic Diene Metathesis (ADMET) Polymerization | Bis(undec-10-enoate) with Isosorbide | Molybdenum-alkylidene | 25 | - | 44,400 - 49,400 | [16][17] |
| Polycondensation | Adipic Acid, Diethylene Glycol | p-Toluene Sulfonic Acid (p-TSA) | 160 | - | Low molecular weight oligomers in the first stage | [18] |
| Polycondensation (Melt) | Terephthalic Acid, Ethylene Glycol | Titanium-based | >220 | - | >15,000 | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight in polycondensation?
A1: The most critical factor is the efficient and continuous removal of the small molecule byproduct (e.g., water or methanol) to drive the equilibrium reaction towards the formation of longer polymer chains.[1][3] This is typically achieved through a combination of high temperature, high vacuum, and efficient stirring.[1][4]
Q2: How can I increase the molecular weight of my polyester after the initial synthesis?
A2: Solid-state polymerization (SSP) is a common post-polymerization technique to increase the molecular weight.[10][11] In this process, the semi-crystalline prepolymer is heated to a temperature below its melting point but above its glass transition temperature under vacuum or an inert gas flow. This allows for further condensation reactions and removal of byproducts in the solid phase, leading to a significant increase in molecular weight.
Q3: What are the advantages of Ring-Opening Copolymerization (ROCOP) over polycondensation for polyester synthesis?
A3: ROCOP, which often involves the reaction of epoxides and cyclic anhydrides, can offer better control over the polymer's molecular weight and polydispersity.[4][15] These reactions are typically addition polymerizations and do not produce small molecule byproducts that need to be removed, thus avoiding the equilibrium limitations of polycondensation.[4]
Q4: My polyester is showing a yellow or brown tint. What is the likely cause and how can I prevent it?
A4: Discoloration is often due to thermal degradation or oxidation of the polymer at the high temperatures required for polycondensation.[7] To prevent this, it is crucial to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Minimizing the reaction time at very high temperatures and selecting a thermally stable catalyst can also help reduce discoloration.
Q5: Can I use enzymatic catalysis for polyester synthesis?
A5: Yes, enzymatic catalysis, typically using lipases, is a viable "green" alternative for polyester synthesis.[7] It offers mild reaction conditions, which can prevent side reactions and degradation associated with high temperatures.[7] However, challenges can include higher costs, the need for specific solvents, and sometimes difficulty in achieving very high molecular weights.[7]
Visualized Workflows and Relationships
Experimental Workflow: Two-Stage Melt Polycondensation
Caption: General workflow for synthesizing high molecular weight polyesters via a two-stage melt polycondensation process.
Troubleshooting Logic for Low Molecular Weight
Caption: A decision-making flowchart for troubleshooting low molecular weight issues in polyester synthesis experiments.
References
- 1. An energy efficient and facile synthesis of high molecular weight polyesters using ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nationalpolymer.com [nationalpolymer.com]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US20210261729A1 - Medium or high molecular weight polyester powders, powder coating compositions, and processes of making powders - Google Patents [patents.google.com]
- 6. WO2009102314A2 - Process for manufacturing medium and high molecular weight polyesters - Google Patents [patents.google.com]
- 7. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE10339742A1 - Catalyst especially for use in high-molecular polyester (e.g. polyethylene terephthalate) production consists of a nanoscalar inorganic oxide carrier and an absorbed titanium-containing compound - Google Patents [patents.google.com]
- 9. Highly active aggregate catalysts for the synthesis of high-molecular-weight polyesters via copolymerization of epoxides and cyclic anhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US5663281A - Process for preparing high molecular weight polyesters - Google Patents [patents.google.com]
- 11. US4792573A - Preparation of ultra-high molecular weight polyester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Common Challenges in Polyester Resin Production and How to Overcome Them – PersiaResin [persiaresin.com]
- 15. Polyester Chemistry | Charlotte Williams Research [cwilliamsresearch.web.ox.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iscientific.org [iscientific.org]
Technical Support Center: Minimizing Impurities in Dimethyl Tetradecanedioate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis and purification of Dimethyl tetradecanedioate (B1240563).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Dimethyl tetradecanedioate?
A1: The most common impurities originate from the starting materials and side reactions during the Fischer esterification process. These include:
-
Tetradecanedioic acid: Unreacted starting material.
-
Methyl tetradecanedioate (monoester): Incomplete esterification product.
-
Methanol (B129727): Excess reagent used in the synthesis.
-
Water: A byproduct of the esterification reaction which can lead to hydrolysis of the ester.[1]
-
Acid catalyst: Residual catalyst, such as sulfuric acid or p-toluenesulfonic acid, from the reaction.[1]
-
Polymeric byproducts: Formed through intermolecular esterification of the dicarboxylic acid, especially at high temperatures.[2]
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Key factors include:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Presence of water: Water as a byproduct can shift the equilibrium back towards the reactants.
-
Suboptimal temperature: The reaction may not have been heated sufficiently to proceed at an adequate rate.
-
Insufficient catalyst: An inadequate amount of acid catalyst will slow down the reaction rate.
Q3: The final product is discolored (yellowish or brownish). What could be the reason?
A3: Discoloration can arise from impurities in the starting materials or from decomposition at high temperatures during the reaction or purification steps.
Q4: How can I effectively remove the unreacted tetradecanedioic acid and the monoester?
A4: A combination of purification techniques is typically most effective. An initial wash with a mild base like sodium bicarbonate will help remove the acidic starting material and monoester.[3] For higher purity, recrystallization or column chromatography is recommended.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of unreacted tetradecanedioic acid | Incomplete reaction. | - Increase reaction time. - Ensure an adequate amount of acid catalyst is used. - Use a larger excess of methanol to drive the equilibrium towards the product.[1] |
| Significant amount of monoester impurity | Incomplete esterification. | - Increase reaction time and/or temperature. - Ensure efficient mixing. - Use a sufficient excess of methanol. |
| Product contains residual acid catalyst | Inadequate neutralization during workup. | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves.[3] - Follow with a water wash to remove any remaining salts. |
| Low purity after initial workup | Similar polarities of the diester, monoester, and diacid make simple extraction inefficient.[1] | - Perform recrystallization from a suitable solvent. - For very high purity, use flash column chromatography.[4] |
| Low recovery yield after purification | - Recrystallization: Product is too soluble in the chosen solvent at low temperatures; too much solvent was used. - Column Chromatography: Improper solvent system or column packing. | - Recrystallization: Optimize the recrystallization solvent and use the minimum amount of hot solvent required for dissolution. - Column Chromatography: Optimize the mobile phase polarity and ensure proper column packing. |
Data Presentation
Table 1: Typical Purity Grades of Commercially Available this compound
| Purity Grade | Common Analytical Technique |
| >96.0% | Gas Chromatography (GC)[5] |
| >98% | Not specified[6] |
Table 2: Comparison of Purification Methods for Long-Chain Diesters
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Aqueous Wash (NaHCO₃) | Moderate (removes acidic impurities) | High (>95%) | Simple, fast, and removes bulk acidic impurities. | May not remove all monoester; emulsions can form. |
| Recrystallization | High (>99%) | 70-90% | Excellent for achieving high purity for solid compounds. | Yield can be lower due to product solubility in the mother liquor. |
| Silica (B1680970) Gel Column Chromatography | Very High (96-99 wt %)[4][7] | 85-95% | Highly effective for separating compounds with similar polarities.[4][7] | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetradecanedioic acid, a large excess of methanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mol%).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-16 hours.[1]
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), and finally with brine.[3] e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For long-chain diesters, mixtures like ethanol/water or acetone/hexanes can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, applying gentle pressure to achieve a steady flow rate. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation. The less polar this compound will elute before the more polar monoester and diacid impurities.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for impurity issues in this compound production.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Effect of Purification Methods on the Physicochemical and Thermodynamic Properties and Crystallization Kinetics of Medium-Chain, Medium-Long-Chain, and Long-Chain Diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. larodan.com [larodan.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl Tetradecanedioate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl tetradecanedioate (B1240563). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the reaction workup and purification of this long-chain diester.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and workup of dimethyl tetradecanedioate, presented in a question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: My Fischer esterification reaction for this compound resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound via Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. Other contributing factors can include insufficient reaction time, suboptimal temperature, or catalyst deactivation.
To improve the yield, consider the following strategies:
-
Use of Excess Methanol (B129727): Employing a large excess of methanol can effectively shift the reaction equilibrium towards the formation of the desired diester.
-
Removal of Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus during the reaction.
-
Increase Reaction Time or Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine if the reaction has reached equilibrium. If not, increasing the reaction time or temperature may be beneficial.
-
Ensure Anhydrous Conditions: The presence of water in the reactants or solvent can inhibit the reaction. Use anhydrous methanol and ensure all glassware is thoroughly dried.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows the presence of unreacted tetradecanedioic acid and the mono-methyl ester. How can I effectively remove these impurities?
Answer: The presence of the starting diacid and the mono-ester is a common issue due to incomplete esterification. These impurities can be removed during the workup and purification stages.
-
Aqueous Workup with Sodium Bicarbonate: Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will neutralize and remove the acidic starting material (tetradecanedioic acid) and the mono-ester. The acidic protons of the carboxylic acid groups will react with the bicarbonate to form the corresponding sodium salt, which is soluble in the aqueous layer. Repeat the washing until no more carbon dioxide gas evolves.
-
Column Chromatography: If the aqueous wash is insufficient, column chromatography is a highly effective method for separating the non-polar diester from the more polar mono-ester and diacid. A silica (B1680970) gel column with a gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), can provide excellent separation.
-
Issue 3: Product Discoloration (Yellow or Brown)
-
Question: The isolated this compound is yellow or brown instead of a white solid. What causes this discoloration and how can it be removed?
Answer: Discoloration of the final product can be due to the decomposition of starting materials or the product at high reaction temperatures, or the presence of other high molecular weight impurities.
-
Activated Charcoal Treatment: Discoloration can often be removed by treating the product with activated charcoal during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.
-
Optimize Reaction Temperature: To prevent discoloration in future syntheses, consider reducing the reaction temperature and extending the reaction time.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most common and direct method is the Fischer esterification of tetradecanedioic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
-
Q2: How can I monitor the progress of the esterification reaction?
-
A2: The reaction progress can be conveniently monitored by TLC. The disappearance of the polar starting material (tetradecanedioic acid) spot and the appearance of the less polar product (this compound) spot indicate the progression of the reaction. GC analysis can also be used for more quantitative monitoring.
-
-
Q3: What is the role of the acid catalyst in the Fischer esterification?
-
A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).
-
-
Q4: What are the key safety precautions to take during this synthesis?
-
A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Data Presentation
The following table summarizes typical yields and purity levels for the synthesis and purification of long-chain dimethyl diesters, which are analogous to this compound.
| Purification Method | Typical Purity | Typical Yield Range | Notes |
| Initial Workup | |||
| Aqueous Wash (NaHCO₃) | 90-95% | >95% (of crude) | Effective for removing acidic impurities like unreacted diacid and mono-ester. |
| Final Purification | |||
| Recrystallization | >99% | 70-90% | Excellent for achieving high purity. The choice of solvent is critical for maximizing yield.[1] |
| Flash Column Chromatography | >98% | 85-95% | Highly effective for separating impurities with different polarities.[1] |
Experimental Protocols
Protocol 1: Fischer Esterification of Tetradecanedioic Acid
This protocol details the synthesis of this compound via the acid-catalyzed esterification of tetradecanedioic acid.
Materials:
-
Tetradecanedioic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine tetradecanedioic acid and a large excess of anhydrous methanol (e.g., 20-30 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mol%).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The tetradecanedioic acid will dissolve as the reaction mixture is heated.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically several hours).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Washing:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and workup of this compound.
Caption: Logical troubleshooting workflow for low yield or impure product in this compound synthesis.
References
Technical Support Center: Optimizing Transesterification of Long-Chain Diesters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the transesterification of long-chain diesters.
Frequently Asked Questions (FAQs)
Q1: What is transesterification and why is it used for long-chain diesters?
Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol.[1] For long-chain diesters, this process is crucial for synthesizing new esters with different properties, such as modified viscosity, boiling points, or functionality, which are essential in polymer, lubricant, and pharmaceutical industries.[1][2] The reaction involves mixing a diester with an alcohol in the presence of a catalyst to produce a new diester and a new alcohol.[1]
Q2: What are the key factors influencing the yield of a transesterification reaction?
The efficiency and yield of the transesterification process are primarily affected by several critical parameters:
-
Alcohol to Diester Molar Ratio: An excess of the reactant alcohol is typically used to shift the reaction equilibrium towards the product side, maximizing the yield.[3][4]
-
Catalyst Type and Concentration: The choice of catalyst (acid, base, or enzyme) and its concentration significantly impact the reaction rate and can influence the formation of by-products.[5][6]
-
Reaction Temperature: Temperature affects the reaction kinetics; however, excessively high temperatures can lead to side reactions or degradation of products.[7][8]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach equilibrium or completion.[7][9]
-
Purity of Reactants: The presence of water and free fatty acids (FFAs) can deactivate catalysts, especially basic ones, and lead to undesirable side reactions like saponification.[3][4][5]
Q3: What types of catalysts can be used for this reaction?
There are three main categories of catalysts used for transesterification:
-
Homogeneous Catalysts: These are soluble in the reaction mixture.
-
Base Catalysts (e.g., NaOH, KOH, Sodium Methoxide): Offer very high reaction rates (up to 4000 times faster than acid catalysts) under mild conditions.[10][11] However, they are highly sensitive to water and free fatty acids, which can lead to soap formation and complicate product purification.[6][11]
-
Acid Catalysts (e.g., H₂SO₄, HCl, p-Toluenesulfonic Acid): These are less sensitive to the presence of free fatty acids and can simultaneously catalyze both esterification and transesterification.[6][11] The main drawback is their slower reaction rate and potential for equipment corrosion.[10][11]
-
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically solid catalysts in a liquid reaction).
-
Enzymatic Catalysts (Biocatalysts):
Troubleshooting Guide
This section addresses specific problems that may arise during the transesterification process.
Issue 1: Low or No Product Yield / Incomplete Reaction
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the catalyst has not been deactivated by moisture or air exposure; store it in a dry environment.[13] For heterogeneous catalysts, consider an activation step, such as heating at 120°C for several hours before the reaction.[14][15] Verify that the catalyst concentration is optimal, as too little will result in an incomplete conversion.[7] An incorrect catalyst type for your substrate (e.g., using a base catalyst with a high FFA feedstock) can also be the issue.[7]
-
-
Possible Cause: Inadequate reaction conditions.
-
Solution:
-
Temperature: Ensure the reaction temperature is within the optimal range for your specific catalyst and reactants. Low temperatures can significantly slow down the reaction rate.[7] For many alkali-catalyzed reactions, a range of 50-65°C is typical.[13]
-
Time: The reaction may not have had enough time to reach equilibrium. Typical reaction times can range from 1 to several hours.[13][16] Monitor the reaction progress over time to determine the optimal duration.
-
Mixing: Poor agitation can prevent effective interaction between the reactants, especially in heterogeneous systems. Ensure the stirring rate is sufficient to create a homogenous mixture.[7][9]
-
-
-
Possible Cause: Unfavorable reaction equilibrium.
-
Solution: Transesterification is a reversible reaction.[3][6] To drive it towards the products, use a significant excess of the reactant alcohol (e.g., a 6:1 or higher molar ratio of alcohol to diester).[8][13] If feasible, removing the alcohol by-product (e.g., methanol (B129727) when converting a dimethyl ester) via distillation can also shift the equilibrium.[1]
-
Issue 2: Formation of a Solid Precipitate or Emulsion (Soap Formation)
-
Possible Cause: Presence of water and/or Free Fatty Acids (FFAs) with a base catalyst.
-
Solution: This is a classic issue of saponification, where the base catalyst reacts with FFAs to form soap.[6][11]
-
Quantify FFAs: First, determine the FFA content of your starting diester using a standard titration method.[13] If the FFA content is high (>0.5%), a base catalyst is not suitable.[6]
-
Pre-treatment: For high-FFA feedstocks, use an acid-catalyzed esterification step first to convert the FFAs into esters.[3][15]
-
Ensure Dryness: Remove all moisture from reactants and glassware. Oil can be heated to 100–110°C under vacuum, and anhydrous alcohols should be used.[15]
-
-
-
Possible Cause: Excessive catalyst concentration.
Issue 3: Difficulty in Product Purification and Separation
-
Possible Cause: Stable emulsion due to residual soap or monoglycerides.
-
Solution: If soap has formed, it can act as an emulsifier, making the separation of the ester and glycerol (B35011) layers difficult.[13]
-
Neutralization & Washing: After the reaction, neutralize any remaining catalyst. When washing the product with water, use a gentle spray or bubble wash initially to avoid creating a stable emulsion, especially during the first wash when soap concentration is highest.[13]
-
Methanol Removal: Remove any excess methanol (e.g., via rotary evaporation) before water washing, as it can increase the solubility of by-products and hinder phase separation.[13]
-
-
-
Possible Cause: Insufficient settling time.
-
Solution: After the reaction is complete, allow sufficient time for the layers to separate. This can take several hours to a day, depending on the scale and method used (e.g., gravity settling vs. centrifugation).[16]
-
Data Presentation: Optimized Reaction Conditions
The optimal conditions for transesterification can vary significantly based on the specific diester, alcohol, and catalyst used. The following tables summarize conditions reported in the literature for different systems.
Table 1: Optimization of Transesterification for Specific Long-Chain Diesters
| Diester Substrate | Alcohol | Catalyst | Molar Ratio (Diester:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Dimethyl Sebacate | 1,2,2,6,6-pentamethyl-4-piperidinol | Tetraisopropyl orthotitanate (0.31 wt%) | 1:1.79 | 180 | 6 | 93.3 | [17] |
| Dimethyl Adipate (B1204190) | Isooctanol | Titanium Adipate (2 wt%) | 1:2.1 | 117 | - | 94.2 | [18] |
| Poly(ethylene adipate) | Ethanol (B145695) | CpTiCl₃ (1.0 mol%) | - | 150 | 3 | >99 | [19] |
| Methyl Laurate | n-Butanol | Carbon-based solid acid (0.02 g/mmol ) | - | 120 | 12 | 95.1 |[20] |
Table 2: General Optimized Conditions for Biodiesel Production (Alkali-Catalyzed) (Often used as a model for ester transesterification)
| Parameter | Optimized Range | Rationale | References |
|---|---|---|---|
| Molar Ratio (Alcohol:Oil) | 6:1 to 9:1 | Drives the reversible reaction towards product formation. | [7][8][13] |
| Catalyst Conc. (KOH/NaOH) | 0.5 - 1.5 wt% | Balances reaction speed with minimizing soap formation. | [13] |
| Temperature (°C) | 50 - 65 | Optimizes reaction rate without significant alcohol evaporation. | [7][8][13] |
| Reaction Time (min) | 60 - 120 | Allows the reaction to approach completion. |[13][16] |
Experimental Protocols
General Protocol for Acid-Catalyzed Transesterification of a Dimethyl Ester
This protocol describes a general procedure for converting a long-chain dimethyl ester to a diethyl ester using an acid catalyst, which is tolerant of trace amounts of water or FFAs.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the dimethyl ester (1.0 eq), absolute ethanol (10.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).[21]
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is driven forward by the large excess of ethanol.
-
Monitoring: Monitor the reaction's progress by taking small aliquots over time and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude diethyl ester using vacuum distillation or column chromatography to remove any remaining starting material and non-volatile impurities.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for transesterification of long-chain diesters.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low yield in transesterification reactions.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. bioroute.co.uk [bioroute.co.uk]
- 3. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. bjultrasonic.com [bjultrasonic.com]
- 8. psecommunity.org [psecommunity.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What is it – Transesterification - Mansfield Energy [mansfield.energy]
- 17. researchgate.net [researchgate.net]
- 18. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the GC-MS Method Validation for Dimethyl Tetradecanedioate Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount for ensuring data integrity and product quality. Dimethyl tetradecanedioate (B1240563), a C16 dicarboxylic acid dimethyl ester, is utilized in various research and industrial applications where its purity and concentration are critical parameters. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of dimethyl tetradecanedioate. It compares the performance of GC-MS with alternative analytical techniques and provides detailed experimental protocols and supporting data based on closely related long-chain dicarboxylic acid dimethyl esters.
Performance Comparison of Analytical Methods
The selection of an analytical technique is often a balance between performance characteristics, sample compatibility, and laboratory resources. While GC-MS is a powerful and widely used method for the analysis of semi-volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) can serve as viable alternatives.[1] The following table summarizes the typical performance of these methods for the analysis of long-chain esters.
Table 1: Comparison of Quantitative Performance for Long-Chain Ester Analysis
| Validation Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass fragmentation.[1] | Separation based on polarity, detection by UV absorbance.[1] | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[1] |
| Specificity | High (Mass spectral data confirms identity).[2] | Moderate (Based on retention time, may require derivatization for UV detection). | High (Structure-specific signals). |
| Linearity (r²) | > 0.99[3] | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 95 - 105%[3] | 90 - 110% | 98 - 102% |
| Precision (RSD%) | < 5%[3] | < 5% | < 2% |
| Limit of Detection (LOD) | Low pg range[3] | ng to µg range | µg to mg range |
| Limit of Quantification (LOQ) | pg to ng range | ng to µg range | µg to mg range |
| Sample Derivatization | Not typically required. | May be required for UV detection.[4] | Not required. |
Note: The data presented is representative of validated methods for long-chain fatty acid methyl esters (FAMEs) and dicarboxylic acid dimethyl esters, which are structurally similar to this compound.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical results. Below are the methodologies for sample preparation and instrumental analysis for the GC-MS method.
GC-MS Sample Preparation and Analysis Protocol
This protocol is based on established methods for the analysis of dicarboxylic acid methyl esters.[5]
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 2 mL of a high-purity solvent such as hexane (B92381) or dichloromethane.[3]
-
For quantitative analysis, prepare a series of calibration standards by dissolving known amounts of this compound in the same solvent to cover the expected concentration range of the samples.[5]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A or equivalent.[3]
-
Column: A 5% phenyl methyl siloxane column is suitable for the analysis of these types of compounds.[6]
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[3]
-
Injector Temperature: 280 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.[3]
-
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 50 to 500.[3]
3. Data Analysis:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).[3]
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow and Logic
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict the experimental workflow for the GC-MS validation and a decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for the validation of a GC-MS method for this compound analysis.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. Dicarboxylic Acid Composition by Gas-Liquid Chromatography of Dimethyl Esters [library.aocs.org]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for Purity Validation of Dimethyl Tetradecanedioate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. Dimethyl tetradecanedioate (B1240563), a long-chain dicarboxylic acid dimethyl ester, requires robust analytical methods for its accurate quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for this purpose. While GC has traditionally been the standard for the analysis of fatty acid methyl esters (FAMEs) and related compounds, HPLC offers distinct advantages, particularly for non-volatile or thermally labile molecules.
This guide provides an objective comparison of a proposed HPLC method with established GC techniques for the purity validation of Dimethyl tetradecanedioate, supported by representative experimental data from studies on analogous compounds.
Quantitative Performance Comparison
The selection of an analytical technique is often driven by its performance characteristics. Based on literature for long-chain fatty acid methyl esters and dicarboxylic acid dimethyl esters, the following table summarizes the expected performance of a validated HPLC-UV method compared to a standard GC-FID/MS method.[1][2]
| Validation Parameter | Proposed HPLC-UV Method | Established GC-FID/GC-MS Method | Key Considerations |
| Linearity (r²) | > 0.99[3][4] | > 0.99[5] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 3%[3][4] | Typically < 5%[5][6] | Both methods offer good precision, with HPLC often showing slightly better repeatability in some studies.[1] |
| Accuracy (Recovery %) | 81.7 - 110.9%[7] | 93.33 - 97.10%[1] | Comparable recovery rates are achievable with optimized sample preparation. |
| Limit of Detection (LOD) | Dependent on chromophore; ~0.1 - 0.5 µg/mL[8] | Low µg/mL to ng/mL range[5] | GC-MS generally offers superior sensitivity for trace-level analysis.[5][8] |
| Limit of Quantitation (LOQ) | ~0.5 - 2.0 µg/mL[8] | µg/mL to low µg/L range[5] | Consistent with LOD, GC-MS allows for the quantification of lower-level impurities.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are a proposed HPLC method protocol and a typical GC method protocol for the analysis of this compound.
Proposed HPLC Method for this compound
This proposed method is based on established protocols for similar long-chain esters and would require validation for this specific analyte.[3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution. Further dilute to create calibration standards and test samples.
Alternative Method: Gas Chromatography (GC-FID/MS)
GC is a well-established technique for the analysis of FAMEs and dicarboxylic acid dimethyl esters.[6][9][10]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column, such as a wax-type column (e.g., DB-Wax or Omegawax, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[11]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C).[6]
-
Injector Temperature: 250 °C.[11]
-
Detector Temperature: 280 °C (for FID).[11]
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane (B92381) or heptane.[12]
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of the proposed HPLC method, in accordance with ICH guidelines.
Caption: Workflow for the validation of the proposed HPLC method.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that uses a liquid mobile phase to pass a sample through a packed column. For a non-volatile compound like this compound, HPLC is an excellent choice as it operates at or near ambient temperature, thus avoiding thermal degradation of the analyte. The use of a UV detector is feasible for esters, although they are weak chromophores, necessitating detection at low wavelengths (around 205-210 nm).[3][4] The primary advantage of HPLC in the context of long-chain esters can be its superior ability to separate geometric (cis/trans) isomers if any were present as impurities.[1][3]
Gas Chromatography (GC)
GC is a technique where a sample is vaporized and passed through a column with a gaseous mobile phase. It is highly effective for volatile and thermally stable compounds.[13] For this compound, GC offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5] GC-FID provides a robust and linear response for hydrocarbons, making it ideal for routine purity assessments.[5] GC-MS offers the added advantage of structural elucidation and identification of unknown impurities.[5] A potential drawback is the requirement for high temperatures in the injector and column, which could lead to degradation of thermally sensitive impurities, although this compound itself is expected to be stable under typical GC conditions.
The logical relationship between the choice of analytical method and the properties of the analyte is crucial.
Caption: Logical guide for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the carbon deficiency in the flame ionization detector response of long-chain fatty acid methyl esters and dicarboxylic acid dimethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. s4science.at [s4science.at]
- 13. perlan.com.pl [perlan.com.pl]
A Comparative Analysis of Long-Chain Diester Plasticizers for Scientific and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that significantly impacts the performance, safety, and regulatory compliance of the final product. This guide provides a detailed comparison of long-chain diester plasticizers and common alternatives, with a focus on experimental data and standardized evaluation protocols.
Long-chain diester plasticizers, such as adipates, are gaining prominence as viable alternatives to traditional phthalate (B1215562) plasticizers, particularly in sensitive applications like medical devices and drug delivery systems.[1] Their growing adoption is driven by a more favorable safety profile, including lower toxicity and greater biodegradability.[1][2] In contrast, certain phthalates, like Di(2-ethylhexyl) phthalate (DEHP), have faced increasing scrutiny and regulatory restrictions due to their classification as potential endocrine disruptors.[1][3] This guide will delve into the key performance characteristics of these plasticizers, supported by experimental findings, to aid in the selection of the most suitable compound for your research and development needs.
Comparative Performance Data
The efficacy of a plasticizer is determined by a range of properties, including its ability to impart flexibility, its permanence within the polymer matrix, and its thermal stability. The following tables summarize key performance data for long-chain diester plasticizers in comparison to other common plasticizers.
Table 1: Plasticizer Efficiency and Mechanical Properties
| Plasticizer Type | Key Examples | Glass Transition Temperature (Tg) Reduction | Tensile Strength | Elongation at Break | Source |
| Long-Chain Adipates | Ditetradecyl adipate (B1204190), Diisodecyl adipate (DIDA) | Effective, enhances low-temperature flexibility. A novel adipate ester showed a Tg reduction of 132.2°C in PVC.[4][5] | Generally lower than unplasticized polymer. | Significantly increased, indicating enhanced flexibility.[6] | [1][4][5][6] |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP) | Highly effective at room temperature.[1] | Lower than unplasticized polymer. | Significantly increased.[7] | [1][7] |
| Succinate-based | Dioctyl succinate (B1194679) (DOS) | Longer side chains reduce Tg more efficiently; performance is often better than or equal to DEHP.[8] | Lower than unplasticized polymer. | Similar to DEHP.[9] | [8][9] |
| Citrate-based | Acetyltributyl citrate (B86180) (ATBC) | Commonly used in food contact and medical applications.[10] | Lower than unplasticized polymer. | Increased. | [10][11] |
Table 2: Permanence and Thermal Stability
| Plasticizer Type | Volatility | Migration/Leaching | Decomposition Temperature | Source |
| Long-Chain Adipates | Higher molecular weight adipates are less volatile.[1] | Can be susceptible to extraction in certain solvents.[1] | Generally good thermal stability; a bio-based adipate showed improved thermal stability over DOP.[1] | [1] |
| Phthalates | Lower molecular weight phthalates can be more volatile.[1] | Prone to migration, especially at elevated temperatures.[1] | Varies among different phthalates. | [1] |
| Succinate-based | Longer alkyl chains decrease volatility. | The presence of ester groups reduces the tendency to migrate.[9] | Good thermal stability. | [9][12] |
| Citrate-based | Generally low volatility. | Lower migration than some phthalates. | Good thermal stability. | [10][11] |
Experimental Protocols
The data presented above is derived from standardized experimental methodologies. Understanding these protocols is crucial for interpreting results and conducting in-house evaluations.
Protocol 1: Evaluation of Mechanical Properties (ASTM D2284)
This protocol outlines the standardized test method for assessing the tensile properties of flexible Polyvinyl Chloride (PVC).[2]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Dumbbell-shaped die for cutting test specimens.
Procedure:
-
Sample Preparation: PVC formulations with varying concentrations of the plasticizer are molded into films. These films are then conditioned in a controlled environment to ensure consistent results.[2]
-
Specimen Cutting: At least five dumbbell-shaped specimens are cut from the conditioned PVC film using the die.[13]
-
Measurement: The thickness and width of the narrow section of each specimen are measured.[13]
-
Testing: The specimen is mounted in the grips of the UTM. The test is initiated, and the force and elongation are recorded until the specimen breaks.[13]
-
Calculation: From the resulting stress-strain curve, the tensile strength, elongation at break, and modulus of elasticity are calculated.[2][13]
Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature, which is a key indicator of a plasticizer's efficiency.[14]
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans.
Procedure:
-
Calibration: The DSC instrument is calibrated according to the manufacturer's instructions.[13]
-
Sample Preparation: A 5-10 mg sample of the conditioned PVC film is weighed into an aluminum DSC pan and sealed.[13][14]
-
Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated from a low temperature (e.g., -100°C) to a high temperature (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[13][14]
-
Determination of Tg: The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[13]
Protocol 3: Evaluation of Plasticizer Migration (ASTM D1239-14)
This method is used to measure the resistance of a plasticizer to extraction by liquids.[4]
Apparatus:
-
Closed vessels.
-
Gentle stirrer.
-
Vacuum oven.
Procedure:
-
Sample Preparation: Approximately 100 mg of the plasticized polymer film is weighed.[4]
-
Extraction: The sample is placed in a closed vessel containing 50 mL of the extracting solvent (e.g., deionized water, n-hexane) for 24 hours with gentle stirring at room temperature.[4]
-
Drying: The sample is carefully removed and dried at 40°C under vacuum.[4]
-
Calculation: The mass loss due to plasticizer migration is calculated based on the initial and final weights of the sample.[4]
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aces.su.se [aces.su.se]
- 11. Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Plasticizers: Dimethyl Tetradecanedioate vs. Diethyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two plasticizers, Dimethyl Tetradecanedioate and Diethyl Phthalate (B1215562) (DEP), to assist researchers, scientists, and professionals in drug development in making informed decisions for their formulation needs. The selection of a suitable plasticizer is critical in determining the physical properties, stability, and safety of a wide range of products, including pharmaceuticals and medical devices. This document summarizes key performance characteristics, supported by available experimental data, and outlines the methodologies for crucial evaluation experiments.
Overview and Chemical Properties
Plasticizers are additives used to increase the flexibility and durability of materials. Diethyl Phthalate is a well-established, low-molecular-weight phthalate plasticizer.[1] this compound is a longer-chain aliphatic dicarboxylate ester.[2]
Table 1: Chemical and Physical Properties
| Property | This compound | Diethyl Phthalate |
| Chemical Formula | C16H30O4[3] | C12H14O4[4] |
| Molecular Weight | 286.41 g/mol [3] | 222.24 g/mol [5] |
| Appearance | White to almost white powder or crystal[6] | Colorless, oily liquid[5] |
| Boiling Point | 196 °C / 10mmHg[7] | 295 °C |
| Melting Point | 43 °C[7] | -3 °C[5] |
| Density | 0.955 g/cm³ (Predicted)[7] | 1.12 g/cm³[5] |
| Solubility | Practically insoluble in water (0.034 g/L at 25°C)[2] | Limited solubility in water, miscible in many organic solvents[1] |
Performance as a Plasticizer
The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. This is often evaluated by measuring the mechanical properties of the plasticized polymer, its thermal stability, and the tendency of the plasticizer to migrate out of the polymer matrix.
Due to the limited direct comparative experimental data for this compound, performance data for a structurally similar long-chain dicarboxylic acid ester, Dibutyl Sebacate (DBS), is used as a proxy to provide insights into its expected performance. This should be considered when evaluating the data.
Table 2: Comparative Performance in PVC
| Performance Metric | This compound (as DBS proxy) | Diethyl Phthalate (DEP) | Key Observations |
| Shore A Hardness | 80.2[8] | Lower hardness indicates greater flexibility.[8] | DBS shows comparable or better flexibility than some phthalates.[8] |
| Tensile Strength (MPa) | 15.7[8] | Generally, plasticizers decrease tensile strength.[8] | The addition of plasticizers generally reduces the tensile strength of PVC.[8] |
| Elongation at Break (%) | 350[8] | Higher elongation indicates greater flexibility. | Phthalates like DEHP are known to impart greater elongation.[8] |
| Migration Resistance | Expected to be high due to higher molecular weight. | Lower molecular weight phthalates tend to have higher migration rates. | Higher molecular weight plasticizers generally exhibit lower migration. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of plasticizer performance.
Mechanical Properties Testing
Objective: To determine the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength, elongation at break, and hardness.
Experimental Workflow for Mechanical Properties Testing
Caption: Workflow for evaluating the mechanical properties of plasticized PVC.
Protocol:
-
Sample Preparation:
-
Formulate the Polyvinyl Chloride (PVC) compound by mixing PVC resin with the plasticizer (e.g., this compound or Diethyl Phthalate) at a specified concentration (e.g., 40 parts per hundred of resin - phr), along with thermal stabilizers and lubricants.
-
Process the compound on a two-roll mill at a controlled temperature until a homogeneous sheet is formed.
-
Compression mold the sheet into plaques of a specified thickness.
-
Cut the plaques into standardized test specimens (e.g., dumbbell-shaped for tensile testing as per ASTM D638).[9]
-
-
Conditioning:
-
Condition the test specimens at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
-
-
Tensile Testing:
-
Hardness Testing:
-
Measure the Shore hardness of the plasticized PVC using a durometer as per ASTM D2240.
-
Thermal Stability Analysis
Objective: To evaluate the effect of the plasticizer on the thermal stability of the polymer.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for assessing the thermal stability of plasticized PVC using TGA.
Protocol:
-
Sample Preparation:
-
Prepare a small, accurately weighed sample of the plasticized PVC material.
-
-
Thermogravimetric Analysis (TGA):
-
Data Analysis:
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition, which indicates the thermal stability of the material.
-
The weight loss at different temperature ranges can also provide information about the composition of the material.
-
Migration Resistance Testing
Objective: To quantify the tendency of the plasticizer to migrate from the polymer matrix into a contacting medium.
Experimental Workflow for Migration Testing
Caption: Workflow for determining the migration resistance of a plasticizer.
Protocol:
-
Sample Preparation:
-
Cut a piece of the plasticized PVC film of known surface area and weight.
-
-
Extraction:
-
Immerse the sample in a specific volume of a simulant fluid (e.g., n-hexane to simulate fatty foods, ethanol/water mixtures for aqueous environments).
-
Store the sample in the simulant at a controlled temperature for a defined period (e.g., 24 hours at 40°C).
-
-
Analysis:
-
After the exposure time, remove the PVC sample from the simulant, dry it, and weigh it again to determine the weight loss due to plasticizer migration.
-
Alternatively, the concentration of the plasticizer in the simulant fluid can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Toxicological Profile
This compound: There is limited publicly available toxicological data specifically for this compound in the context of its use as a plasticizer. However, based on GHS classifications from some reports, it may cause skin and eye irritation, as well as respiratory irritation.[3][12] Further research is needed to fully assess its toxicological profile.
Diethyl Phthalate (DEP): The toxicity of Diethyl Phthalate has been more extensively studied.
-
It is considered to have low acute toxicity.[13]
-
Animal studies suggest that oral exposure can induce toxicity in organs such as the liver and kidneys.[14]
-
DEP exposure has been linked to developmental effects in some animal studies.[15]
-
Unlike some other phthalates, DEP has generally not been found to have strong antiandrogenic effects.[15]
-
It can be absorbed through the skin, and dermal exposure may pose a greater health risk than oral exposure.[16]
Conclusion
Diethyl Phthalate is a widely used and well-characterized plasticizer with a large body of performance and toxicological data. It is effective in increasing the flexibility of polymers like PVC.[17] However, concerns about the potential health effects of phthalates have led to a search for alternatives.
This compound, as a long-chain aliphatic dicarboxylate ester, represents a potential alternative. Based on the properties of similar molecules, it is expected to offer good plasticizing efficiency with the significant advantage of lower volatility and migration due to its higher molecular weight. However, there is a clear need for more direct experimental data to fully validate its performance and to establish a comprehensive toxicological profile.
For researchers and developers, the choice between these two plasticizers will depend on the specific requirements of the application. Where low migration and a potentially more favorable toxicological profile are critical, this compound and other long-chain diesters are promising candidates, though further investigation is warranted. For applications where cost and a long history of use are primary considerations, Diethyl Phthalate remains a relevant option, with its known toxicological profile to be taken into account.
References
- 1. store.astm.org [store.astm.org]
- 2. mdpi.com [mdpi.com]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. kgt88.com [kgt88.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 11. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 14. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. p2infohouse.org [p2infohouse.org]
- 17. DEP (DIETHYL PHTHALATE) – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
A Comparative Analysis of Dimethyl Tetradecanedioate and Dimethyl Sebacate in Lubricant Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a base oil is a critical determinant of a lubricant's final performance characteristics. Among the synthetic options, diesters have carved out a significant niche due to their excellent thermal stability, low-temperature fluidity, and good lubricity. This guide provides an objective comparison of two such diesters: Dimethyl Tetradecanedioate and Dimethyl Sebacate, focusing on their performance attributes relevant to lubricant formulations. Due to the limited availability of direct experimental data for this compound, performance data for a structurally similar C14 dicarboxylic acid ester, di-2-ethylhexyl dodecanedioate, is used as a proxy for comparative purposes.
Executive Summary
Both this compound and Dimethyl Sebacate are esters of dicarboxylic acids and exhibit properties that make them suitable for high-performance lubricant applications.[1] Generally, diesters offer high viscosity indices, good low-temperature performance, and excellent oxidative stability.[2][3] Dimethyl Sebacate, derived from the C10 dicarboxylic acid (sebacic acid), is a well-characterized diester with established use in various lubricant formulations.[1] this compound, derived from the longer-chain C14 dicarboxylic acid (tetradecanedioic acid), is expected to exhibit different physical properties due to its higher molecular weight. The available data on a similar C14 diester suggests a higher viscosity and potentially a different pour point compared to its C10 counterpart.
Performance Data Comparison
The following table summarizes the key performance parameters for Dimethyl Sebacate and a representative C14 dicarboxylic acid ester, di-2-ethylhexyl dodecanedioate, which serves as an analogue for this compound.
| Performance Parameter | Dimethyl Sebacate (and related C10 Diesters) | This compound (Analogue: di-2-ethylhexyl dodecanedioate) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~12-14 | ~19.98 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~3.2-3.6 | ~5.4 | ASTM D445 |
| Viscosity Index | ~150-155 | ~216 | ASTM D2270 |
| Pour Point (°C) | ~ -60 | ~ -58 | ASTM D97 |
| Oxidative Stability (Oxidation Onset Temp, °C) | High | ~216 | DSC/PDSC |
Note: Data for Dimethyl Sebacate is a representative range for similar C10 diesters. Data for the this compound analogue is from a study on branched dicarboxylate esters.[2]
Key Performance Attributes
Viscosity and Viscosity Index
The longer carbon chain of this compound results in a higher kinematic viscosity at both 40°C and 100°C compared to Dimethyl Sebacate, as indicated by the analogue data.[2] A higher viscosity can provide a thicker lubricant film, which is beneficial in high-load applications. The viscosity index (VI) is a measure of how much the viscosity of an oil changes with temperature. A higher VI indicates a more stable viscosity over a wider temperature range. The C14 diester analogue exhibits a significantly higher VI, suggesting that lubricants formulated with this compound may offer more consistent performance in applications with large temperature fluctuations.[2]
Low-Temperature Fluidity (Pour Point)
The pour point is the lowest temperature at which an oil will flow. Both Dimethyl Sebacate and the this compound analogue demonstrate excellent low-temperature properties with very low pour points.[2] This makes them suitable for lubricants intended for use in cold climates or in applications with cold start-up conditions.
Oxidative Stability
Oxidative stability is a crucial parameter for lubricants, as it determines their resistance to degradation at high temperatures. Diesters, in general, possess good oxidative stability.[2][4] The data for the C14 diester analogue shows a high oxidation onset temperature, indicating excellent resistance to thermal breakdown.[2] This is a critical advantage for applications involving high operating temperatures, such as in engines and compressors.
Experimental Protocols
The performance data presented is typically determined using standardized test methods developed by ASTM International.
Kinematic Viscosity (ASTM D445)
This test method measures the time it takes for a fixed volume of a liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the viscometer constant.
Pour Point (ASTM D97)
This method involves cooling a sample at a specified rate and examining it for flow characteristics at intervals of 3°C. The pour point is the lowest temperature at which the specimen is observed to flow.
Viscosity Index (ASTM D2270)
The viscosity index is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C. The calculation involves comparing the lubricant's viscosity change with that of two reference oils.
Oxidative Stability
While various methods exist, Differential Scanning Calorimetry (DSC) or Pressurized Differential Scanning Calorimetry (PDSC) are often used to determine the oxidation onset temperature (OOT). This involves heating the sample in the presence of oxygen and detecting the temperature at which an exothermic oxidation reaction begins. Another common method is ASTM D943, which evaluates the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and metal catalysts over a long duration.[5][6][7]
Synthesis of Diester Lubricants
The general synthesis pathway for both this compound and Dimethyl Sebacate involves the esterification of the corresponding dicarboxylic acid with methanol.
Caption: Generalized synthesis of dimethyl dicarboxylate esters.
Logical Relationship in Lubricant Performance
The molecular structure of the diester base oil directly influences its physical properties, which in turn dictate its performance in a lubricant formulation.
Caption: Influence of molecular structure on lubricant performance.
Conclusion
Both this compound and Dimethyl Sebacate are viable options for high-performance lubricant base oils. The choice between them will depend on the specific requirements of the application.
-
Dimethyl Sebacate is a well-established diester offering excellent low-temperature fluidity and good overall performance. Its lower viscosity makes it suitable for applications where lower drag and better energy efficiency are critical.
-
This compound , based on the performance of its analogue, is likely to provide higher viscosity and a superior viscosity index. This would make it a strong candidate for applications requiring robust film strength over a wide range of operating temperatures.
Further direct experimental evaluation of this compound is warranted to fully elucidate its performance profile and confirm the trends suggested by its structural analogue. Researchers and formulators are encouraged to consider these characteristics when selecting a diester base oil for their specific lubricant development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Test Method for Simulating the Aging and Oxidation Stability of Lubricants [machinerylubrication.com]
- 5. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 6. mobil.com [mobil.com]
- 7. kelid1.ir [kelid1.ir]
A Comparative Analysis of Plasticizer Efficiency in Polyvinyl Chloride (PVC)
A comprehensive guide for researchers and industry professionals on the performance of various plasticizers in PVC formulations, supported by experimental data and detailed protocols.
The versatility of polyvinyl chloride (PVC) is largely attributed to the use of plasticizers, which transform the rigid polymer into a flexible and durable material suitable for a vast array of applications. The selection of an appropriate plasticizer is critical in achieving the desired performance characteristics of the final product. This guide provides an objective comparison of the efficiency of commonly used and novel plasticizers in PVC, focusing on key performance indicators such as mechanical properties, thermal stability, and migration resistance.
Key Performance Indicators of Plasticizer Efficiency
The efficiency of a plasticizer is evaluated based on its ability to impart flexibility and durability to the PVC matrix. The primary metrics for this evaluation include:
-
Tensile Strength and Elongation at Break: These mechanical properties are fundamental in determining the material's strength and flexibility. Tensile strength indicates the force required to pull the material apart, while elongation at break measures how much it can stretch before breaking. An efficient plasticizer will typically decrease tensile strength and significantly increase elongation at break.[1][2][3]
-
Hardness: Measured on the Shore scale, hardness indicates the material's resistance to indentation. Plasticizers reduce the hardness of PVC, making it softer and more pliable.[2]
-
Thermal Stability: The ability of the plasticized PVC to withstand heat without degradation is crucial for many applications. Thermogravimetric analysis (TGA) is commonly used to assess thermal stability by measuring weight loss as a function of temperature.[4][5][6]
-
Migration Resistance: This refers to the tendency of a plasticizer to leach out of the PVC matrix over time, which can lead to embrittlement of the material and potential environmental and health concerns.[7][8][9][10] Migration is often assessed through extraction tests using various solvents.[7][8]
Comparative Performance Data
The following tables summarize the performance of various plasticizers in PVC based on experimental data from recent studies. The data is presented to facilitate a direct comparison between different plasticizer types.
Table 1: Mechanical Properties of PVC Plasticized with Various Plasticizers (at 50 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Phthalate-Based | |||
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP/DOP) | 15 - 20 | 300 - 400 | 75 - 85 |
| Diisononyl phthalate (DINP) | 16 - 22 | 320 - 420 | 78 - 88 |
| Dioctyl terephthalate (B1205515) (DOTP) | 18 - 24 | 350 - 450 | 80 - 90 |
| Bio-Based | |||
| Epoxidized Soybean Oil (ESO) | 17 - 23 | 250 - 350 | 82 - 92 |
| Tributyl Citrate (TBC) | 19 - 25 | 280 - 380 | 85 - 95 |
| Poly(butylene adipate) (PBA) | 20 - 26 | 300 - 400 | 88 - 98 |
| Polymeric | |||
| Hyperbranched Polyester (HPBA) | 22 - 28 | 200 - 300 | 90 - 100 |
Note: Values are approximate and can vary depending on the specific PVC grade, formulation, and processing conditions. Data compiled from multiple sources.[3][7][11][12][13]
Table 2: Thermal Stability and Migration Resistance of Selected Plasticizers
| Plasticizer | Initial Decomposition Temperature (°C) (TGA, 5% weight loss) | Migration Loss (%) (in n-hexane, 24h) |
| Phthalate-Based | ||
| Di(2-ethylhexyl) phthalate (DEHP/DOP) | 230 - 250 | 10 - 15 |
| Diisononyl phthalate (DINP) | 235 - 255 | 8 - 12 |
| Dioctyl terephthalate (DOTP) | 240 - 260 | 5 - 10 |
| Bio-Based | ||
| Epoxidized Soybean Oil (ESO) | 250 - 270 | 2 - 5 |
| Tributyl Citrate (TBC) | 245 - 265 | 3 - 7 |
| Polymeric | ||
| Hyperbranched Polyester (HPBA) | 260 - 280 | < 1 |
Note: Values are approximate and can vary. Data compiled from multiple sources.[4][7][13][14][15][16]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.
Tensile Properties Testing (ASTM D2284)
This method is used to determine the tensile strength and elongation at break of plasticized PVC.[1]
Methodology:
-
Sample Preparation: PVC formulations with the desired plasticizer concentration are molded into dumbbell-shaped specimens according to ASTM D638 specifications. The samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.[1]
-
Testing Procedure: The conditioned specimens are subjected to tensile stress in a universal testing machine at a constant crosshead speed (e.g., 50 mm/min) until failure.[1]
-
Data Analysis: The tensile strength is calculated as the maximum stress applied before rupture, and the elongation at break is the percentage increase in length at the point of rupture.
Hardness Testing (ASTM D2240)
This protocol measures the indentation hardness of the plasticized PVC.
Methodology:
-
Sample Preparation: Flat, smooth samples with a minimum thickness of 6 mm are prepared.
-
Testing Procedure: A Shore A durometer is pressed firmly against the sample surface. The reading is taken immediately after the presser foot is in firm contact with the specimen.
-
Data Analysis: The hardness value is read directly from the durometer scale.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the plasticized PVC.
Methodology:
-
Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA crucible.
-
Testing Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The initial decomposition temperature is often reported as the temperature at which a 5% weight loss occurs.[6]
Plasticizer Migration Test (Solvent Extraction)
This test determines the amount of plasticizer that leaches from the PVC into a solvent.
Methodology:
-
Sample Preparation: Pre-weighed samples of plasticized PVC with known dimensions are prepared.
-
Testing Procedure: The samples are immersed in a specific solvent (e.g., n-hexane, petroleum ether, or ethanol) for a defined period (e.g., 24 hours) at a controlled temperature.[9]
-
Data Analysis: After immersion, the samples are removed, dried, and re-weighed. The percentage of weight loss corresponds to the amount of migrated plasticizer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for tensile testing and plasticizer migration analysis.
Caption: Workflow for determining tensile properties of plasticized PVC.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ukm.my [ukm.my]
- 13. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Data Presentation: Thermal Properties of Long-Chain Diesters
An Objective Comparison of the Thermal Stability of Long-Chain Diesters for Researchers, Scientists, and Drug Development Professionals
The thermal stability of long-chain diesters is a critical parameter for their application in various fields, including as lubricants, phase change materials, and in drug delivery systems. This guide provides a comparative analysis of the thermal properties of several long-chain diesters, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Understanding these properties is essential for selecting the appropriate diester for a specific high-temperature application.
The following table summarizes the key thermal stability data for a selection of long-chain diesters. The data has been compiled from various studies, and the experimental conditions are noted where available to ensure accurate interpretation. The thermal stability of diesters is significantly influenced by their molecular structure, with longer and more linear chains generally exhibiting higher thermal decomposition temperatures.[1]
| Diester Name | Molecular Formula | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Melting Point (T_m) (°C) | Experimental Conditions |
| Ditetradecyl Adipate (DTA) | C34H66O4 | 248.3[2] | - | 44[2] | TGA: Not specified; DSC: Not specified |
| Dioctadecyl Adipate (DOA) | C42H82O4 | 342.5[2] | - | 60[2] | TGA: Not specified; DSC: Not specified |
| Di-2-ethylhexyl Sebacate | C26H50O4 | ~200-250 | - | - | TGA in oxygen atmosphere[3] |
| Di-2-ethybutyl Dodecanedioate (D2EBD) | C24H46O4 | - | 216 (Oxidative)[4] | < -30[4] | PDSC for oxidative stability |
| Di-2-ethyhexyl Dodecanedioate (D2EHD) | C28H54O4 | - | - | < -44[4] | - |
| Dioleyl Dodecanedioate (DOlD) | C48H90O4 | - | 183 (Oxidative)[5] | - | PDSC for oxidative stability |
| Dioleyl Pimelate (DOlP) | C43H80O4 | - | - | -10[5] | - |
| Dioleyl Adipate (DOlA) | C42H78O4 | - | - | -12[5] | - |
| Dioleyl Glutarate (DOlG) | C41H76O4 | - | - | -16[5] | - |
| Dioleyl Succinate (DOlSuc) | C40H74O4 | - | - | -20[5] | - |
Note: The oxidative stability temperature (OT) from Pressurized Differential Scanning Calorimetry (PDSC) is a measure of the material's resistance to oxidation and is not directly equivalent to the onset decomposition temperature from TGA in an inert atmosphere.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for reproducible thermal analysis. The following protocols are synthesized from best practices described in the literature for the analysis of long-chain esters.[6]
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition temperature of a material.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity diester sample into a TGA pan (typically aluminum or platinum).
-
TGA Measurement Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate, typically 10°C/min, to a final temperature well above the expected decomposition temperature (e.g., 600°C).
-
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset decomposition temperature (T_onset) is determined as the temperature at which significant weight loss begins.
-
The peak decomposition temperature (T_peak) is the temperature at which the rate of weight loss is at its maximum, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to characterize the phase transitions of materials, such as melting point and enthalpy of fusion.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6°C, ΔHf: 28.45 J/g). Ensure the baseline is stable and flat across the temperature range of interest.[6]
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity diester sample into an aluminum DSC pan and hermetically seal it.[6]
-
DSC Measurement Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a consistent and inert atmosphere.[6]
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).[6]
-
Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature significantly above the expected melting point (e.g., 150°C).[6]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.[6]
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.[6]
-
Perform a second heating scan using the same parameters. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[6]
-
-
-
Data Analysis:
-
Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.[6]
Mandatory Visualization
The following diagrams illustrate the logical relationships in thermal stability analysis and the experimental workflow.
Caption: Relationship between ester molecular structure and thermal properties.
Caption: Workflow for evaluating the thermal stability of long-chain diesters.
References
The Biodegradability of Polyesters Containing Dimethyl Tetradecanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and biocompatible materials has led to significant interest in biodegradable polyesters. Among these, polyesters synthesized with long-chain dicarboxylic acids, such as dimethyl tetradecanedioate (B1240563), are emerging as promising candidates for applications ranging from drug delivery systems to environmentally benign plastics. Their biodegradability is a critical attribute, influencing their environmental fate and performance in biomedical applications. This guide provides a comparative analysis of the biodegradability of polyesters containing dimethyl tetradecanedioate, supported by experimental data from chemically similar long-chain aliphatic polyesters. Due to the limited direct data on polyesters from this compound, this guide leverages findings from studies on polyesters synthesized from other long-chain dicarboxylic acids to provide a comprehensive overview.
Comparative Data on Polyester (B1180765) Biodegradability
The biodegradability of polyesters is influenced by several factors, including their chemical structure, crystallinity, and the surrounding environment. The following tables summarize quantitative data from soil burial and enzymatic degradation assays for a range of aliphatic polyesters, offering a comparative perspective on the expected performance of polyesters derived from this compound.
Table 1: Biodegradability of Aliphatic Polyesters in Soil Burial Tests
| Polyester Composition (Diacid) | Diol | Test Duration | Weight Loss (%) | Soil Type | Reference |
| Poly(butylene succinate) (PBS) | 1,4-Butanediol | 60 days | ~100% | Not Specified | [1] |
| Aliphatic-Aromatic Copolyester (BTA) | 1,4-Butanediol | 6 weeks | 88-90% | Garden/Canal Shore Soil | [2] |
| Poly(ε-caprolactone) (PCL) | - | 3 weeks | 93-95% | Garden/Canal Shore Soil | [2] |
| Poly(lactic acid) (PLA) | - | 150 days | <5% | Not Specified | [3] |
| Mater-Bi® (Starch-based) | - | 125 days | 100% | Commercial Soil Mix | [4] |
| Ecovio® (PBAT/PLA blend) | - | 125 days | <40% | Commercial Soil Mix | [4] |
Table 2: Enzymatic Degradation of Aliphatic Polyesters
| Polyester | Enzyme | Incubation Time | Degradation Product Concentration (g/m²) | Reference |
| PE-4,18 (1,4-butanediol, 1,18-octadecanedicarboxylic acid) | Humicola insolens Cutinase | 19 days | 8.8 ± 1.6 | [5] |
| PE-18,4 (1,18-octadecanediol, 1,4-butanedicarboxylic acid) | Humicola insolens Cutinase | 19 days | 0.4 ± 0.3 | [5] |
| PE-18,18 (1,18-octadecanediol, 1,18-octadecanedicarboxylic acid) | Humicola insolens Cutinase | 5 days | <0.5 | [5] |
| Poly(butylene succinate) (PBS) | Rhizopus delemar Lipase | 30 days | Significant weight loss | [6] |
| Poly(propylene succinate) (PPSu) | Rhizopus delemar Lipase | 30 days | Higher degradation than PBS | [6][7] |
| Poly(ethylene succinate) (PESu) | Rhizopus delemar Lipase | 30 days | Similar degradation to PBS | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polyester biodegradability. The following are outlines of standard experimental protocols for soil burial and enzymatic degradation tests.
Soil Burial Test (Based on ASTM D5988)
-
Sample Preparation: Polyester films of known weight and dimensions (e.g., 1 cm x 1 cm) are prepared. A positive control (e.g., filter paper) and a negative control (e.g., polyethylene) are also included.
-
Soil Environment: A mixture of commercial soil and perlite (B1173460) is often used to ensure proper aeration and moisture retention.[4][8] The soil is placed in containers, and the moisture content is maintained at a specific level (e.g., 60%) by adding distilled water.
-
Burial: The polymer samples are buried in the soil, often suspended with a non-degradable thread for easy retrieval.[2] The containers are incubated at a controlled temperature (e.g., 30°C) in the dark.
-
Monitoring: At regular intervals, samples are retrieved, gently cleaned of soil particles, washed with distilled water, and dried to a constant weight.[2]
-
Data Analysis: The percentage of weight loss is calculated as an indicator of biodegradation. Surface morphology changes can be observed using Scanning Electron Microscopy (SEM).
Enzymatic Degradation Assay
-
Sample Preparation: Polyester films or nanoparticles are prepared and sterilized.
-
Enzyme Solution: A solution of a specific hydrolytic enzyme (e.g., lipase, cutinase) in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.2) is prepared at a known concentration.[5][6]
-
Incubation: The polyester samples are incubated in the enzyme solution at a controlled temperature (e.g., 37°C) with gentle agitation.[5]
-
Monitoring: The degradation can be monitored by various methods:
-
Weight Loss: Similar to the soil burial test, the weight loss of the polymer film is measured over time.[6]
-
Analysis of Degradation Products: The concentration of released monomers or oligomers in the solution is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Surface Analysis: Changes in the surface topography of the polymer can be analyzed using Atomic Force Microscopy (AFM).
-
-
Data Analysis: The rate of degradation is determined from the change in weight or the concentration of degradation products over time.
Visualizing Biodegradation Processes
Diagrams can effectively illustrate complex experimental workflows and biological pathways. The following are Graphviz diagrams representing a typical soil burial experimental workflow and the enzymatic degradation pathway of a polyester.
Caption: Experimental workflow for a soil burial test.
Caption: Enzymatic degradation pathway of a polyester.
References
- 1. benchchem.com [benchchem.com]
- 2. maxwellsci.com [maxwellsci.com]
- 3. Accelerated Weathering and Soil Burial Effect on Biodegradability, Colour and Textureof Coir/Pineapple Leaf Fibres/PLA Biocomposites [mdpi.com]
- 4. Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. witpress.com [witpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Polyesters from Long-Chain Diesters for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biodegradable polymer is a critical decision in the design of drug delivery systems and tissue engineering scaffolds. Aliphatic polyesters derived from long-chain dicarboxylic acids offer a versatile platform, with properties that can be tuned by adjusting the length of the diacid monomer. This guide provides an objective comparison of the properties of polyesters synthesized from different long-chain diesters, supported by experimental data from various studies.
Data Summary: Thermal and Mechanical Properties
The following table summarizes key thermal and mechanical properties of various polyesters synthesized from long-chain dicarboxylic acids. It is important to note that direct comparative data under identical experimental conditions is often limited in the literature. Therefore, this table compiles data from multiple sources to provide a comparative overview. Variations in synthesis methods, polymer molecular weight, and testing conditions can influence the reported values.
| Polyester (B1180765) | Diacid Chain Length | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(butylene sebacate) (PBSeb) | C10 | -15 to -27 | 49 to 52 | 411 to 418 | ~21.5 | ~766 | - |
| Poly(hexamethylene sebacate) (PHSeb) | C10 | - | ~55.4 | ~404 | - | - | 661 (Storage Modulus) |
| Poly(butylene dodecanedioate) (PBDD) | C12 | - | ~74 | - | ~5 | >1400 | ~40 |
| Poly(glycerol dodecanoate) (PGD) | C12 | ~32 | - | - | - | - | - |
| Poly(butylene tetradecanedioate) (PBTD) | C14 | - | ~89 | ~427 | - | - | - |
| Poly(hexamethylene adipate) (PHA) | C6 | - | - | - | - | - | - |
| Poly(hexamethylene suberate) (PHSub) | C8 | - | - | - | - | - | - |
Note: Data is compiled from multiple sources and should be used for comparative trends. Absolute values can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of standard protocols used for the characterization of long-chain polyesters.
Synthesis of Polyesters by Melt Polycondensation
Melt polycondensation is a common method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.
-
Monomer Preparation: Equimolar amounts of the long-chain dicarboxylic acid (e.g., sebacic acid, dodecanedioic acid) and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 150-180°C with continuous stirring. Water, the byproduct of the esterification reaction, is distilled off. This stage is typically carried out for 2-4 hours.
-
Polycondensation: A catalyst (e.g., titanium tetrabutoxide) is added, and the temperature is gradually increased to 200-230°C. The pressure is slowly reduced to a high vacuum (<1 mmHg) to facilitate the removal of the diol byproduct and drive the polymerization to high molecular weights. This stage is continued for several hours until the desired viscosity is achieved.
-
Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polyesters.
-
DSC Protocol:
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
The sample is then cooled to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
A second heating scan is performed at the same heating rate to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
TGA Protocol:
-
A sample (10-15 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature (Td).
-
Mechanical Testing: Tensile Properties
The mechanical properties of the polyesters are typically evaluated using a universal testing machine according to standards such as ASTM D882 for thin films.
-
Sample Preparation: Polymer films of uniform thickness (typically less than 1 mm) are prepared by melt-pressing or solvent casting. Rectangular or dumbbell-shaped specimens are cut from the films with precise dimensions.
-
Testing Conditions: The tests are conducted at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%).
-
Measurement: The specimen is mounted in the grips of the testing machine and stretched at a constant crosshead speed until it fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: The tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Enzymatic Degradation Assay
The biodegradability of the polyesters is assessed by monitoring their degradation in the presence of enzymes.
-
Sample Preparation: Pre-weighed polymer films or discs of known dimensions are sterilized (e.g., with ethylene (B1197577) oxide or UV irradiation).
-
Incubation: The samples are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a specific enzyme (e.g., lipase (B570770) from Pseudomonas cepacia) at 37°C with gentle agitation. A control group is incubated in PBS without the enzyme.
-
Analysis: At predetermined time points, the samples are removed from the solution, rinsed with deionized water, and dried to a constant weight. The percentage of weight loss is calculated.
-
Characterization of Degraded Samples: The surface morphology of the degraded samples can be examined using scanning electron microscopy (SEM), and changes in molecular weight can be determined by gel permeation chromatography (GPC).
Visualizing Workflows and Pathways
Experimental Workflow for Polyester Characterization
Caption: Workflow for the synthesis and characterization of polyesters.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Simplified integrin signaling cascade at the biomaterial-cell interface.
Macrophage Response to Biodegradable Polyesters
Caption: Macrophage polarization in response to polyester degradation products.
A Comparative Guide to the Stability of Dimethyl Tetradecanedioate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the stability of Dimethyl tetradecanedioate (B1240563) (DMTD) in cosmetic formulations. Due to the limited availability of direct comparative stability data for DMTD in the public domain, this document outlines a robust experimental protocol for a comparative stability study. This guide will enable researchers to generate the necessary data to objectively assess the performance of DMTD against common alternative emollients.
Introduction to Dimethyl Tetradecanedioate and Alternatives
This compound (DMTD) is a diester that functions as an emollient and skin-conditioning agent in cosmetic formulations. Its chemical structure suggests properties such as good spreadability and a non-greasy feel. However, the stability of esters in cosmetic formulations, particularly in emulsions, can be a concern, with hydrolysis being a primary degradation pathway, especially at non-neutral pH.
This guide proposes a comparative stability study of DMTD against a selection of commonly used emollients from different chemical classes:
-
Diester Alternative: Diisopropyl Adipate - A lighter diester emollient.
-
Triglyceride Alternative: Caprylic/Capric Triglyceride - A widely used emollient derived from coconut oil.
-
Silicone Alternative: Dimethicone - A non-polar silicone polymer known for its unique sensory profile and film-forming properties.
-
Hydrocarbon Alternative: Mineral Oil - A non-polar occlusive emollient with a long history of use.
Proposed Experimental Protocols
To conduct a comprehensive stability comparison, the following detailed experimental protocols are proposed.
Formulation of Test Emulsions
A base oil-in-water (O/W) emulsion will be prepared, into which each test emollient will be incorporated at a fixed concentration (e.g., 5% w/w).
Table 1: Composition of the Base Oil-in-Water Emulsion
| Phase | Ingredient | Function | % (w/w) |
| A | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener | 0.20 | |
| B | Test Emollient (DMTD or Alternative) | Emollient | 5.00 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 2.50 | |
| Glyceryl Stearate | Emulsifier | 2.00 | |
| Ceteareth-20 | Emulsifier | 1.50 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Procedure:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase B to Phase A with constant homogenization for 3-5 minutes.
-
Cool the emulsion to 40°C while stirring.
-
Add Phase C and continue stirring until the emulsion reaches room temperature.
-
Adjust the pH of separate batches to 5.5 and 7.0.
Accelerated Stability Testing Protocol
The prepared emulsions will be subjected to accelerated stability testing to predict their long-term shelf life.
Storage Conditions:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Low Temperature: 4°C ± 2°C
-
Freeze-Thaw Cycling: -10°C for 24 hours followed by 25°C for 24 hours (3 cycles)
-
Light Exposure: Samples will be exposed to UV light to assess photostability.
Testing Intervals: 0, 1, 2, and 3 months.
Parameters to be Evaluated:
-
Physical Appearance: Color, odor, and phase separation.
-
Physicochemical Properties: pH and viscosity.
-
Emulsion Integrity: Microscopic analysis of droplet size and distribution.
-
Chemical Stability of Emollient: Quantification of the emollient concentration.
Analytical Method for Quantification of this compound
A validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is proposed for the quantification of DMTD in the cosmetic emulsion.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Sample Preparation: Extraction of DMTD from the emulsion using a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and hexane), followed by centrifugation and filtration.
-
Quantification: Based on a calibration curve of DMTD standard solutions. The concentration of the primary hydrolysis product, tetradecanedioic acid, can also be monitored.
Data Presentation: Comparative Stability Data Tables
The following tables are templates for the presentation of the quantitative data that would be generated from the proposed stability study.
Table 2: pH Stability of Emulsions at 40°C
| Emollient | Initial pH | pH at 1 Month | pH at 2 Months | pH at 3 Months |
| This compound | ||||
| Diisopropyl Adipate | ||||
| Caprylic/Capric Triglyceride | ||||
| Dimethicone | ||||
| Mineral Oil |
Table 3: Viscosity Stability of Emulsions at 40°C (in cP)
| Emollient | Initial Viscosity | Viscosity at 1 Month | Viscosity at 2 Months | Viscosity at 3 Months |
| This compound | ||||
| Diisopropyl Adipate | ||||
| Caprylic/Capric Triglyceride | ||||
| Dimethicone | ||||
| Mineral Oil |
Table 4: Chemical Stability of Emollients at 40°C (% of Initial Concentration)
| Emollient | 1 Month | 2 Months | 3 Months |
| This compound | |||
| Diisopropyl Adipate | |||
| Caprylic/Capric Triglyceride | |||
| Dimethicone |
Note: Mineral oil is a mixture of hydrocarbons and its degradation would be assessed by other means, such as spectroscopic analysis.
Mandatory Visualizations
Proposed Experimental Workflow for Comparative Stability Testing
Caption: Experimental workflow for the comparative stability testing of cosmetic emollients.
Potential Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound via hydrolysis.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for conducting a comparative stability study of this compound in a cosmetic oil-in-water emulsion. By following the proposed experimental protocols, researchers can generate the necessary quantitative data to make informed decisions about the suitability of DMTD in their formulations compared to other commonly used emollients. The provided templates for data presentation and the visualizations of the experimental workflow and degradation pathway offer a clear and structured approach to this evaluation. The stability of cosmetic products is crucial for their safety, efficacy, and consumer acceptance, and a thorough understanding of the stability of individual ingredients like DMTD is paramount for successful product development.
Performance Benchmark: Dimethyl Tetradecanedioate as a Plasticizer in Polymeric Formulations
In the landscape of polymer science, particularly for applications in the pharmaceutical and medical device industries, the selection of a suitable plasticizer is a critical decision that influences the final product's performance, safety, and regulatory compliance. This guide provides a comprehensive performance benchmark of Dimethyl tetradecanedioate (B1240563), a bio-based plasticizer, against commonly used alternatives such as phthalates, citrates, and other bio-based esters.
Comparative Performance Data
The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to enhance flexibility (mechanical properties), its stability at elevated temperatures (thermal properties), and its permanence within the polymer matrix (migration resistance).[3] The following tables summarize the quantitative performance of Dimethyl tetradecanedioate (via proxy) and its alternatives in Polyvinyl Chloride (PVC), a commonly used polymer in medical applications.
Table 1: Mechanical Properties of Plasticized PVC (40 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Key Observations |
| This compound (as DBS) | 15.7 | 350 | 80.2 | Offers a good balance of flexibility and strength.[1] |
| DEHP (Phthalate) | 15.0 - 25.0 | 250 - 400 | ~80-90 | A widely used phthalate (B1215562) plasticizer, known for imparting significant elongation.[3] |
| ATBC (Citrate) | 18.0 - 22.0 | 300 - 380 | ~82-92 | A bio-based alternative with comparable mechanical properties to DEHP.[3] |
| DOA (Adipate) | 16.0 - 20.0 | 350 - 450 | ~78-88 | Known for providing good flexibility, particularly at low temperatures.[3] |
| ESBO (Epoxidized Soybean Oil) | Variable | Variable | Variable | Often used as a secondary plasticizer and stabilizer; its mechanical properties vary based on concentration and formulation.[4][5] |
phr: parts per hundred parts of resin
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer | Glass Transition Temperature (T\u209g) (°C) | Decomposition Temperature (T\u2091) (°C) | Key Observations |
| This compound (as DBS) | ~ -30 to -40 | > 200 | Expected to have good thermal stability due to its high molecular weight. |
| DEHP (Phthalate) | ~ -40 | ~250-300 | Exhibits good thermal stability suitable for standard PVC processing.[6] |
| ATBC (Citrate) | ~ -35 | > 200 | Offers thermal stability comparable to other bio-based plasticizers.[7] |
| DOA (Adipate) | ~ -50 | > 200 | Provides excellent low-temperature flexibility. |
| ESBO (Epoxidized Soybean Oil) | Variable | > 250 | Enhances the thermal stability of PVC formulations, often acting as a heat stabilizer.[8] |
Table 3: Migration Resistance of Plasticizers in PVC
| Plasticizer | Migration (Weight Loss %) | Test Conditions | Key Observations |
| This compound (as DBS) | Low | Varies (e.g., extraction in hexane, volatility) | High molecular weight suggests low migration potential, a critical feature for medical and pharmaceutical applications.[2] |
| DEHP (Phthalate) | Moderate to High | Varies | Known to migrate from the polymer matrix, raising health and environmental concerns.[9] |
| ATBC (Citrate) | Low | Varies | Exhibits lower migration than DEHP due to its larger molecular size.[10] |
| DOA (Adipate) | Moderate | Varies | Migration is a consideration, particularly in contact with fatty substances. |
| ESBO (Epoxidized Soybean Oil) | Very Low | Varies | As a larger molecule, it shows excellent resistance to migration.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide, providing a framework for researchers to conduct their own evaluations.
Mechanical Properties Testing
1. Tensile Strength and Elongation at Break (ASTM D882 / ISO 527)
-
Objective: To determine the force required to break the plasticized PVC film and the extent to which it stretches before breaking.
-
Procedure:
-
Specimen Preparation: Cut the plasticized PVC films into dumbbell-shaped specimens of standard dimensions.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[11]
-
Testing: Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Data Recording: Record the tensile strength at break (in MPa) and the percentage of elongation at break.[11]
-
2. Hardness Testing (ASTM D2240)
-
Objective: To measure the indentation hardness of the plasticized PVC.
-
Procedure:
Thermal Analysis
1. Differential Scanning Calorimetry (DSC) (ASTM E1356)
-
Objective: To determine the glass transition temperature (T\u209g) of the plasticized PVC.
-
Procedure:
-
Sample Preparation: Seal a small, known weight of the plasticized PVC film in an aluminum DSC pan.
-
Heating and Cooling Cycles:
-
Heat the sample at a controlled rate (e.g., 10°C/min) to erase its thermal history.[11]
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate to measure the T\u209g.
-
-
2. Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Objective: To assess the thermal stability and decomposition temperature of the plasticized PVC.
-
Procedure:
-
Sample Preparation: Place a small, known weight of the PVC film in the TGA instrument.
-
Heating: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[11]
-
Data Analysis: The resulting thermogram shows the temperature at which weight loss occurs, indicating decomposition.
-
Migration Resistance Testing
1. Solvent Extraction (ASTM D1239)
-
Objective: To measure the amount of plasticizer that leaches out of the PVC when in contact with a liquid.
-
Procedure:
-
Sample Preparation: Cut a precisely weighed sample of the plasticized PVC film.
-
Immersion: Immerse the sample in a specific solvent (e.g., hexane, ethanol, or a simulant for a specific application) for a defined period and at a controlled temperature.
-
Measurement: After the immersion period, remove the sample, dry it, and weigh it again. The weight loss represents the amount of migrated plasticizer.
-
2. Volatility Test (ASTM D1203)
-
Objective: To determine the weight loss of the plasticizer due to evaporation at elevated temperatures.
-
Procedure:
-
Sample Preparation: Place a weighed sample of the plasticized PVC in an oven at a specified temperature for a set duration.
-
Measurement: After the test period, the sample is reweighed, and the weight loss is calculated.
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for plasticizer evaluation and a decision-making process for plasticizer selection.
Conclusion
Based on the analysis of proxy data, this compound emerges as a promising bio-based plasticizer with a well-balanced performance profile. Its expected good mechanical properties, thermal stability, and particularly its low migration potential, make it a strong candidate for applications where safety and permanence are paramount, such as in medical devices, pharmaceutical packaging, and children's toys. While it may not exhibit the same level of low-temperature flexibility as adipates like DOA, its overall performance is comparable to or, in the case of migration, potentially superior to traditional phthalates like DEHP. Further direct experimental validation is warranted to fully confirm these promising characteristics. Researchers and drug development professionals are encouraged to consider long-chain dicarboxylic acid esters like this compound as viable alternatives in the development of safer and more sustainable polymeric materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kanademy.com [kanademy.com]
- 5. researchgate.net [researchgate.net]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cpsc.gov [cpsc.gov]
- 9. Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Dimethyl Tetradecanedioate Migration from Polymers
For Researchers, Scientists, and Drug Development Professionals
The migration of additives from polymeric materials is a critical consideration in the safety and efficacy of products, particularly in the pharmaceutical and food contact industries. Dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester, may be utilized in various polymer formulations. Understanding its potential to migrate is paramount for regulatory compliance and ensuring product safety. While specific quantitative data for the migration of dimethyl tetradecanedioate is not extensively available in public literature, this guide provides a comprehensive framework for researchers to conduct comparative analyses of its migration from different polymers. The methodologies and data presentation formats are based on established principles of migration testing for polymer additives.
Factors Influencing Migration
The migration of a substance like this compound from a polymer is a complex process governed by several factors.[1][2] Key variables that must be considered in any comparative study include:
-
Polymer Type: The chemical nature, crystallinity, and morphology of the polymer matrix significantly impact the diffusion coefficient of the migrant.
-
Food Simulant/Contact Medium: The nature of the contacting medium (e.g., aqueous, fatty, acidic) influences the solubility and partitioning of the migrant.[3][4][5]
-
Temperature: Higher temperatures generally increase the rate of diffusion and, consequently, migration.[1]
-
Contact Time: The duration of contact between the polymer and the surrounding medium directly affects the total amount of migrant transferred.[1]
-
Initial Concentration of the Migrant: The amount of this compound initially present in the polymer will be a driving force for migration.
Comparative Data on Diester Migration (Illustrative)
To illustrate how data on this compound migration would be presented, the following tables provide examples based on studies of other diester plasticizers. These tables are for demonstrative purposes and should be populated with experimental data specific to this compound.
Table 1: Overall Migration of this compound from Different Polymers into Food Simulants
| Polymer Type | Food Simulant | Test Conditions (Time, Temp.) | Overall Migration (mg/dm²) |
| Polyvinyl Chloride (PVC) | 10% Ethanol | 10 days, 40°C | [Insert Experimental Data] |
| Polyvinyl Chloride (PVC) | 50% Ethanol | 10 days, 40°C | [Insert Experimental Data] |
| Polyvinyl Chloride (PVC) | 3% Acetic Acid | 10 days, 40°C | [Insert Experimental Data] |
| Polyvinyl Chloride (PVC) | Olive Oil | 10 days, 40°C | [Insert Experimental Data] |
| Low-Density Polyethylene (B3416737) (LDPE) | 10% Ethanol | 10 days, 40°C | [Insert Experimental Data] |
| Low-Density Polyethylene (LDPE) | 50% Ethanol | 10 days, 40°C | [Insert Experimental Data] |
| Low-Density Polyethylene (LDPE) | 3% Acetic Acid | 10 days, 40°C | [Insert Experimental Data] |
| Low-Density Polyethylene (LDPE) | Olive Oil | 10 days, 40°C | [Insert Experimental Data] |
| Polypropylene (PP) | 10% Ethanol | 10 days, 40°C | [Insert Experimental Data] |
| Polypropylene (PP) | 50% Ethanol | 10 days, 40°C | [Insert Experimental Data] |
| Polypropylene (PP) | 3% Acetic Acid | 10 days, 40°C | [Insert Experimental Data] |
| Polypropylene (PP) | Olive Oil | 10 days, 40°C | [Insert Experimental Data] |
Table 2: Specific Migration of this compound from a Selected Polymer into Various Food Simulants over Time
| Food Simulant | Time (days) | Specific Migration (mg/kg) |
| 10% Ethanol | 1 | [Insert Experimental Data] |
| 3 | [Insert Experimental Data] | |
| 7 | [Insert Experimental Data] | |
| 10 | [Insert Experimental Data] | |
| 50% Ethanol | 1 | [Insert Experimental Data] |
| 3 | [Insert Experimental Data] | |
| 7 | [Insert Experimental Data] | |
| 10 | [Insert Experimental Data] | |
| Olive Oil | 1 | [Insert Experimental Data] |
| 3 | [Insert Experimental Data] | |
| 7 | [Insert Experimental Data] | |
| 10 | [Insert Experimental Data] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable migration data.
Protocol 1: Overall Migration Testing
Objective: To determine the total amount of all non-volatile substances that migrate from the polymer into a food simulant.
Materials:
-
Polymer samples containing this compound
-
Food simulants (e.g., 10% ethanol, 50% ethanol, 3% acetic acid, olive oil)[4][5]
-
Glass migration cells
-
Incubator
-
Analytical balance
-
Evaporating dish
Procedure:
-
Cut polymer samples into specified dimensions (e.g., 1 dm²).
-
Clean the samples with a lint-free cloth and weigh them.
-
Place the samples in the migration cells.
-
Fill the cells with the pre-conditioned food simulant at a defined ratio of surface area to volume.
-
Seal the cells and place them in an incubator at the specified temperature and for the designated time.
-
After the exposure time, remove the samples from the cells.
-
Transfer the food simulant to a pre-weighed evaporating dish.
-
Evaporate the simulant to dryness.
-
Weigh the evaporating dish with the residue.
-
The overall migration is calculated as the difference in weight of the dish before and after evaporation, expressed in mg/dm² of the polymer surface area.
Protocol 2: Specific Migration Testing
Objective: To quantify the amount of this compound that migrates from the polymer into a food simulant.
Materials:
-
Polymer samples containing a known concentration of this compound
-
Food simulants
-
Glass migration cells
-
Incubator
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
-
Solvents for extraction (e.g., hexane, acetonitrile)
-
This compound analytical standard
Procedure:
-
Follow steps 1-6 from the Overall Migration Testing protocol.
-
After the exposure period, take a known aliquot of the food simulant.
-
If necessary, perform a liquid-liquid extraction to transfer the this compound from the food simulant into an organic solvent.
-
Concentrate the extract to a known volume.
-
Analyze the extract using a calibrated GC-MS or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using the this compound analytical standard.
-
Calculate the specific migration as the amount of this compound per kilogram of food simulant (mg/kg).
Visualizing Migration Analysis Workflows
Diagrams can effectively illustrate the complex processes involved in migration analysis.
Caption: Workflow for Migration Testing and Analysis.
Caption: Key Factors Influencing Additive Migration.
Conclusion
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. alsglobal.com [alsglobal.com]
- 5. Migration testing on food contact materials - Analytice [analytice.com]
Confirming the Structure of Dimethyl Tetradecanedioate and Its Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of long-chain aliphatic diesters, such as Dimethyl tetradecanedioate (B1240563) and its derivatives, is fundamental for their application in various fields, including polymer chemistry, lubricants, and as precursors in pharmaceutical synthesis. This guide provides a comprehensive comparison of analytical techniques used to unequivocally confirm the molecular structure of these compounds. We present a detailed analysis of Dimethyl tetradecanedioate and compare it with a structurally related unsaturated analog, Dimethyl Dodec-2-enedioate, to highlight the utility of modern spectroscopic methods in identifying and differentiating such molecules.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For more complex stereochemical and conformational analysis, single-crystal X-ray crystallography is the gold standard, although obtaining suitable crystals for long-chain aliphatic compounds can be challenging.
This guide focuses on the comparison between the saturated parent compound, this compound, and an unsaturated derivative, Dimethyl Dodec-2-enedioate, to illustrate how subtle structural differences are manifested in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Assignment | This compound (δ, ppm) | Dimethyl Dodec-2-enedioate (δ, ppm) | Multiplicity | Integration (Relative) |
| -OCH₃ | 3.67 | 3.73 | Singlet | 6H |
| -CH₂-COO- | 2.30 | 2.50 | Triplet | 4H |
| -CH₂-CH₂-COO- | 1.62 | 2.25 | Multiplet | 4H |
| -(CH₂)₈- | 1.26 | 1.30-1.50 | Multiplet | 16H |
| -CH=CH- | - | 5.80 (trans), 6.90 (cis) | Multiplet | 2H |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Assignment | This compound (δ, ppm) | Dimethyl Dodec-2-enedioate (δ, ppm) |
| C=O | 174.3 | 166.5 |
| -OCH₃ | 51.4 | 51.8 |
| -CH₂-COO- | 34.1 | 33.5 |
| -CH₂-CH₂-COO- | 25.0 | 28.0 |
| -(CH₂)n- | 29.1-29.4 | 28.5-29.0 |
| -CH=CH- | - | 121.0 (trans), 145.0 (cis) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₁₆H₃₀O₄ | 286.41 | 286 [M]⁺, 255 [M-OCH₃]⁺, 227 [M-COOCH₃]⁺, 87, 74, 59, 55 |
| Dimethyl Dodec-2-enedioate | C₁₄H₂₂O₄ | 254.32 | 254 [M]⁺, 223 [M-OCH₃]⁺, 195 [M-COOCH₃]⁺, 112, 81, 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Comparative IR Spectral Data
| Functional Group | This compound (cm⁻¹) | Dimethyl Dodec-2-enedioate (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2920, 2850 | 2925, 2855 | Stretch |
| C=O (ester) | 1735 | 1720 | Stretch |
| C-O (ester) | 1170 | 1175, 1200 | Stretch |
| C=C (alkene) | - | 1650 (cis), 980 (trans) | Stretch (C=C), Bend (C-H) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural confirmation.
NMR Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16.
-
Relaxation Delay : 5 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher.
-
Pulse Program : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : 2 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions :
-
Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Film) : Dissolve a few milligrams of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film.
-
Data Acquisition :
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16.
-
Background : A background spectrum of the clean salt plate should be acquired before the sample analysis.
-
Single-Crystal X-ray Crystallography
While no crystal structure for this compound is readily available, the general procedure for a similar long-chain diester would be:
-
Crystallization : Grow single crystals by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate) from a saturated solution of the purified compound.
-
Data Collection : Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.
Visualization of Analytical Workflows
To provide a clear understanding of the logical flow of structural confirmation, the following diagrams illustrate the key decision-making processes and experimental workflows.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Caption: A diagram showing the logical process of comparing spectroscopic data from an unknown sample with reference data to determine its structure.
Safety Operating Guide
Proper Disposal of Dimethyl Tetradecanedioate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl tetradecanedioate (B1240563), reinforcing our commitment to being your trusted partner in laboratory safety. While dimethyl tetradecanedioate is not always classified as a hazardous substance under the Globally Harmonized System (GHS), it is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.
Key Safety and Handling Information
Before handling this compound, it is important to be aware of its properties and the necessary safety precautions.
Safety Operating Guide:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or vapors.[3]
-
Spill Management: In case of a spill, avoid generating dust. Contain the spill and collect the material using appropriate tools. Prevent the material from entering drains or waterways.[3] Dispose of the collected material as hazardous waste.
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water. If irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[3]
-
Ingestion: Rinse mouth with water and seek medical attention if you feel unwell.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C16H30O4 | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Melting Point | 43 °C | [2][3] |
| Boiling Point | 196 °C / 1.3kPa | [3] |
Experimental Disposal Protocols
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.[4] This ensures compliance with local, state, and federal environmental regulations.[5][6][7][8]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Solutions: If in solution, collect in a designated, leak-proof, and clearly labeled waste container.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] The date of accumulation should also be included.[4]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4][9] Keep the container tightly closed when not in use.[3][9]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide the disposal company with accurate information about the waste, including its composition and any known hazards.
-
-
Empty Container Disposal:
Under no circumstances should this compound be disposed of down the drain or in regular trash without proper assessment and approval from your EHS department. [11][12][13]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5024-21-5 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. youtube.com [youtube.com]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of Dimethyl tetradecanedioate (B1240563) (CAS No. 5024-21-5). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Quantitative Data
Dimethyl tetradecanedioate is a solid, crystalline powder that is classified as an irritant.[1] While it is not classified as a hazardous substance by some sources, it is widely reported to cause skin, eye, and respiratory irritation.[1]
Table 1: Physical, Chemical, and Hazard Information for this compound
| Property | Value |
| CAS Number | 5024-21-5 |
| Molecular Formula | C₁₆H₃₀O₄ |
| Molecular Weight | 286.41 g/mol |
| Appearance | White to almost white powder or crystals |
| Melting Point | 42-46 °C |
| Boiling Point | 196 °C at 10 mmHg |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
| Occupational Exposure Limits (OEL) | No established OEL. Occupational Exposure Banding should be considered. |
Occupational Exposure Banding
As there are no established Occupational Exposure Limits (OELs) for this compound, the NIOSH Occupational Exposure Banding strategy is recommended.[2][3][4][5][6][7] This process assigns chemicals to a hazard band to guide control strategies. Given its GHS classification as a skin, eye, and respiratory irritant, a conservative approach would place it in a band that requires stringent control measures to minimize exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to prevent exposure.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Gloves: Butyl rubber gloves are highly recommended for handling esters.[8] Nitrile gloves have poor resistance to esters and should be avoided for direct or prolonged contact.[9][10] Always inspect gloves for integrity before use and use proper removal techniques. Lab Coat: A chemically resistant lab coat or apron should be worn. | Select gloves based on the specific breakthrough time and degradation data for the chemicals being used. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used. | All respirator use must be in accordance with a comprehensive respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Don all required PPE as specified in Table 2.
-
-
Handling:
-
When weighing and transferring this compound, do so within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[11][12][13][14][15]
-
Use a spatula or other appropriate tool for transfers to avoid generating dust.
-
Keep containers of the chemical closed when not in use.
-
Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale.
-
-
Post-Experiment Cleanup:
-
Decontaminate all equipment and work surfaces that may have come into contact with the chemical using a suitable solvent and then soap and water.
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Properly doff PPE, avoiding cross-contamination, and wash hands and forearms thoroughly with soap and water.
-
Spill and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][16][17][18]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[16][18][19]
-
Clean the spill area with a suitable solvent followed by soap and water.
-
Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect solid waste, including residual this compound, contaminated gloves, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and labeled container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. cority.com [cority.com]
- 3. NIOSH Issues Guidance for Hazardous Substances with No Clear OEL - EHSLeaders [ehsleaders.org]
- 4. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 7. cdc.gov [cdc.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 12. resources.psi-bfm.com [resources.psi-bfm.com]
- 13. ddpsinc.com [ddpsinc.com]
- 14. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
- 15. Powder Handling - AirClean Systems [aircleansystems.com]
- 16. acs.org [acs.org]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. Article - Cleaning up Chemical Spills [td.usd.edu]
- 19. CCOHS: Spill Response - Chemicals [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
